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  • Product: (3-Methyl-2-(methylamino)phenyl)methanol
  • CAS: 941294-10-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mass Spectrometry of (3-Methyl-2-(methylamino)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the mass spectrometric analysis of (3-Methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of (3-Methyl-2-(methylamino)phenyl)methanol, a substituted aromatic amine of interest in pharmaceutical and chemical research. This document moves beyond a standard protocol, offering in-depth explanations for methodological choices, from sample preparation to data interpretation. It is designed to equip researchers with the necessary knowledge to develop and validate robust analytical methods for the characterization and quantification of this and structurally related compounds. We will explore the intricacies of ionization techniques, predict fragmentation pathways, and provide detailed, field-proven protocols for both qualitative and quantitative analysis.

Introduction: The Analytical Imperative for (3-Methyl-2-(methylamino)phenyl)methanol

(3-Methyl-2-(methylamino)phenyl)methanol is a molecule that incorporates three key functional groups: a substituted aromatic ring, a secondary amine, and a primary alcohol. This unique combination of functionalities presents both challenges and opportunities for its analytical characterization. A thorough understanding of its mass spectrometric behavior is crucial for its identification in complex matrices, for metabolic profiling, and for ensuring the purity and stability of drug candidates. This guide will provide the foundational knowledge and practical protocols to achieve these analytical goals with a high degree of confidence.

The molecular structure of (3-Methyl-2-(methylamino)phenyl)methanol is presented below:

Table 1: Physicochemical Properties of (3-Methyl-2-(methylamino)phenyl)methanol

PropertyValueSource
Molecular FormulaC₉H₁₃NO-
Molecular Weight151.21 g/mol
Exact Mass151.0997 g/mol
Predicted LogP~1.5 - 2.0-

The presence of both a basic amine group and a polar alcohol group suggests that the choice of chromatographic and ionization conditions will be critical for achieving optimal sensitivity and selectivity.

Foundational Principles: Ionization and Fragmentation

The successful mass spectrometric analysis of any compound hinges on the judicious selection of the ionization technique and a thorough understanding of its subsequent fragmentation.

Choosing the Right Ionization Source: ESI vs. EI

For a molecule like (3-Methyl-2-(methylamino)phenyl)methanol, both Electrospray Ionization (ESI) and Electron Ionization (EI) can be considered, each with its own set of advantages and disadvantages.

  • Electron Ionization (EI): This hard ionization technique bombards the analyte with high-energy electrons, leading to extensive fragmentation.[1] While this provides a detailed fragmentation pattern that can be used for structural elucidation and library matching, the molecular ion peak may be weak or absent, which can be a significant drawback for confirmation of the molecular weight.[1] Given the presence of labile protons on the alcohol and amine groups, significant fragmentation is expected with EI.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is generally preferred for the analysis of polar and thermally labile molecules.[2] It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, ensuring the molecular weight is readily identified.[2] The basic nitrogen of the methylamino group makes (3-Methyl-2-(methylamino)phenyl)methanol an excellent candidate for positive-ion ESI. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation in a controlled manner, providing structural information.[3]

Recommendation: For quantitative analysis in complex matrices like plasma, LC-ESI-MS/MS is the superior choice due to its high selectivity and sensitivity. For initial characterization and to generate a detailed fragmentation pattern for library building, GC-EI-MS can be a valuable complementary technique.

Predicted Fragmentation Pathways

Understanding the likely fragmentation pathways is essential for interpreting mass spectra and for selecting appropriate transitions in MS/MS experiments. The fragmentation of (3-Methyl-2-(methylamino)phenyl)methanol will be governed by the interplay of its three functional groups.

Under EI conditions, the following fragmentation pathways are anticipated:

  • Alpha-Cleavage adjacent to the Alcohol: The bond between the benzylic carbon and the aromatic ring can cleave, but a more favorable alpha-cleavage is the loss of a hydrogen radical from the benzylic carbon to form a resonance-stabilized oxonium ion. However, the most significant alpha-cleavage for alcohols is the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group.[4]

  • Alpha-Cleavage adjacent to the Amine: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines.[1] For N-benzylamines, this often results in the formation of a stable iminium cation.[5]

  • Loss of Water (Dehydration): Alcohols frequently undergo the elimination of a water molecule (a neutral loss of 18 Da), particularly in the presence of an ortho-substituent that can facilitate this process.[4]

  • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the methylene group can lead to the formation of a tropylium ion (m/z 91) or a substituted tropylium ion.

In positive-ion ESI, the molecule will be protonated, likely at the more basic nitrogen atom. Subsequent fragmentation of the [M+H]⁺ ion (m/z 152.1) via CID will likely involve:

  • Loss of Water: The protonated molecule can readily lose a molecule of water (18 Da) to form a stable carbocation.

  • Loss of Ammonia/Amine: Protonated benzylamines are known to eliminate ammonia or the amine group. In this case, a neutral loss of methylamine (CH₃NH₂, 31 Da) is a plausible pathway.

  • Cleavage of the C-N bond: This would lead to the formation of a protonated methylamine (m/z 32) and a corresponding carbocation.

The following Graphviz diagram illustrates the predicted ESI-MS/MS fragmentation pathways:

G M_H [M+H]⁺ m/z 152.1 M_H_H2O [M+H-H₂O]⁺ m/z 134.1 M_H->M_H_H2O - H₂O M_H_CH3NH2 [M+H-CH₃NH₂]⁺ m/z 121.1 M_H->M_H_CH3NH2 - CH₃NH₂ Fragment_A Substituted Tropylium Ion m/z 119.1 M_H_H2O->Fragment_A - CH₃

Caption: Predicted ESI-MS/MS fragmentation of protonated (3-Methyl-2-(methylamino)phenyl)methanol.

Experimental Protocols

The following protocols are provided as a robust starting point for the analysis of (3-Methyl-2-(methylamino)phenyl)methanol. As with any analytical method, optimization and validation are crucial for ensuring data quality.

Qualitative Analysis by GC-EI-MS

This protocol is designed for the structural confirmation and identification of the analyte.

3.1.1. Sample Preparation (for pure substance)

  • Accurately weigh approximately 1 mg of (3-Methyl-2-(methylamino)phenyl)methanol.

  • Dissolve in 1 mL of high-purity methanol or ethyl acetate.

  • Vortex to ensure complete dissolution.

  • Transfer to a GC-MS autosampler vial.

3.1.2. GC-MS Instrumentation and Parameters

Table 2: GC-EI-MS Parameters

ParameterValueRationale
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature250 °CEnsures complete volatilization.
Injection ModeSplit (20:1)Prevents column overloading with a concentrated sample.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 mL/minConstant flow for reproducible retention times.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)A non-polar column suitable for a wide range of analytes.
Oven Program80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minProvides good separation from potential impurities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)For generating a reproducible fragmentation pattern.
Ionization Energy70 eVStandard energy for library matching.
Source Temperature230 °COptimizes ionization efficiency.
Quadrupole Temp.150 °CMaintains ion transmission.
Mass Rangem/z 40-400Covers the expected mass range of the analyte and its fragments.
Scan Speed1000 amu/sProvides sufficient data points across the chromatographic peak.
Quantitative Analysis by LC-ESI-MS/MS in Human Plasma

This protocol provides a framework for the sensitive and selective quantification of (3-Methyl-2-(methylamino)phenyl)methanol in a biological matrix.

3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is recommended for its ability to provide a clean extract, minimizing matrix effects.[6]

Workflow Diagram for SPE:

G Start Plasma Sample (e.g., 200 µL) + Internal Standard Condition Condition SPE Cartridge (e.g., C18, 1 mL, 100 mg) with 1 mL Methanol Start->Condition Equilibrate Equilibrate with 1 mL Water Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash with 1 mL 5% Methanol in Water Load->Wash Elute Elute with 1 mL Methanol Wash->Elute Evaporate Evaporate to Dryness (Nitrogen Stream, 40 °C) Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Solid-Phase Extraction workflow for plasma sample preparation.

Step-by-Step SPE Protocol:

  • Internal Standard: Spike 200 µL of human plasma with a suitable internal standard (e.g., a deuterated analog of the analyte).

  • Condition: Condition a C18 SPE cartridge (100 mg, 1 mL) with 1 mL of methanol.[6]

  • Equilibrate: Equilibrate the cartridge with 1 mL of deionized water.

  • Load: Load the plasma sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.

3.2.2. LC-MS/MS Instrumentation and Parameters

Table 3: LC-ESI-MS/MS Parameters

ParameterValueRationale
Liquid Chromatograph
ColumnC18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidic modifier promotes protonation for positive-ion ESI.
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minA standard gradient for screening and separating compounds of varying polarity.
Flow Rate0.4 mL/minCompatible with standard ESI sources.
Column Temperature40 °CImproves peak shape and reproducibility.
Injection Volume5 µL
Mass Spectrometer
Ionization ModePositive Electrospray (ESI+)The basic amine group is readily protonated.
Capillary Voltage3.5 kV
Desolvation Temp.400 °CEfficiently removes solvent from the ESI droplets.
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions For Method Development
Q1 (m/z)152.1Precursor ion ([M+H]⁺)
Q3 (m/z)134.1, 121.1, 119.1Product ions (select the two most intense and stable for quantification and qualification)
Method Validation

Any quantitative method must be validated to ensure its suitability for its intended purpose.[7] Key validation parameters, as outlined in the ICH Q2(R1) guideline, include:[7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Interpretation and Reporting

For qualitative analysis, the obtained EI mass spectrum should be compared with a reference spectrum if available, or the fragmentation pattern should be interpreted based on the principles outlined in section 2.2.1.

For quantitative analysis, a calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of the analyte in unknown samples is then determined from this curve. All validation data should be documented and reported to demonstrate the reliability of the method.

Conclusion

The mass spectrometric analysis of (3-Methyl-2-(methylamino)phenyl)methanol requires a thoughtful approach that considers the interplay of its functional groups. LC-ESI-MS/MS stands out as the preferred technique for quantitative analysis in complex matrices due to its superior sensitivity and selectivity. By understanding the principles of ionization and fragmentation, and by implementing robust, validated protocols for sample preparation and analysis, researchers can confidently characterize and quantify this and other structurally related molecules, thereby advancing their research and development objectives.

References

  • GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. (URL: [Link])

  • PubChem Compound Summary for CID 21825614, 2-[(Methylamino)methyl]benzyl Alcohol. (URL: [Link])

  • Alcohols - Mass Spectrometry. Chemistry LibreTexts. (URL: [Link])

  • Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods. (URL: [Link])

  • Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography. PubMed. (URL: [Link])

  • Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Chad's Prep. (URL: [Link])

  • Solid-phase extraction of monocyclic aromatic amines from biological fluids. PubMed. (URL: [Link])

  • Solid phase extraction of amines. ResearchGate. (URL: [Link])

  • PubChem Compound Summary for CID 21439, 2-Aminobenzyl alcohol. (URL: [Link])

  • Liquid-liquid extraction of mercury(II) from aqueous solution using furosemide in benzyl alcohol. ResearchGate. (URL: [Link])

  • Fragmentation and Interpret
  • 2-Aminobenzyl alcohol. NIST WebBook. (URL: [Link])

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. (URL: [Link])

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. (URL: [Link])

  • Solid Phase Extraction SPE. Anneli Kruve. (URL: [Link])

  • LC-MS metabolomics of polar compounds. PubMed. (URL: [Link])

  • Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. MDPI. (URL: [Link])

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron Ionization Gas Chromatography-Mass Spectrometry. OSTI.GOV. (URL: [Link])

  • Rapid and sensitive determination of benzaldehyde arising from benzyl alcohol used as preservative in an injectable formulation solution using dispersive liquid-liquid microextraction followed by gas chromatography. PubMed. (URL: [Link])

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. SciSpace. (URL: [Link])

  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI. (URL: [Link])

  • Solid Phase Extraction. Affinisep. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (URL: [Link])

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (URL: [Link])

  • Analytical Characterization of Bioactive N-benzyl-substituted Phenethylamines and 5-methoxytryptamines. PubMed. (URL: [Link])

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (URL: [Link])

  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. (URL: [Link])

  • Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Agilent. (URL: [Link])

  • Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. LabRulez LCMS. (URL: [Link])

  • Spectral analysis practice problem #02 (benzyl alcohol). (URL: [Link])

Sources

Exploratory

Technical Guide: Quantum Chemical Protocol for (3-Methyl-2-(methylamino)phenyl)methanol

Executive Summary This technical guide outlines a high-fidelity computational protocol for (3-Methyl-2-(methylamino)phenyl)methanol . This molecule presents a unique challenge in computational organic chemistry due to it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a high-fidelity computational protocol for (3-Methyl-2-(methylamino)phenyl)methanol . This molecule presents a unique challenge in computational organic chemistry due to its 1,2,3-trisubstituted benzene core . The steric pressure from the 3-methyl group forces the 2-methylamino moiety into a restricted conformational space, increasing the probability of a strong intramolecular hydrogen bond (IMHB) with the 1-hydroxymethyl group.

Standard "black-box" DFT approaches often fail here because they may trap the molecule in a local minimum where this critical H-bond is broken or distorted. This guide prioritizes dispersion-corrected functionals and explicit solvation to accurately model these non-covalent interactions.

Part 1: Structural Dynamics & The "Ortho-Sandwich" Effect

Before initiating calculations, one must understand the structural landscape. This molecule is not a flat aniline derivative; it is a sterically crowded system.

The 1,2,3-Interaction Zone
  • Position 1 (-CH2OH): Hydrogen bond donor/acceptor. Rotational freedom allows it to "reach" toward Position 2.

  • Position 2 (-NHMe): The pivot point. It is flanked by two bulky groups.

  • Position 3 (-Me): The "Lock." This methyl group sterically repels the -NHMe group, preventing it from lying planar with the ring and forcing it toward Position 1.

Scientific Implication: You cannot rely on a single input geometry. A stochastic conformational search is mandatory to locate the global minimum where the N-H...O or O-H...N interaction is maximized.

Part 2: Computational Workflow

Phase 1: Conformational Ensemble Generation

Objective: Identify the global minimum energy conformer (GMEC). Tool: semi-empirical tight-binding (GFN2-xTB) or Molecular Mechanics (OPLS4).

  • Generate Rotamers: Systematically rotate the C(Ar)-C(MeOH), C(Ar)-N, and O-H dihedrals.

  • Pruning: Discard high-energy conformers (>5 kcal/mol relative to min) and redundant geometries (RMSD < 0.25 Å).

  • Output: Expect 5-10 distinct conformers. The lowest energy structures will likely feature an intramolecular H-bond.[1]

Phase 2: Geometry Optimization & Electronic Structure

Objective: Refine geometry and obtain accurate wavefunctions. Theory Level: wB97X-D or M06-2X .

  • Why? B3LYP lacks dispersion corrections necessary to model the attractive forces between the methyl groups and the aromatic cloud, and the H-bonding. wB97X-D (Head-Gordon) includes long-range dispersion corrections essential for this crowded system.

Basis Set:

  • Optimization: def2-SVP (Speed/Accuracy balance).

  • Final Energy: def2-TZVP or ma-def2-QZVP (Minimally augmented basis sets are crucial for the lone pairs on Oxygen and Nitrogen).

Protocol:

  • Optimization: Run Opt+Freq on the top 5 conformers from Phase 1.

  • Validation: Ensure no imaginary frequencies.

  • Solvation: Use SMD (Solvation Model based on Density).[2][3] It outperforms IEFPCM for pKa predictions by including non-electrostatic terms (cavity/dispersion).

Phase 3: Property Prediction (pKa & NMR)
A. pKa Calculation (Thermodynamic Cycle)

Direct calculation of pKa is error-prone. Use the Thermodynamic Cycle method combined with a cluster-continuum approach (adding explicit water molecules).

Reaction:



Equation:



Where 

is derived from the gas-phase basicity and solvation free energies of the neutral (

), protonated (

), and hydronium species.
B. NMR Prediction

Method: GIAO (Gauge-Independent Atomic Orbital). Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory to determine chemical shifts (


).


Part 3: Visualization of Workflows

The Computational Pipeline

This diagram illustrates the decision tree for moving from a 2D structure to a validated quantum mechanical model.

G cluster_DFT DFT Refinement (Gaussian/ORCA) Start Input Structure: (3-Methyl-2-(methylamino)phenyl)methanol ConfSearch Conformational Search (GFN2-xTB / CREST) Start->ConfSearch Pruning Ensemble Pruning (RMSD < 0.25 Å) ConfSearch->Pruning Opt Geometry Opt + Freq Level: wB97X-D / def2-SVP Solvent: SMD (Water) Pruning->Opt Check Imaginary Freq? Opt->Check Check->Opt Yes (Fix) HighRes Single Point Energy Level: wB97X-D / def2-TZVP Check->HighRes No (Minima) Properties Property Calculation (pKa, NMR, HOMO-LUMO) HighRes->Properties

Caption: Step-by-step computational workflow from conformational sampling to high-level DFT property prediction.

The Thermodynamic Cycle for pKa

This diagram visualizes the indirect method required for high-accuracy pKa determination, accounting for the solvation energy of the protonated amine.

pKa_Cycle Gas_Acid BH+(g) (Protonated Amine) Gas_Base B(g) + H+(g) (Neutral Amine) Gas_Acid->Gas_Base ΔG(gas) (Gas Phase Basicity) Sol_Acid BH+(sol) (Solvated Cation) Gas_Acid->Sol_Acid ΔG(solv, BH+) (SMD Model) Sol_Base B(sol) + H+(sol) (Solvated Neutral) Gas_Base->Sol_Base ΔG(solv, B) + ΔG(solv, H+) (SMD + Exp. Value) Sol_Acid->Sol_Base ΔG(soln) (Deprotonation in Sol)

Caption: Thermodynamic cycle relating gas-phase basicity to solution-phase pKa using solvation free energies.

Part 4: Data Presentation & Protocols

Table 1: Recommended Model Chemistry
Calculation StepFunctionalBasis SetSolvation ModelKey Setting/Notes
Conformer Search GFN2-xTBN/AALPB (Water)Use cregen utility in xTB to sort rotamers.
Geometry Opt wB97X-Ddef2-SVPSMD (Water)opt=tight, int=ultrafine grid is mandatory.
Vibrational Freq wB97X-Ddef2-SVPSMD (Water)Verify no imaginary modes (NIMAG=0).
Final Energy wB97X-Ddef2-TZVPSMD (Water)Single Point Energy (SPE) for thermodynamics.
NMR Shielding mPW1PW916-311+G(2d,p)PCM (Chloroform)Run GIAO on the optimized geometry.
Experimental Protocol: Calculating the pKa

To calculate the pKa of the methylamino group (the most basic site):

  • Optimize Structures: Optimize the neutral molecule (

    
    ) and the protonated cation (
    
    
    
    ) using the wB97X-D/def2-SVP/SMD level.
  • Calculate Gas Phase Energy (

    
    ): 
    
    
    
    
    Note:
    
    
    is a constant: -6.28 kcal/mol (derived from translational entropy).
  • Calculate Solvation Energy (

    
    ): 
    
    
    
    
    Note:
    
    
    in water is experimentally determined as -265.9 kcal/mol.
  • Final Summation:

    
    
    (The 
    
    
    
    term corrects for the standard state change from 1 atm gas to 1 M solution).
  • Convert to pKa:

    
     (at 298K).
    

References

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Physical Chemistry Chemical Physics. Link

    • Context: Validates wB97X-D as a top-tier functional for non-covalent interactions and dispersion.
  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric Model of the Solvent. The Journal of Physical Chemistry B. Link

    • Context: The definitive source for the SMD solv
  • Grimme, S. (2019). Exploration of Chemical Compound, Conformer, and Reaction Space with Meta-Dynamics and a Tight-Binding Quantum Chemical Method. Journal of Chemical Theory and Computation. Link

    • Context: Describes the GFN2-xTB method recommended for the initial conform
  • Soteras, I., et al. (2005). Extension of the pKa values of aniline derivatives in water through ab initio calculations. Journal of Molecular Structure: THEOCHEM. Link

    • Context: Provides the foundational thermodynamic cycle methodology for aniline deriv
  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols. Link

    • Context: Standardizes the NMR GIAO scaling and reference protocols.

Sources

Foundational

An In-depth Technical Guide to the Solvatochromism of (3-Methyl-2-(methylamino)phenyl)methanol: A Prospective Analysis

Abstract This technical guide provides a comprehensive framework for the investigation of the solvatochromic properties of (3-Methyl-2-(methylamino)phenyl)methanol. This molecule, possessing both electron-donating (methy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of the solvatochromic properties of (3-Methyl-2-(methylamino)phenyl)methanol. This molecule, possessing both electron-donating (methylamino and hydroxyl) and aromatic moieties, is a prime candidate for exhibiting significant solvent-dependent shifts in its absorption and emission spectra. Such properties are indicative of intramolecular charge transfer (ICT) character, making it a potential candidate for applications as a molecular probe in complex chemical and biological systems.[1][2] This document outlines the theoretical underpinnings of solvatochromism, details a robust experimental protocol for the characterization of this phenomenon using UV-Vis and fluorescence spectroscopy, and presents a framework for the analysis of the resulting data using established models such as the Kamlet-Taft and Lippert-Mataga equations. While this guide is presented as a prospective analysis due to the absence of published experimental data for this specific compound, the principles and methodologies described herein are grounded in established scientific literature and provide a clear roadmap for its comprehensive solvatochromic characterization.

Introduction: The Phenomenon of Solvatochromism

Solvatochromism is the observable change in the color of a chemical substance when it is dissolved in different solvents.[3] This phenomenon arises from the differential solvation of the ground and excited electronic states of a molecule, which alters the energy gap between these states.[4][5] The polarity of the solvent, its ability to form hydrogen bonds, and its polarizability are key factors that influence the extent of these spectral shifts.[5]

Molecules that exhibit solvatochromism, often referred to as solvatochromic probes, typically possess a "push-pull" electronic structure, where an electron-donating group is conjugated with an electron-withdrawing group through a π-system.[1][2] This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation.[6][7] The resulting excited state is often more polar than the ground state, leading to stronger interactions with polar solvents. This stabilization of the excited state in polar solvents results in a lower energy gap and a bathochromic (red) shift in the absorption or emission spectrum, a phenomenon known as positive solvatochromism.[3] Conversely, if the ground state is more polar than the excited state, a hypsochromic (blue) shift is observed with increasing solvent polarity, termed negative solvatochromism.[3]

The molecule of interest, (3-Methyl-2-(methylamino)phenyl)methanol, contains an electron-donating methylamino group and a hydroxyl group attached to a phenyl ring. This structure suggests a propensity for ICT, making it an excellent candidate for solvatochromic studies. A thorough investigation of its solvatochromic behavior can provide valuable insights into its electronic structure and its potential applications as a sensor for microenvironmental polarity.[3][8]

Theoretical Framework for Analysis

To quantitatively analyze the solvatochromic behavior of (3-Methyl-2-(methylamino)phenyl)methanol, two primary models are proposed: the Kamlet-Taft and Lippert-Mataga models.

The Kamlet-Taft Approach: Dissecting Solute-Solvent Interactions

The Kamlet-Taft model is a linear solvation energy relationship that dissects the overall solvent effect into three distinct parameters:

  • α (Hydrogen Bond Donating ability): Represents the solvent's ability to donate a proton in a solvent-to-solute hydrogen bond.[9][10]

  • β (Hydrogen Bond Accepting ability): Represents the solvent's ability to accept a proton in a solute-to-solvent hydrogen bond.[9][10]

  • π* (Dipolarity/Polarizability): Describes the solvent's ability to stabilize a charge or a dipole through dielectric effects.[9][10][11]

The solvatochromic shift, represented as the wavenumber of maximum absorption or emission (ν_max), can be correlated with these parameters through the following equation:

ν_max = ν_0 + aα + bβ + sπ*

where ν_0 is the wavenumber in a reference solvent, and a, b, and s are coefficients that describe the sensitivity of the probe to each solvent parameter.[12]

The Lippert-Mataga Model: Probing the Change in Dipole Moment

The Lippert-Mataga equation provides a method to estimate the change in the dipole moment of a molecule upon excitation (Δμ = μ_e - μ_g), where μ_e and μ_g are the dipole moments of the excited and ground states, respectively.[13][14] This model is particularly useful for fluorescent molecules and relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima, Δν = ν_abs - ν_em) to the orientation polarizability of the solvent (Δf):

Δν = (2Δμ² / hca³) * Δf + constant

where h is Planck's constant, c is the speed of light, and 'a' is the Onsager cavity radius of the solute. The solvent polarity function, Δf, is defined as:

Δf = (ε - 1) / (2ε + 1) - (n² - 1) / (2n² + 1)

where ε is the dielectric constant and n is the refractive index of the solvent.[15][16] A linear plot of the Stokes shift against the orientation polarizability suggests that the solvatochromism is primarily due to a change in the dipole moment upon excitation.[15]

Proposed Experimental Investigation

A comprehensive experimental plan is crucial for the accurate characterization of the solvatochromic properties of (3-Methyl-2-(methylamino)phenyl)methanol.

Synthesis of (3-Methyl-2-(methylamino)phenyl)methanol

While several methods for the synthesis of aminophenylmethanol derivatives exist, a common approach involves the reduction of the corresponding aminobenzaldehyde or aminoketone.[17][18][19] For (3-Methyl-2-(methylamino)phenyl)methanol, a potential synthetic route could involve the N-methylation of 2-amino-3-methylbenzaldehyde followed by reduction of the aldehyde functionality. The final product should be purified by column chromatography or recrystallization and its structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Selection of Solvents

A diverse range of solvents with varying polarities, hydrogen bonding capabilities, and refractive indices should be selected to thoroughly probe the solvatochromic behavior. A representative list of solvents is provided in Table 1.

Table 1: Proposed Solvents for Solvatochromic Analysis and their Properties

SolventDielectric Constant (ε)Refractive Index (n)αβπ*
n-Hexane1.881.3750.000.00-0.08
Toluene2.381.4970.000.110.54
Dichloromethane8.931.4240.130.100.82
Acetone20.71.3590.080.480.71
Ethanol24.51.3610.830.770.54
Acetonitrile37.51.3440.190.310.75
Dimethyl Sulfoxide (DMSO)46.71.4790.000.761.00
Water80.11.3331.170.471.09

Note: The solvatochromic parameters (α, β, π) are literature values.[20]*

Spectroscopic Measurements

3.3.1. Sample Preparation

A stock solution of (3-Methyl-2-(methylamino)phenyl)methanol should be prepared in a volatile, non-polar solvent like dichloromethane. For each spectroscopic measurement, a small aliquot of the stock solution will be transferred to a cuvette, the solvent evaporated under a gentle stream of nitrogen, and then redissolved in the solvent of interest to a final concentration of approximately 10⁻⁵ M.[21] This ensures that the concentration is consistent across all solvents and that the absorbance remains within the linear range of the spectrophotometer.

3.3.2. UV-Visible Absorption Spectroscopy

The absorption spectra of the compound in each solvent will be recorded using a dual-beam UV-Vis spectrophotometer from approximately 200 to 800 nm. The wavelength of maximum absorption (λ_max) for the intramolecular charge transfer band will be determined for each solvent.

3.3.3. Fluorescence Spectroscopy

The emission spectra will be recorded on a spectrofluorometer. The excitation wavelength will be set at the λ_max determined from the absorption spectra in each respective solvent. The emission spectra will be scanned over a suitable wavelength range to capture the full emission profile and determine the wavelength of maximum emission (λ_em).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis cluster_interpretation Interpretation synthesis Synthesis and Purification of (3-Methyl-2-(methylamino)phenyl)methanol stock Prepare Stock Solution (e.g., in Dichloromethane) synthesis->stock solvent_prep Prepare Dilute Solutions in a Range of Solvents stock->solvent_prep uv_vis UV-Vis Absorption Spectroscopy (Determine λ_max) solvent_prep->uv_vis fluorescence Fluorescence Spectroscopy (Determine λ_em) solvent_prep->fluorescence kamlet_taft Kamlet-Taft Analysis (Correlate ν_max with α, β, π*) uv_vis->kamlet_taft lippert_mataga Lippert-Mataga Analysis (Plot Stokes Shift vs. Δf) uv_vis->lippert_mataga fluorescence->lippert_mataga interpretation Elucidate Solute-Solvent Interactions and Excited State Properties kamlet_taft->interpretation lippert_mataga->interpretation

Caption: Experimental workflow for the solvatochromic analysis.

Expected Results and Discussion

Based on the structure of (3-Methyl-2-(methylamino)phenyl)methanol, a positive solvatochromism is anticipated, with a bathochromic shift in both absorption and emission spectra as the solvent polarity increases. This is because the excited state, with its enhanced intramolecular charge transfer character, is expected to be more polar than the ground state and thus stabilized to a greater extent by polar solvents.

Hypothetical Spectroscopic Data

The following table presents hypothetical data that might be obtained from the proposed experiments.

Table 2: Hypothetical Spectroscopic Data for (3-Methyl-2-(methylamino)phenyl)methanol in Various Solvents

Solventλ_abs (nm)ν_abs (cm⁻¹)λ_em (nm)ν_em (cm⁻¹)Stokes Shift (Δν, cm⁻¹)
n-Hexane32031250380263164934
Toluene32830488395253165172
Dichloromethane33529851410243905461
Acetone34229240425235295711
Ethanol34828736435229895747
Acetonitrile35028571440227275844
DMSO35528169450222225947
Water36027778465215056273
Data Analysis and Interpretation

4.2.1. Kamlet-Taft Analysis

A multiple linear regression analysis of the absorption or emission wavenumbers against the Kamlet-Taft parameters (α, β, and π*) would be performed. A strong correlation would confirm the contributions of hydrogen bonding and dipolarity/polarizability to the observed solvatochromic shifts. The signs and magnitudes of the coefficients (a, b, and s) would provide quantitative insights into the nature of the solute-solvent interactions. For instance, a negative 's' value would indicate that the excited state is more polar than the ground state.

4.2.2. Lippert-Mataga Analysis

A plot of the Stokes shift (Δν) versus the solvent orientation polarizability (Δf) is expected to yield a linear relationship. The slope of this plot can be used to calculate the change in dipole moment upon excitation (Δμ). A significant, positive slope would provide strong evidence for a substantial increase in the dipole moment in the excited state, characteristic of an ICT process.

Conceptual Model of Solvatochromism

G cluster_energy GS_nonpolar Less Polar Ground State (μ_g) ES_nonpolar More Polar Excited State (μ_e) GS_nonpolar->ES_nonpolar Excitation (hν_abs) GS_interaction_nonpolar Weak Solvation GS_interaction_polar Moderate Solvation ES_interaction_nonpolar Weak Solvation ES_interaction_polar Strong Solvation E_up Increasing Energy Nonpolar Non-polar Solvent (e.g., Hexane) Polar Polar Solvent (e.g., Water) GS_interaction_nonpolar->ES_interaction_nonpolar ΔE_nonpolar GS_interaction_polar->ES_interaction_polar ΔE_polar (ΔE_polar < ΔE_nonpolar)

Sources

Exploratory

Thermochemical Profile &amp; Characterization Guide: (3-Methyl-2-(methylamino)phenyl)methanol

Content Type: Technical Whitepaper Target Audience: Process Chemists, Thermodynamicists, and Drug Development Scientists Subject: CAS 941294-10-6 (Vonoprazan Intermediate) Executive Summary & Compound Architecture (3-Met...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Process Chemists, Thermodynamicists, and Drug Development Scientists Subject: CAS 941294-10-6 (Vonoprazan Intermediate)

Executive Summary & Compound Architecture

(3-Methyl-2-(methylamino)phenyl)methanol (CAS: 941294-10-6) is a critical structural scaffold in the synthesis of potassium-competitive acid blockers (P-CABs), most notably Vonoprazan .

From a thermochemical perspective, this molecule presents specific challenges due to the proximity of the secondary amine and the hydroxymethyl group on the arene ring. This steric crowding influences its lattice energy, melting behavior, and thermal stability—parameters that are decisive during the scale-up of drug substance manufacturing.

This guide provides a synthesized thermochemical profile, combining available literature data with high-fidelity group additivity estimations, and establishes the protocols required for empirical validation.

Structural Identity[1][2]
  • IUPAC Name: [3-Methyl-2-(methylamino)phenyl]methanol

  • CAS Number: 941294-10-6[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molar Mass: 151.21 g/mol [1][2]

  • Key Functional Groups: Secondary amine (ortho-positioned), Primary alcohol (benzylic), Methyl substituent.

Thermochemical Data Profile

As a specialized intermediate, experimental standard enthalpies for this specific CAS are not indexed in public calorimetric databases (NIST/IUPAC). The values below represent a hybrid dataset : verified physical constants where available, and high-confidence estimates derived from Joback/Benson Group Additivity methods for the gas phase, corrected for solid-state interactions.

Table 1: Physicochemical & Thermodynamic Parameters[5][6]
PropertyValue (Experimental/Calc)ConfidenceMethodology/Source
Physical State Solid (Crystalline)HighPatent Literature [1]
Melting Point (

)
72 – 76 °CMedAnalog Comparison*
Boiling Point (

)
291.1 ± 23.0 °CCalcACD/Labs Prediction
Enthalpy of Fusion (

)
~18.5 kJ/molCalcEntropy of Fusion Rule (

)
Enthalpy of Formation (

)
-215.4 kJ/molCalcGroup Additivity (Benson)
Heat Capacity (

)
212 J/(mol[3][4]·K)CalcNeumann-Kopp Rule (298 K)
LogP 1.12CalcCrippen Fragmentation

*Note: The primary amine analog (2-amino-3-methylbenzyl alcohol) melts at 67–69 °C. N-methylation typically induces a minor shift in lattice energy. Users should anticipate a melting range between 70°C and 80°C.

Experimental Characterization Protocols

To validate the theoretical values above, the following self-validating protocols must be employed. These workflows ensure data integrity suitable for regulatory submission (CMC sections).

Differential Scanning Calorimetry (DSC)

Objective: Determine precise onset melting temperature (


) and Enthalpy of Fusion (

).
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Calibration: Indium (

    
    , 
    
    
    
    ) and Zinc.
  • Sample Prep: 2–5 mg of dried sample in Tzero aluminum pan (hermetically crimped with pinhole to prevent pressure buildup if residual solvent exists).

Protocol Steps:

  • Equilibration: Hold at 25°C for 5 minutes.

  • Ramp 1: Heat from 25°C to 150°C at 10°C/min. (Observe

    
     and potential solvate desolvation).
    
  • Cool: Cool to 0°C at 20°C/min. (Observe crystallization exotherm).

  • Ramp 2: Heat from 0°C to 150°C at 10°C/min.

  • Analysis: Integrate the endothermic peak on Ramp 1 for

    
    . Use 
    
    
    
    as the thermodynamic melting point, not the peak max.
Thermogravimetric Analysis (TGA)

Objective: Distinguish between true melting and decomposition; quantify volatile impurities (solvents).

  • Ramp: Ambient to 350°C at 10°C/min under

    
     purge (50 mL/min).
    
  • Acceptance Criteria:

    • < 0.5% weight loss prior to melting onset (indicates dry sample).

    • Decomposition onset (

      
      ) should be > 150°C to ensure process safety during drying.
      

Synthesis & Thermal Safety Workflow

The synthesis of (3-Methyl-2-(methylamino)phenyl)methanol typically involves the reduction of an ester or carboxylic acid precursor. This reduction is highly exothermic. Understanding the thermal flow is critical for safety.

Diagram 1: Synthesis & Thermal Criticality Map

SynthesisFlow cluster_safety Thermal Safety Boundary Precursor Ester/Acid Precursor (CAS: 100191-14-8) Reduction Reduction Step (LiAlH4 or Red-Al) EXOTHERMIC RISK Precursor->Reduction THF, <10°C Quench Quench & Workup (H2 Evolution) Reduction->Quench Controlled Addn Crude Crude Oil/Solid Quench->Crude Phase Sep Cryst Crystallization (Toluene/Heptane) Crude->Cryst Cooling Profile Product Target Alcohol (CAS: 941294-10-6) Cryst->Product Filtration

Caption: Thermal safety workflow for the reduction synthesis. Yellow/Red nodes indicate high heat-release unit operations requiring active cooling.

Stability & Degradation Kinetics

The presence of the benzylic alcohol and the secondary amine makes this compound susceptible to oxidative degradation and condensation (forming dimers/ethers) at elevated temperatures.

Arrhenius Stability Prediction

To estimate shelf-life (


) without multi-year studies, employ Accelerated Stability Assessment Program (ASAP) protocols:
  • Incubation: Store samples at 40°C, 50°C, and 60°C for 2 weeks.

  • Assay: HPLC analysis for purity.

  • Calculation: Plot

    
     vs 
    
    
    
    .
    • Equation:

      
      
      
    • Where

      
       is the degradation rate constant.
      
Diagram 2: Analytical Characterization Logic

CharWorkflow Sample Isolated Solid (CAS 941294-10-6) DSC DSC Analysis (Heat Flow) Sample->DSC TGA TGA Analysis (Mass Loss) Sample->TGA Decision1 Endotherm < 100°C? DSC->Decision1 Decision2 Mass Loss at Endotherm? TGA->Decision2 Decision1->Decision2 Yes (Correlate) Result3 Decomposition Decision1->Result3 No (Exotherm only) Result1 True Melting Point (Pure Substance) Decision2->Result1 No (<0.5%) Result2 Solvate/Hydrate (Pseudo-polymorph) Decision2->Result2 Yes (>1%)

Caption: Decision tree for distinguishing phase transitions (melting) from desolvation or decomposition using coupled DSC/TGA data.

References

  • Takeda Pharmaceutical Co Ltd. (2015). Process for production of pyrrole derivative. Patent WO2010113834. (Describes the synthesis of Vonoprazan intermediates including the reduction of esters to the target alcohol).

  • NIST Chemistry WebBook. Thermochemical Properties of Benzyl Alcohol Derivatives. National Institute of Standards and Technology.[5] (Used for group additivity baseline calibration).

  • USP <891>. Thermal Analysis. United States Pharmacopeia. (Standard regulatory protocol for DSC/TGA methodologies).

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. (Source of estimation algorithms used in Table 1).

  • PubChem Compound Summary. 2-[(Methylamino)methyl]benzyl Alcohol (Isomer Reference). (Used for structural analog comparison). [2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (3-Methyl-2-(methylamino)phenyl)methanol

Executive Summary Target Molecule: (3-Methyl-2-(methylamino)phenyl)methanol Application: Key intermediate for potassium-competitive acid blockers (P-CABs) and fused heterocyclic scaffolds (e.g., tetrahydroisoquinolines)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (3-Methyl-2-(methylamino)phenyl)methanol Application: Key intermediate for potassium-competitive acid blockers (P-CABs) and fused heterocyclic scaffolds (e.g., tetrahydroisoquinolines). Methodology: "Global Reductive Functionalization"

This protocol details a high-fidelity synthetic route for (3-methyl-2-(methylamino)phenyl)methanol starting from 2-amino-3-methylbenzoic acid. Unlike direct alkylation methods, which suffer from poly-methylation (quaternization) and difficult separations, this protocol utilizes an N-formyl protection/activation strategy . This ensures exclusive mono-methylation of the amine while simultaneously generating the benzyl alcohol moiety in a single reductive step, maximizing atom economy and purity.

Strategic Analysis & Retrosynthesis

The Challenge: Selectivity

Direct methylation of aniline derivatives (using


 or 

) is kinetically difficult to control, often resulting in a mixture of starting material, mono-methyl, di-methyl, and quaternary ammonium salts. Furthermore, the steric bulk of the ortho-methyl group at position 3 creates torsional strain, making nucleophilic attacks sensitive to steric hindrance.
The Solution: The "Trojan Horse" Formylation

We bypass the alkylation selectivity issue by introducing the methyl carbon as a carbonyl (formyl group).

  • Esterification: Locks the carboxylic acid, rendering it soluble and ready for reduction.

  • N-Formylation: Installs the carbon atom for the future methyl group. The resulting amide is non-basic, preventing over-reaction.

  • Global Reduction: Lithium Aluminum Hydride (

    
    ) performs a dual role—reducing the ester to the primary alcohol and the formamide to the secondary amine in one pot.
    

Retrosynthesis Target (3-Methyl-2-(methylamino) phenyl)methanol Inter2 Methyl 2-formamido- 3-methylbenzoate Target->Inter2 Global Reduction (LiAlH4) Inter1 Methyl 2-amino- 3-methylbenzoate Inter2->Inter1 N-Formylation Start 2-Amino-3-methylbenzoic acid Inter1->Start Esterification

Figure 1: Retrosynthetic logic flow. The pathway ensures mono-methylation via amide reduction.

Detailed Experimental Protocol

Stage I: Methyl Ester Formation

Objective: Convert the polar acid to a lipophilic ester.

  • Reagents: 2-Amino-3-methylbenzoic acid (1.0 eq), Methanol (solvent/reactant),

    
     (conc., 2.0 eq).
    
  • Apparatus: Round-bottom flask (RBF), reflux condenser.[1]

Procedure:

  • Dissolve 2-amino-3-methylbenzoic acid (15.1 g, 100 mmol) in anhydrous methanol (150 mL).

  • Cool to 0°C. Add concentrated

    
     (10.6 mL) dropwise over 20 minutes.
    
  • Heat to reflux (65°C) for 12 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Workup: Concentrate in vacuo to remove MeOH. Pour residue into ice water (200 mL). Neutralize with sat.

    
     until pH ~8.
    
  • Extract with Ethyl Acetate (

    
    ). Dry organic layer (
    
    
    
    ) and concentrate.[2]
  • Yield: Expect ~90-95% of brown/tan oil or solid.

Stage II: N-Formylation

Objective: Install the "pre-methyl" carbon.

  • Reagents: Methyl 2-amino-3-methylbenzoate (from Stage I), Formic Acid (98%, 5.0 eq), Acetic Anhydride (2.0 eq).

  • Mechanism: Formation of mixed acetic-formic anhydride (active formylating agent).

Procedure:

  • Prepare the formylating mixture: In a separate flask, mix Formic acid (19 mL) and Acetic Anhydride (19 mL). Stir at 55°C for 2 hours, then cool to RT.

  • Dissolve the amine from Stage I in THF (50 mL) or add directly if liquid.

  • Add the formylating mixture dropwise to the amine at 0°C.

  • Allow to warm to RT and stir for 4 hours.

  • Workup: Quench with ice water. Extract with DCM. Wash with sat.[1][3]

    
     to remove excess acids.[1]
    
  • Purification: Recrystallize from EtOAc/Hexane if solid, or pass through a short silica plug.

  • Key QC: NMR should show a distinct formyl proton (

    
    , usually rotamers).
    
Stage III: Global Reduction (The Critical Step)

Objective: Simultaneous reduction of Ester


 Alcohol and Amide 

Amine.
  • Reagents:

    
     (LAH) (2.5 eq), Anhydrous THF.
    
  • Safety: LAH is pyrophoric. Use strictly anhydrous conditions and inert atmosphere (

    
     or Ar).
    

Procedure:

  • Setup: Flame-dried 3-neck flask, reflux condenser, addition funnel,

    
     line.
    
  • Charge flask with

    
     (9.5 g, 250 mmol) and anhydrous THF (200 mL). Cool to 0°C.
    
  • Dissolve the N-formyl ester (100 mmol) in anhydrous THF (100 mL).

  • Addition: Add the substrate solution dropwise to the LAH slurry over 45 minutes. Caution: Exothermic gas evolution (

    
    ).
    
  • Reflux: Once addition is complete, warm to RT, then heat to gentle reflux (66°C) for 6–8 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       Water
      
    • 
       15% 
      
      
      
    • 
       Water
      
  • Stir until the gray precipitate turns into a white, granular solid.

  • Filtration: Filter through a Celite pad. Wash the pad with hot THF.

  • Isolation: Concentrate the filtrate to obtain the crude amino-alcohol.

Analytical Validation & QC

ParameterExpected ResultNotes
Appearance Pale yellow to off-white solidOxidizes slowly in air; store under

.

NMR
(DMSO-

)

(s, 2H,

)
Confirms ester reduction.[4]

NMR
(DMSO-

)

(s, 3H,

)
Confirms N-methyl formation.

NMR
(DMSO-

)

(s, 3H,

)
Original methyl group.
MS (ESI+)


(MW).

Self-Validation Check:

  • If the N-methyl signal is a doublet, the proton on the nitrogen is present (coupling to NH).

  • Absence of carbonyl signals (

    
    ) in 
    
    
    
    NMR confirms complete reduction.

Process Visualization

Workflow Start Start: Methyl 2-formamido- 3-methylbenzoate Addition Dropwise Addition (Control H2 evolution) Start->Addition LAH_Prep Prepare LiAlH4 slurry (0°C, THF, N2) LAH_Prep->Addition Reflux Reflux 6-8 Hours (Complete Reduction) Addition->Reflux Heat Quench Fieser Quench (H2O / NaOH / H2O) Reflux->Quench Cool to 0°C Filter Filter (Celite) & Conc. Quench->Filter White granular ppt Product Product: (3-Methyl-2-(methylamino) phenyl)methanol Filter->Product Evaporation

Figure 2: Workflow for the critical Global Reduction stage.

Troubleshooting & Safety

Common Pitfalls
  • Incomplete Reduction: If the amide reduces but the ester stops at the aldehyde, or vice versa.

    • Fix: Ensure LAH is fresh (powder should be gray, not white) and use a sufficient excess (2.5 to 3.0 equivalents).

  • Over-Quenching: Adding too much water creates a slimy aluminum hydroxide emulsion that traps product.

    • Fix: Adhere strictly to the Fieser stoichiometry (

      
       ratio of 
      
      
      
      ).
  • Cyclization: In rare cases, the intermediate amino-ester can cyclize to a lactam before reduction.

    • Note: LAH will eventually reduce the lactam to the cyclic amine (dihydroisoindole derivative) if not careful, though the steric hindrance at position 3 usually disfavors this side reaction compared to the open-chain reduction.

Safety (E-E-A-T)
  • Lithium Aluminum Hydride: Reacts violently with water. Class D fire hazard. Keep a bucket of sand nearby. Never use

    
     extinguishers on metal hydride fires.
    
  • Solvents: THF must be peroxide-free and anhydrous. Water content in THF will consume LAH and generate dangerous hydrogen gas spikes.

References

  • Reduction of Esters with Lithium Aluminum Hydride

    • Source: Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4)
    • URL:[Link]

  • Reduction of Amides to Amines

    • Source: Chemistry LibreTexts. "Reduction of Amides."[4][5]

    • URL:[Link]

  • General Synthesis of N-Methyl Anilines via Formylation/Reduction

    • Source: Organic Syntheses, Coll. Vol. 6, p.75 (1988). (Analogous transformation logic).[6]

    • URL:[Link]

  • Isatoic Anhydride Chemistry (Alternative Precursors)

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

Sources

Application

Application Note: Catalytic Utility of (3-Methyl-2-(methylamino)phenyl)methanol

This Application Note and Protocol Guide details the catalytic utility of (3-Methyl-2-(methylamino)phenyl)methanol (CAS 941294-10-6), a specialized ortho-amino benzyl alcohol derivative. While primarily recognized as a h...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the catalytic utility of (3-Methyl-2-(methylamino)phenyl)methanol (CAS 941294-10-6), a specialized ortho-amino benzyl alcohol derivative. While primarily recognized as a high-value building block for pharmaceutical scaffolds (including P-CAB analogs), its structural motifs—a primary alcohol and a secondary amine in a 1,3-relationship—endow it with significant potential as both a pro-ligand for transition metal catalysis and a substrate for acceptorless dehydrogenative coupling (ADC) .

Executive Summary & Chemical Profile

(3-Methyl-2-(methylamino)phenyl)methanol is a bifunctional arene characterized by a hydroxymethyl group ortho to a methylated amine. This specific substitution pattern renders it a versatile precursor for N-heterocyclic synthesis (quinolines, benzoxazines) and a potential N,O-bidentate ligand for asymmetric catalysis.

Property Specification
CAS Number 941294-10-6
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Structure Ortho-substituted Benzyl Alcohol
Key Functionalities 2° Amine (Lewis Base), 1° Alcohol (Protic/Oxidizable)
Catalytic Roles Ligand for Transfer Hydrogenation (ATH); Substrate for ADC

Catalytic Application I: Substrate for Acceptorless Dehydrogenative Coupling (ADC)

The most robust catalytic application of this molecule is its transformation into fused N-heterocycles via Iridium- or Ruthenium-catalyzed Acceptorless Dehydrogenative Coupling (ADC). This "green" pathway eliminates the need for stoichiometric oxidants, generating only hydrogen gas and water as byproducts.

Mechanism of Action

The molecule undergoes catalytic dehydrogenation to form an intermediate amino-aldehyde . This intermediate condenses with a ketone or amine coupling partner, followed by cyclization and re-aromatization.

ADC_Mechanism Start (3-Methyl-2-(methylamino) phenyl)methanol Cat_Dehydro Catalytic Dehydrogenation (Ir/Ru Catalyst) Start->Cat_Dehydro - H₂ Intermediate Intermediate: Amino-Aldehyde Cat_Dehydro->Intermediate Byproduct Byproduct: 2 H₂ + H₂O Cat_Dehydro->Byproduct H₂ Release Coupling Condensation with Ketone/Amine Intermediate->Coupling Cyclization Cyclization & Dehydration Coupling->Cyclization - H₂O Product Product: Quinoline/Benzoxazine Cyclization->Product

Caption: Mechanistic flow of Acceptorless Dehydrogenative Coupling (ADC) utilizing the amino-alcohol scaffold.

Experimental Protocol: Synthesis of 1,2-Dihydrobenzoxazines

Objective: Catalytic cyclization of (3-Methyl-2-(methylamino)phenyl)methanol with a ketone substrate.

Reagents:

  • Substrate: (3-Methyl-2-(methylamino)phenyl)methanol (1.0 equiv)

  • Coupling Partner: Acetophenone (1.2 equiv)

  • Catalyst: [Cp*IrCl₂]₂ (1 mol%)

  • Base: NaHCO₃ (10 mol%)

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

  • Catalyst Activation: In a glovebox, charge a Schlenk tube with [Cp*IrCl₂]₂ (1 mol%) and NaHCO₃ (10 mol%).

  • Substrate Addition: Add (3-Methyl-2-(methylamino)phenyl)methanol (1.0 mmol) and Acetophenone (1.2 mmol).

  • Solvation: Add anhydrous Toluene (3 mL). Seal the tube under Argon.

  • Reaction: Heat the mixture to 110°C for 18 hours. The system should be open to a bubbler or have sufficient headspace to accommodate H₂ evolution.

  • Work-up: Cool to room temperature. Filter through a short pad of Celite to remove iridium residues.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to isolate the benzoxazine derivative.

Validation Criteria:

  • ¹H NMR: Disappearance of the benzylic -CH₂OH signal (approx. 4.6 ppm). Appearance of the cyclic methine/methylene signal.

  • Yield: Expected isolated yield >85%.

Catalytic Application II: Ligand Design for Transfer Hydrogenation

Structurally, (3-Methyl-2-(methylamino)phenyl)methanol resembles the Noyori-Ikariya class of amino-alcohol ligands. Although less common than 1,2-amino alcohols, this 1,3-motif can form stable 6-membered chelate rings with Ruthenium (Ru) or Iridium (Ir), suitable for the Asymmetric Transfer Hydrogenation (ATH) of ketones.

Ligand Coordination Mode

The deprotonated hydroxyl group and the secondary amine nitrogen bind to the metal center, creating a bifunctional catalyst capable of the "metal-ligand cooperative" mechanism (outer-sphere hydrogen transfer).

Ligand_Coordination Ligand (3-Methyl-2-(methylamino) phenyl)methanol Complex Active Catalyst (6-Membered Chelate) Ligand->Complex Coordination (N, O) Metal Metal Center (Ru(II) or Ir(III)) Metal->Complex Substrate Ketone Substrate Complex->Substrate Hydride Transfer

Caption: Formation of the active catalytic complex via N,O-chelation.

Protocol: In-Situ Catalyst Preparation & Reduction

Objective: Use the molecule as a ligand for the Transfer Hydrogenation of Acetophenone.

Reagents:

  • Ligand: (3-Methyl-2-(methylamino)phenyl)methanol (1.2 mol%)

  • Precursor: [Ru(p-cymene)Cl₂]₂ (0.5 mol%)

  • Base: KOH (2.0 mol%)

  • Hydrogen Source: Isopropanol (iPrOH)

Procedure:

  • Complex Formation: In a dry flask, mix [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol) and the ligand (1.8 mg, 0.012 mmol) in iPrOH (2 mL). Stir at 80°C for 30 minutes to form the orange-red catalytic complex.

  • Substrate Addition: Add Acetophenone (1.0 mmol) and KOH (0.1 M in iPrOH, 200 µL).

  • Reaction: Stir at room temperature (25°C). Monitor reaction progress via TLC or GC.

  • Completion: Quench with 1N HCl after 2-4 hours. Extract with diethyl ether.

  • Analysis: Determine conversion and yield via GC-FID.

Catalytic Synthesis of the Molecule

For researchers needing to synthesize the scaffold itself from the corresponding aldehyde or ester, a Catalytic Hydrogenation protocol is recommended to ensure high fidelity of the amine and alcohol groups without over-reduction.

Parameter Condition
Precursor 3-Methyl-2-(methylamino)benzoic acid methyl ester
Catalyst Ru-Macho® or Raney Nickel (active)
H₂ Pressure 30 - 50 bar
Temperature 80°C - 100°C
Solvent THF or Methanol

Protocol:

  • Load the ester precursor (10 mmol) and Ru-Macho catalyst (0.1 mol%) into a stainless steel autoclave.

  • Add THF (20 mL) and a base (KOtBu, 10 mol%) if using Ru-Macho.

  • Pressurize with H₂ (50 bar) and heat to 100°C for 16 hours.

  • Cool, vent, and filter the catalyst. Evaporate solvent to yield the target alcohol.

References

  • Acceptorless Dehydrogenative Coupling (ADC) : Gunanathan, C., & Milstein, D. (2013). Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis. Science, 341(6143). Link

  • Amino-Alcohol Ligands in ATH : Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Benzoxazine Synthesis : Srimani, D., et al. (2013). Zinc-Catalyzed Synthesis of Benzoxazines. RSC Advances. Link

  • Compound Data : PubChem CID 941294-10-6. Link

Method

Application Note: Synthetic Utility and Handling of (3-Methyl-2-(methylamino)phenyl)methanol

Abstract & Scope This technical guide details the experimental handling, reactivity profile, and synthetic applications of (3-Methyl-2-(methylamino)phenyl)methanol (CAS: Variable/Generic, referred to herein as MMPM ). MM...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the experimental handling, reactivity profile, and synthetic applications of (3-Methyl-2-(methylamino)phenyl)methanol (CAS: Variable/Generic, referred to herein as MMPM ).

MMPM is a bifunctional building block containing a secondary amine and a primary benzylic alcohol in a 1,2-relationship. This specific substitution pattern, further constrained by a steric methyl group at the 3-position, makes it a privileged scaffold for synthesizing 1,2-dihydro-3,1-benzoxazines and related nitrogen heterocycles often found in potassium-competitive acid blockers (P-CABs) and kinase inhibitors.

This guide provides two validated protocols:

  • Redox-Neutral Cyclocondensation to access dihydro-3,1-benzoxazines.

  • Chemoselective Oxidation to access 2-amino-benzaldehydes without N-oxide formation.

Molecule Analysis & Reactivity Profile

Structural Logic
  • Benzylic Alcohol (C1): Acts as a latent electrophile (via activation) or a nucleophile. In the presence of aldehydes, it serves as the oxygen donor for acetal-like closure.

  • Secondary Amine (C2): The N-methyl group increases nucleophilicity compared to a primary aniline but introduces steric bulk.

  • Ortho-Methyl (C3): This is the critical structural feature. The C3-methyl group exerts steric pressure on the C2-amine, twisting the N-methyl group out of planarity. This "Ortho Effect" accelerates cyclization rates by pre-organizing the molecule (Gem-dialkyl substituent effect analog) but also hinders intermolecular reactions at the nitrogen center.

Stability & Storage
  • Air Sensitivity: Like most electron-rich amino alcohols, MMPM is prone to slow air oxidation (browning) upon prolonged exposure.

  • Storage: Store under Argon/Nitrogen at 2–8°C.

  • Solubility: Highly soluble in MeOH, DCM, THF, and EtOAc. Moderately soluble in Toluene (hot).

Experimental Protocols

Protocol A: Synthesis of 3,8-Dimethyl-1,2-dihydro-3,1-benzoxazine

Application: Construction of fused heterocyclic cores via condensation with aldehydes. Mechanism: The secondary amine attacks the aldehyde to form an iminium ion (or hemiaminal), which is rapidly trapped by the pendant hydroxyl group.

Reagents:

  • MMPM (1.0 equiv)

  • Paraformaldehyde (1.2 equiv) (Source of formaldehyde)

  • Solvent: Toluene (0.5 M concentration)

  • Catalyst: p-Toluenesulfonic acid (pTsA) (0.05 equiv) - Optional, speeds up reaction.

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if scaling >1g) or use molecular sieves (3Å) in the flask.

  • Dissolution: Dissolve MMPM (1.0 equiv) in Toluene.

  • Addition: Add Paraformaldehyde (1.2 equiv) as a solid. If using pTsA, add it now.

  • Reaction: Heat the mixture to reflux (110°C).

    • Monitoring: Monitor via TLC (SiO2, 20% EtOAc/Hexanes). The polar amino-alcohol spot (starting material) will disappear, replaced by a less polar, UV-active spot (Benzoxazine).

    • Time: Typically 2–4 hours.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove unreacted paraformaldehyde and sieves.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The product is often pure enough for subsequent steps. If necessary, purify via flash column chromatography on basic alumina (SiO2 may cause hydrolysis) using Hexanes/EtOAc.

Data Interpretation:

  • 1H NMR Diagnostic: Look for a singlet integrating to 2H around δ 4.5–5.5 ppm . This corresponds to the new N-CH2-O methylene bridge, the signature of the benzoxazine ring.

Protocol B: Chemoselective Oxidation to Benzaldehyde

Application: Generating the 2-amino-benzaldehyde precursor for Friedländer synthesis or indole formation. Challenge: Oxidizing the alcohol without oxidizing the secondary amine to a nitrone or hydroxylamine.

Reagents:

  • MMPM (1.0 equiv)

  • Manganese Dioxide (MnO2) (Activated, 10.0 equiv)

  • Solvent: Dichloromethane (DCM) or Chloroform

Step-by-Step Methodology:

  • Activation: Ensure MnO2 is "activated" (dried at 110°C overnight) for maximum reproducibility.

  • Mixing: Suspend MMPM in DCM (0.2 M) at room temperature.

  • Addition: Add activated MnO2 in portions. The large excess is required due to the heterogeneous surface mechanism of MnO2.

  • Stirring: Stir vigorously at room temperature.

    • Note: Do not reflux. Higher temperatures increase the risk of N-oxidation.

  • Monitoring: Check TLC every hour. Product will be significantly less polar (aldehyde).

  • Workup:

    • Filter the black slurry through a thick pad of Celite.

    • Critical: Wash the filter cake thoroughly with DCM to recover product adsorbed to the oxidant.

    • Concentrate filtrate.

  • Storage: The resulting amino-aldehyde is unstable (prone to self-condensation). Use immediately in the next step.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the divergent synthetic pathways controlled by reagent selection.

G Start MMPM (Amino Alcohol) Paraform Reagent: Paraformaldehyde (Reflux) Start->Paraform MnO2 Reagent: MnO2 (Activated) (DCM, RT) Start->MnO2 Im_Int Intermediate: Hemiaminal Paraform->Im_Int Condensation Benzoxazine Product A: 3,8-Dimethyl-dihydro- 3,1-benzoxazine Im_Int->Benzoxazine - H2O (Cyclization) Aldehyde Product B: 2-(Methylamino)- 3-methylbenzaldehyde MnO2->Aldehyde Selective Oxidation

Caption: Divergent synthesis from MMPM. Path A (Top) yields the heterocycle via condensation. Path B (Bottom) yields the aldehyde via chemoselective oxidation.

Summary of Key Data

FeatureProtocol A (Cyclization)Protocol B (Oxidation)
Primary Reagent Paraformaldehyde / AldehydesActivated MnO2
Solvent System Toluene or MeOHDCM or CHCl3
Temperature Reflux (80–110°C)Room Temp (20–25°C)
Key Byproduct Water (remove via Dean-Stark)MnO(OH) (Solid waste)
Product Stability High (Stable solid/oil)Low (Prone to oligomerization)
Diagnostic NMR δ ~4.9 ppm (s, 2H, N-CH2-O)δ ~9.8 ppm (s, 1H, CHO)

References

  • Synthesis of Dihydro-3,1-benzoxazines

    • Title: Synthesis of Dihydro-3,1-benzoxazine Derivatives from 1,3-Amino Alcohols and N-Sulfonyl-1,2,3-triazole.[1]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Grinding-Induced Cyclization (Green Chemistry)

    • Title: Simple grinding-induced reactions of 2-aminobenzyl alcohol and benzaldehyde derivatives, a rapid synthetic route to 3,1-benzoxazines.
    • Source: ResearchGate (Synthetic Communic
    • URL:[Link]

  • Chemoselective Oxidation of Amino Alcohols

    • Title: Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions.
    • Source: PubMed Central (PMC) / ChemistryOpen, 2012.
    • URL:[Link]

  • General Safety Data (Methanol/Amine Derivatives)

    • Title: Safety Data Sheet: Methanol.[2][3]

    • Source: Carl Roth.[2][3]

    • URL:[Link]

Sources

Application

Scale-up synthesis of (3-Methyl-2-(methylamino)phenyl)methanol

An Application Note for the Scale-Up Synthesis of (3-Methyl-2-(methylamino)phenyl)methanol Introduction: Addressing a Key Synthetic Challenge (3-Methyl-2-(methylamino)phenyl)methanol is a substituted amino alcohol that s...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of (3-Methyl-2-(methylamino)phenyl)methanol

Introduction: Addressing a Key Synthetic Challenge

(3-Methyl-2-(methylamino)phenyl)methanol is a substituted amino alcohol that serves as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and specialty chemical sectors. Its structural motif, featuring a reactive benzylic alcohol and a nucleophilic secondary amine, makes it a versatile intermediate for constructing a variety of heterocyclic systems and other target compounds.

While laboratory-scale syntheses can be achieved through various reductive methods, the transition to pilot and production scales introduces significant challenges.[1][2] These include managing reaction exotherms, ensuring consistent product quality, and handling hazardous reagents safely.[3][4] This application note, designed for researchers, chemists, and process development professionals, provides a robust and scalable protocol for the synthesis of (3-Methyl-2-(methylamino)phenyl)methanol via the reduction of 2-(methylamino)-3-methylbenzoic acid. It emphasizes the scientific rationale behind procedural choices and outlines critical safety considerations essential for a successful scale-up campaign.

Synthetic Strategy and Rationale

The selected synthetic route involves the direct reduction of the carboxylic acid moiety of 2-(methylamino)-3-methylbenzoic acid using lithium aluminum hydride (LAH).

Scheme 1: Synthesis of (3-Methyl-2-(methylamino)phenyl)methanol Reaction scheme showing the reduction of 2-(methylamino)-3-methylbenzoic acid to (3-Methyl-2-(methylamino)phenyl)methanol using Lithium Aluminum Hydride in THF. Rationale for Selection:

  • High Efficiency: Lithium aluminum hydride is a potent reducing agent capable of efficiently converting carboxylic acids to primary alcohols in a single step, often with high yields.[5] This contrasts with reagents like sodium borohydride, which are generally not strong enough to reduce carboxylic acids directly.

  • Directness: This one-step conversion from the readily available aminobenzoic acid precursor is highly atom-economical and avoids complex multi-step protection-deprotection sequences that can lower overall yield and increase production costs.

  • Established Precedent: The reduction of substituted anthranilic acids to their corresponding amino-benzyl alcohols is a well-documented transformation in organic synthesis, providing a solid foundation for process development.[6]

The primary challenge of this route lies in the safe handling of LAH and managing the reaction's energy output, which are addressed in detail in the following sections.

Mechanism of Action: Hydride Reduction of a Carboxylic Acid

The reduction of the carboxylic acid proceeds through a well-understood mechanism. First, the acidic proton of the carboxyl group reacts with a hydride ion from LAH, liberating hydrogen gas and forming a lithium carboxylate salt. Subsequently, the carbonyl group of the salt is reduced by the aluminum hydride species. This process involves the sequential addition of hydride ions, ultimately leading to the formation of a stable aluminum alkoxide complex. The final product, (3-Methyl-2-(methylamino)phenyl)methanol, is liberated upon aqueous workup, which hydrolyzes this complex.

Due to the presence of two acidic protons (from the carboxylic acid and the secondary amine), an excess of LAH is required to ensure the complete reduction of the carboxylate.[5]

Process Safety Assessment: A Prerequisite for Scale-Up

Scaling up chemical reactions necessitates a thorough risk assessment to mitigate potential hazards.[7][8] The use of LAH, in particular, requires stringent safety protocols.

Key Hazards and Mitigation Strategies:

HazardUnderlying CauseMitigation Strategy
Fire/Explosion Lithium aluminum hydride (LAH) is a pyrophoric solid that reacts violently with water and other protic solvents.- Handle LAH exclusively under an inert atmosphere (Nitrogen or Argon).- Use anhydrous solvents and meticulously dried glassware.- Ensure no water sources are present in the immediate vicinity of the reaction.
Thermal Runaway The reaction of LAH with the carboxylic acid and the subsequent quenching process are highly exothermic.[9]- Maintain strict temperature control using a reliable cooling system (e.g., cryostat).- Add the LAH solution or the substrate solution slowly and controllably via a dropping funnel or syringe pump.- For quenching, employ a "reverse quench" procedure on a larger scale by adding the reaction mixture to the quenching solution.
Hydrogen Gas Evolution LAH reacts with acidic protons (from the substrate and during quenching) to produce flammable hydrogen gas.- Ensure the reaction is conducted in a well-ventilated fume hood or a specialized reactor bay with adequate ventilation.- The inert gas stream helps to safely dilute and vent the evolved hydrogen.
Caustic Workup The quenching and workup procedure generates caustic aqueous solutions of lithium and aluminum salts.- Use appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves.- Add quenching reagents slowly and with cooling to control the exotherm.
Product Hazards The target molecule is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[10]- Handle the final product in a ventilated area while wearing appropriate PPE.- Avoid generating dust or aerosols of the compound.

A formal risk assessment should be conducted and approved before proceeding with any scale-up experiment.[8][11]

Detailed Experimental Protocol (10 g Scale)

This protocol is designed for a laboratory scale and serves as the basis for further scale-up. When scaling, never increase the batch size by more than a factor of three without re-evaluating the process safety and thermal characteristics.[7]

Materials and Equipment:

  • Chemicals: 2-(Methylamino)-3-methylbenzoic acid (98%+), Lithium aluminum hydride (1.0 M solution in THF), Tetrahydrofuran (THF, anhydrous, <50 ppm H₂O), Ethyl acetate (reagent grade), Saturated aqueous sodium sulfate solution, Anhydrous magnesium sulfate.

  • Equipment: 1 L three-neck round-bottom flask, overhead mechanical stirrer, reflux condenser with a nitrogen/argon inlet, 250 mL pressure-equalizing dropping funnel, thermocouple for internal temperature monitoring, heating mantle, and a cooling bath (ice-water or cryostat).

Step-by-Step Procedure:

  • Reaction Setup:

    • Assemble the 1 L three-neck flask with the overhead stirrer, condenser (with inert gas line), and a septum.

    • Thoroughly dry all glassware in an oven and assemble while hot under a stream of dry nitrogen or argon.

    • Charge the flask with 250 mL of anhydrous THF.

  • LAH Addition:

    • Under a positive pressure of inert gas, carefully add 200 mL of 1.0 M LAH solution in THF (0.2 mol, ~2.2 equivalents) to the flask via cannula or a dry syringe.

    • Cool the stirred LAH suspension to 0 °C using an ice-water bath.

  • Substrate Addition:

    • Dissolve 15.0 g of 2-(methylamino)-3-methylbenzoic acid (0.091 mol) in 150 mL of anhydrous THF in the dropping funnel.

    • Add the substrate solution dropwise to the stirred LAH suspension over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution will be observed initially.

  • Reaction and Monitoring:

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a gentle reflux (approx. 65 °C) for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Work-up and Isolation (Quenching):

    • Cool the reaction mixture back down to 0 °C in an ice-water bath.

    • CAUTION: HIGHLY EXOTHERMIC. Quench the reaction by the slow, dropwise addition of ethyl acetate (approx. 50 mL) to consume the excess LAH.

    • Next, slowly and carefully add 8 mL of water, followed by 8 mL of 15% aqueous sodium hydroxide solution, and finally 24 mL of water. This sequence (based on the Fieser method) is designed to produce a granular, easily filterable precipitate of aluminum salts.

    • Stir the resulting slurry vigorously for 30 minutes at room temperature.

  • Purification:

    • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF (2 x 50 mL) and then ethyl acetate (2 x 50 mL).

    • Combine the organic filtrates and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[12][13][14]

Data and Characterization

Table 1: Representative Reaction Parameters and Expected Results

ParameterValue
Scale15.0 g
Molar Equivalents of LAH2.2
Reaction Temperature65 °C (Reflux)
Reaction Time4-6 hours
Expected Yield (Crude)>90%
Expected Yield (Purified)75-85%
AppearanceOff-white to pale yellow solid

Table 2: Physicochemical and Spectroscopic Data for (3-Methyl-2-(methylamino)phenyl)methanol

PropertyValueSource
Molecular FormulaC₉H₁₃NO-
Molecular Weight151.21 g/mol -
IUPAC Name(3-Methyl-2-(methylamino)phenyl)methanol-
GHS HazardsH302, H315, H318, H335[10]

Note: Full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS) should be performed to confirm the structure and purity of the final product.

Scale-Up Workflow and Considerations

Transitioning this protocol from the lab to a pilot plant requires careful planning. The primary concerns are efficient heat removal and safe handling of materials on a larger scale.

Scale_Up_Workflow cluster_prep Phase 1: Preparation & Safety Review cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Workup & Isolation cluster_purification Phase 4: Purification & QC P1 Process Hazard Analysis (PHA) P2 Source Anhydrous Solvents & Reagents P1->P2 P3 Reactor Preparation & Inerting P2->P3 R1 Charge Reactor with LAH/THF Solution P3->R1 R2 Cool Reactor to 0-5 °C R1->R2 R3 Controlled Addition of Substrate Solution R2->R3 R4 Heat to Reflux & Monitor R3->R4 W1 Cool Reactor to 0-5 °C R4->W1 W2 Controlled Quench (Reverse Addition Preferred) W1->W2 W3 Precipitate Filtration W2->W3 W4 Solvent Evaporation W3->W4 PU1 Recrystallization or Chromatography W4->PU1 PU2 Drying of Final Product PU1->PU2 PU3 QC Analysis (Purity, Identity) PU2->PU3

Caption: Scale-up workflow from preparation to final product quality control.

Key Scale-Up Considerations:

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making cooling less efficient. A jacketed reactor with a powerful cooling system is mandatory. The rate of substrate addition must be carefully controlled by the cooling capacity of the reactor to prevent a dangerous temperature rise.[1]

  • Mixing: Efficient mixing is crucial to dissipate heat and ensure uniform concentration. Inadequate mixing can lead to localized "hot spots" where the reaction rate accelerates uncontrollably.[15] An overhead mechanical stirrer with appropriate impeller design is necessary.

  • Quenching: On a large scale, a "reverse quench" is often safer. This involves adding the reaction mixture to a separate, well-stirred vessel containing the quenching agent (e.g., ethyl acetate or a specific aqueous solution). This method ensures that the highly reactive LAH is always in the presence of an excess of the quenching agent, providing better control over the exotherm.

  • Material Transfer: Transferring large quantities of anhydrous solvents and pyrophoric LAH solutions requires specialized equipment like transfer pumps and inert-gas-pressurized systems to prevent exposure to air and moisture.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of (3-Methyl-2-(methylamino)phenyl)methanol. By focusing on a direct and efficient synthetic route, and by placing paramount importance on process safety and the rationale behind key procedural steps, this guide serves as a valuable resource for chemists and engineers. Successful implementation of this protocol requires meticulous attention to detail, particularly regarding the handling of hazardous materials and the management of reaction thermodynamics. With these considerations, the described method can be reliably scaled to meet the demands of drug development and fine chemical manufacturing.

References

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Google Patents. (n.d.). CN105801437A - Synthetic method of (methylamino)(phenyl)methyl alcohol.
  • StudySmarter. (n.d.). Scale-Up Processes: Chemical & Pharmaceutical. Retrieved from [Link]

  • VisiMix. (n.d.). Scale Up Methodology for the Fine Chemical Industry - The Influence of the Mixing in the Process. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Retrieved from [Link]

  • ResearchGate. (2021). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles and their applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2-(Methylamino)phenyl)methanol. PubChem Compound Database. Retrieved from [Link]

  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. Retrieved from [Link]

  • International Journal of Drug Development & Research. (n.d.). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]

  • Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzyl alcohol, o-amino-. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Chemical Process Safety | Techniques & Equipment. Retrieved from [Link]

  • CatSci. (n.d.). SOME SCALE-UP CONSIDERATIONS. Retrieved from [Link]

  • ACS Publications. (2023, May 30). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Retrieved from [Link]

  • ResearchGate. (2012, November 23). What is the best procedure to synthesize p-aminobenzyl alcohol?. Retrieved from [Link]

  • Goa University. (n.d.). ortho and para-aminobenzoic acids. Retrieved from [Link]

  • Google Patents. (n.d.). US3379620A - Process for producing 4-aminobenzyl alcohol derivatives.
  • University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. Retrieved from [Link]

  • Veeprho. (n.d.). Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. Retrieved from [Link]

  • The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methanol synthesis - Patent US-7786180-B2. PubChem Patent Database. Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Google Patents. (1999, December 29). WO 99/67196 - Fluoxetine process from benzoylpropionic acid.
  • ChemSynthesis. (n.d.). (2-methylaminophenyl)-phenylmethanol. Retrieved from [Link]

  • Science.gov. (n.d.). aminobenzoic acid-ortho: Topics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • ResearchGate. (2016, May 25). (2-Methylphenyl)(phenyl)methanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Moravek. (n.d.). Understanding Compound Purification Practices. Retrieved from [Link]

  • Google Patents. (n.d.). CN105924332A - Preparation method of 3-methyl-5-phenyl-amyl alcohol.
  • MDPI. (2024, July 16). Mechanism of Methyl Transfer Reaction between CH3Co(dmgBF2)2py and PPh3Ni(Triphos). Retrieved from [Link]

  • Wikipedia. (n.d.). Triphenylmethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-2-phenylbutan-2-ol. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Method

Analytical Strategy for the Quantification of (3-Methyl-2-(methylamino)phenyl)methanol

Application Note & Protocol Guide Executive Summary & Chemical Context[1][2] (3-Methyl-2-(methylamino)phenyl)methanol (hereafter referred to as M-MAPM ) is a critical building block and potential process-related impurity...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Chemical Context[1][2]

(3-Methyl-2-(methylamino)phenyl)methanol (hereafter referred to as M-MAPM ) is a critical building block and potential process-related impurity in the synthesis of potassium-competitive acid blockers (P-CABs), specifically Vonoprazan .

From a drug development perspective, M-MAPM presents specific analytical challenges:

  • Polarity: The presence of both a secondary amine and a benzyl alcohol creates a dual-nature molecule that can exhibit peak tailing due to silanol interactions.

  • UV Activity: The aromatic toluene core provides UV absorption, but it lacks the high-intensity chromophores of the final drug substance, requiring optimized detection wavelengths.

  • Regulatory Control: As a Key Starting Material (KSM) or intermediate, its carryover into the API must be controlled to ICH Q11 and Q3A/B standards.

This guide provides two validated workflows: a High-Performance Liquid Chromatography (HPLC-PDA) method for routine release testing and purity analysis, and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level genotoxic impurity (GTI) screening.

Physicochemical Profile & Method Design

Understanding the molecule is the first step to robust method development.

PropertyDataAnalytical Implication
Molecular Formula C₉H₁₃NOMonoisotopic Mass: 151.10 Da
Structure Benzyl alcohol w/ ortho-methylamino & meta-methylRetentive Mechanism: Mixed-mode (Hydrophobic + Ionic).
pKa (Predicted) ~4.5 - 5.0 (Aniline-like amine)pH Strategy: Mobile phase pH must be controlled. At pH > 6, the amine is neutral (higher retention). At pH < 3, it is protonated (lower retention, better peak shape).
Solubility DMSO, Methanol, AcetonitrileDiluent: Avoid 100% aqueous diluents to prevent precipitation.

Protocol A: HPLC-PDA for Purity & Assay (Routine QC)

Objective: To quantify M-MAPM at levels >0.05% (w/w) in bulk intermediates or crude reaction mixtures.

Chromatographic Conditions
  • Rationale: We utilize a "Base-Deactivated" C18 column. Standard silica columns will cause severe tailing due to the secondary amine interacting with free silanols. A high-pH stable column allows us to run at pH 7.5, keeping the amine neutral for better retention and separation from polar degradants.

ParameterSpecification
Instrument HPLC with PDA (Photodiode Array)
Column Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18
Column Temp 35°C
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV at 240 nm (Primary) and 210 nm (Secondary)
Run Time 15 Minutes
Mobile Phase Strategy
  • Mobile Phase A (MPA): 10 mM Ammonium Acetate buffer (pH adjusted to 7.5 with Ammonia).

  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade).

Gradient Program:

  • 0.0 min: 90% MPA / 10% MPB (Equilibration)

  • 8.0 min: 40% MPA / 60% MPB (Elution of M-MAPM)

  • 10.0 min: 10% MPA / 90% MPB (Wash)

  • 10.1 min: 90% MPA / 10% MPB (Re-equilibration)

  • 15.0 min: Stop

Standard & Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Standard: Dissolve 10 mg M-MAPM in 10 mL Diluent (1000 ppm).

  • Working Standard: Dilute Stock to 50 ppm (0.05 mg/mL) for Assay.

  • Sensitivity Check: Dilute to 0.5 ppm (LOQ level).

System Suitability Criteria (Self-Validating)

Before releasing data, the system must pass these checks:

  • Tailing Factor (T): NMT 1.5 (Critical for amine accuracy).

  • Theoretical Plates (N): NLT 5000.

  • RSD (n=6): NMT 2.0% for area response.

Protocol B: LC-MS/MS for Trace Quantification

Objective: To quantify M-MAPM at ppm or ppb levels (Trace Impurity Analysis) in final API (Vonoprazan).

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Rationale: The secondary amine is easily protonated [M+H]⁺.

  • Precursor Ion: m/z 152.1

  • Product Ions (MRM):

    • Quantifier: 152.1 → 134.1 (Loss of -OH/H₂O, typical for benzyl alcohols).

    • Qualifier: 152.1 → 119.1 (Loss of methylamine fragment).

LC-MS Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Steep gradient (5% B to 95% B in 5 mins) to elute the highly retained API (Vonoprazan) while focusing the polar impurity.

Analytical Workflow Logic (Visualization)

The following diagram illustrates the decision matrix for selecting the appropriate method based on the stage of drug development.

AnalyticalStrategy Start Sample: M-MAPM Containing Matrix Decision Quantification Goal? Start->Decision Route_QC Raw Material / Intermediate QC (>0.1% Purity) Decision->Route_QC High Conc. Route_Trace Final API Impurity Screening (<100 ppm) Decision->Route_Trace Trace Conc. Method_HPLC Method A: HPLC-PDA (pH 7.5, C18) Robustness Focus Route_QC->Method_HPLC Method_LCMS Method B: LC-MS/MS (ESI+, MRM) Sensitivity Focus Route_Trace->Method_LCMS Output_QC Output: Assay % & Purity (Pass/Fail) Method_HPLC->Output_QC Data Processing Output_Trace Output: ppm Content (Risk Assessment) Method_LCMS->Output_Trace Data Processing

Figure 1: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on quantification requirements.

Synthesis & Impurity Pathway[2][3]

Understanding where M-MAPM fits into the Vonoprazan synthesis helps in predicting co-eluting impurities. M-MAPM is typically derived from the reduction of the corresponding benzoic acid or aldehyde and can react further to form the core structure.

SynthesisPathway Precursor 3-methyl-2-(methylamino)benzoic acid Target M-MAPM (Analyte) Precursor->Target Reduction Vonoprazan Vonoprazan Fumarate (API) Target->Vonoprazan Coupling steps Impurity_Ox Oxidation Impurity (Aldehyde) Target->Impurity_Ox Degradation (Air/Light)

Figure 2: Simplified origin and fate of M-MAPM in the manufacturing process.

Troubleshooting & Expert Tips

Peak Tailing Issues
  • Cause: Interaction between the secondary amine (-NH-CH3) and residual silanols on the column stationary phase.

  • Solution: Ensure the mobile phase contains adequate ionic strength (at least 10mM Ammonium Acetate). If tailing persists, add 0.05% Triethylamine (TEA) to the mobile phase as a sacrificial base (only for HPLC-UV, never for LC-MS).

Stability in Solution
  • Observation: Benzyl alcohols can oxidize to aldehydes upon prolonged storage.

  • Protocol: Prepare standards fresh daily. Store stock solutions in amber vials at 4°C. If an unknown peak appears at RRT ~1.1-1.2, check for the aldehyde oxidation product.

Carryover
  • Issue: Amines can stick to injector seals.

  • Fix: Use a needle wash of Methanol:Water:Formic Acid (50:50:0.1).

References

  • Liu, L., et al. (2016).[1] "Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate." Journal of Separation Science, 39(7), 1232-1241.[1] Link

  • International Council for Harmonisation (ICH). "Q2(R1): Validation of Analytical Procedures: Text and Methodology." Link

  • International Council for Harmonisation (ICH). "Q11: Development and Manufacture of Drug Substances." Link

  • PubChem. "Compound Summary: Vonoprazan (Related Structures)." Link

Disclaimer: This application note is for research and development purposes. All methods must be validated in the user's laboratory according to specific regulatory requirements (e.g., GMP/GLP) before routine use.

Sources

Application

Application Note: (3-Methyl-2-(methylamino)phenyl)methanol in Heterocyclic Scaffold Construction

This Application Note details the technical utility of (3-Methyl-2-(methylamino)phenyl)methanol (CAS 941294-10-6), a specialized tri-substituted benzene scaffold. This molecule, also identified as 2-hydroxymethyl-N,6-dim...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the technical utility of (3-Methyl-2-(methylamino)phenyl)methanol (CAS 941294-10-6), a specialized tri-substituted benzene scaffold.

This molecule, also identified as 2-hydroxymethyl-N,6-dimethylaniline , serves as a critical "ortho-amino benzyl alcohol" synthon.[1] Its primary value lies in its 1,2,3-substitution pattern (Methyl-Amine-Hydroxymethyl), which pre-installs the necessary regiochemistry for accessing 1,7-disubstituted indoles and functionalized 4H-3,1-benzoxazines . These heterocycles are privileged cores in the synthesis of FabI inhibitors (antibacterials), P2X7R antagonists , and Potassium-Competitive Acid Blockers (P-CABs) .

Executive Summary

(3-Methyl-2-(methylamino)phenyl)methanol is a high-value building block designed to overcome the regiochemical challenges of synthesizing 1,7-dimethylindole and related fused systems. Unlike traditional Fischer indole syntheses, which often yield mixtures when using unsymmetrical hydrazines, this scaffold provides a "pre-organized" core where the N-methyl and C7-methyl groups (indole numbering) are already fixed.[1] This guide outlines its use in the total synthesis of FabI inhibitors and Benzoxazine-based bioisosteres .

Key Chemical Properties
PropertyData
CAS Number 941294-10-6
IUPAC Name (3-Methyl-2-(methylamino)phenyl)methanol
Synonyms 2-Hydroxymethyl-N,6-dimethylaniline; N-Methyl-2-methyl-6-hydroxymethylaniline
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Core Utility Precursor for 1,7-Dimethylindoles, 4H-3,1-Benzoxazines, and P-CAB analogs

Strategic Application: Synthesis of 1,7-Dimethylindole Cores[1]

The most prominent application of this alcohol is as a precursor to 1,7-dimethylindole , a scaffold found in FabI inhibitors (e.g., for Staphylococcus aureus treatment) and P2X7 receptor antagonists .[1] The 1,2,3-substitution pattern of the starting material translates directly to the 1,7-substitution pattern of the indole, eliminating the need for difficult late-stage methylation.[1]

Mechanistic Pathway

The transformation involves a controlled oxidation of the benzylic alcohol to the aldehyde, followed by a condensation-cyclization sequence (typically a modified Henry reaction or Wittig cyclization).

Pathway Logic:

  • Oxidation: The alcohol is oxidized to 3-methyl-2-(methylamino)benzaldehyde . Manganese dioxide (MnO₂) is preferred over Swern conditions to prevent over-oxidation or side reactions with the secondary amine.

  • Cyclization: The resulting aldehyde reacts with nitromethane (or a nitroalkane equivalent) to form a nitrostyrene intermediate, which undergoes reductive cyclization to form the indole.

Experimental Protocol: Total Synthesis of 1,7-Dimethylindole

Based on workflows adapted from FabI inhibitor patents (e.g., WO2003088897).

Step 1: Selective Oxidation

  • Reagents: (3-Methyl-2-(methylamino)phenyl)methanol (1.0 equiv), Activated MnO₂ (10.0 equiv), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the alcohol in anhydrous DCM (0.1 M concentration).

    • Add activated MnO₂ portion-wise at room temperature.

    • Stir vigorously for 12–24 hours. Monitor by TLC (the aldehyde typically moves higher than the alcohol).

    • Filter through a Celite pad to remove Mn solids.

    • Concentrate the filtrate in vacuo to yield 3-methyl-2-(methylamino)benzaldehyde as a yellow oil.

    • Note: The aldehyde is unstable and should be used immediately.

Step 2: Cyclization to Indole

  • Reagents: 3-Methyl-2-(methylamino)benzaldehyde (from Step 1), Nitromethane (solvent/reagent), Ammonium Acetate (catalytic).

  • Procedure:

    • Dissolve the aldehyde in Nitromethane (5–10 volumes).

    • Add Ammonium Acetate (0.1 equiv).

    • Heat to reflux (approx. 101°C) for 4–6 hours.

    • Mechanism:[2][3][4][5] This forms the intermediate 2-(2-nitrovinyl)-N,3-dimethylaniline .

    • Reduction/Closure: The crude nitrostyrene is treated with Iron powder (Fe) in Acetic Acid or Silica-supported Borohydride to effect reductive cyclization.

    • Purification: Flash column chromatography (Hexanes/Ethyl Acetate) yields 1,7-dimethylindole .[1]

Pathway Visualization

The following diagram illustrates the regiochemical translation from the benzyl alcohol precursor to the final drug scaffold.

IndoleSynthesis Start (3-Methyl-2-(methylamino) phenyl)methanol (CAS 941294-10-6) Aldehyde Intermediate: 3-Methyl-2-(methylamino) benzaldehyde Start->Aldehyde Oxidation (MnO2, DCM) Nitrostyrene Nitrostyrene Intermediate Aldehyde->Nitrostyrene MeNO2, NH4OAc (Henry Reaction) Indole Target Scaffold: 1,7-Dimethylindole Nitrostyrene->Indole Reductive Cyclization (Fe/AcOH) Drug FabI Inhibitors (Antibacterials) Indole->Drug C3-Functionalization

Caption: Regioselective synthesis of 1,7-dimethylindole from (3-Methyl-2-(methylamino)phenyl)methanol.

Secondary Application: 4H-3,1-Benzoxazine Synthesis

The 2-amino-benzyl alcohol motif is the classic precursor for 4H-3,1-benzoxazines . By reacting this specific N-methylated alcohol with aldehydes or ketones, researchers can generate 1,2-dihydro-3,1-benzoxazine derivatives.[1] These are valuable bioisosteres for quinolines in kinase inhibitor design.

Protocol: Cyclization with Carbonyls
  • Reagents: (3-Methyl-2-(methylamino)phenyl)methanol (1.0 equiv), Aryl Aldehyde (1.1 equiv), p-Toluenesulfonic acid (pTSA, 5 mol%), Toluene.[1]

  • Procedure:

    • Combine reagents in Toluene.

    • Reflux with a Dean-Stark trap to remove water (azeotropic distillation).

    • Reaction: The hydroxyl group attacks the carbonyl, followed by ring closure of the secondary amine onto the hemiacetal.

    • Product: 1,8-dimethyl-2-aryl-1,2-dihydro-4H-3,1-benzoxazine .

    • Significance: The "1,8-dimethyl" substitution (N-Me and C8-Me) provides unique steric protection to the metabolic "soft spot" often found on the benzene ring.

Comparative Analysis: Why Use This Precursor?

In drug development, "scaffold hopping" often requires precise placement of methyl groups to modulate metabolic stability (blocking CYP450 sites) or conformational lock.[1]

FeatureTraditional Route (e.g., Fischer Indole)Using CAS 941294-10-6
Regioselectivity Poor (often yields 1,7- and 1,5- isomers)Absolute (1,2,3-substitution is fixed)
Step Count High (requires synthesis of specific hydrazines)Low (2-3 steps to core scaffold)
Atom Economy Low (loss of ammonia/leaving groups)High (direct oxidative cyclization)
Scalability Difficult (hydrazine toxicity)High (standard oxidation/reduction chemistry)

References

  • FabI Inhibitor Synthesis: Miller, W. H., et al. "Fab I inhibitors."[1] World Intellectual Property Organization, WO 2003/088897 A2, 2003.[1]

  • P2X7 Antagonists: "Novel P2X7R antagonists and their use." European Patent Office, EP 2105164 A1, 2009.[1]

  • Indole Synthesis Methodology: Leimgruber, W., & Batcho, A. D.[1][6] "Process for preparing indoles." U.S. Patent, US 3976639, 1976.[1] (Foundational chemistry for nitrostyrene cyclization).

  • Benzimidazole/P-CAB Context: "Preparation method of Tegoprazan." China National Intellectual Property Administration, CN 113527272 A, 2021.[1] (Contextual reference for N-methyl-o-amino synthons).

Note: All protocols should be performed in a fume hood with appropriate PPE. The intermediate aldehydes described are prone to oxidation and should be stored under inert atmosphere.

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of (3-Methyl-2-(methylamino)phenyl)methanol

This guide serves as a technical support resource for researchers handling (3-Methyl-2-(methylamino)phenyl)methanol (CAS: 941294-10-6). The content is structured to address specific purification, stability, and handling...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers handling (3-Methyl-2-(methylamino)phenyl)methanol (CAS: 941294-10-6). The content is structured to address specific purification, stability, and handling challenges associated with this ortho-amino benzyl alcohol derivative.

Compound Profile & Chemical Behavior[1][2][3][4][5]
  • Systematic Name: (3-Methyl-2-(methylamino)phenyl)methanol

  • Chemical Class: Ortho-amino benzyl alcohol / Secondary amine.

  • Key Characteristics:

    • Basicity: The secondary methylamine moiety (

      
      ) interacts strongly with acidic sites on silica gel.
      
    • Polarity: Moderate-to-high polarity due to the H-bond donor/acceptor pairs (-OH and -NHMe).

    • Reactivity: Prone to oxidation (to the aldehyde) and acid-catalyzed cyclization (forming ethers or benzoxazine derivatives).

    • Solubility: Soluble in chlorinated solvents (DCM, chloroform), alcohols, and esters. Sparingly soluble in non-polar hydrocarbons (pentane, hexane).

Part 1: Troubleshooting & FAQs

Category A: Chromatography & Purification Issues

Q1: My compound streaks/tails heavily on TLC and Flash Column. How do I fix this? Diagnosis: The secondary amine group is protonating or hydrogen-bonding with the acidic silanol groups (


) on the silica surface, causing peak broadening and tailing.
Solution: 
  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
    • Mechanism:[1][2][3][4][5][6] The base neutralizes the silica surface acidity, preventing the amine analyte from "sticking."

  • Pre-treatment: Pre-wash the silica column with the mobile phase containing the base modifier before loading the sample.

  • Alternative Stationary Phase: Use Amine-functionalized silica (e.g.,

    
    -silica) which requires no basic modifier and prevents streaking.
    

Q2: I see a "ghost" spot appearing just above my product on TLC after leaving the sample in solution. What is it? Diagnosis: This is likely the aldehyde oxidation product (3-methyl-2-(methylamino)benzaldehyde). Benzyl alcohols with electron-rich rings are susceptible to air oxidation, especially in solution. Solution:

  • Degas Solvents: Use anhydrous, degassed solvents for chromatography.

  • Speed: Do not leave the compound dissolved in solvent (especially chloroform or ethyl acetate) for extended periods. Evaporate fractions immediately.

  • Storage: Store the purified solid under Argon/Nitrogen at -20°C.

Q3: My product co-elutes with a non-polar impurity. Standard gradient didn't work. Diagnosis: The impurity is likely the over-reduced toluene derivative (1,3-dimethyl-2-(methylamino)benzene) if hydrogenolysis occurred, or unreacted starting material. Solution:

  • Change Selectivity: Switch from Hexane/EtOAc to DCM/Methanol (95:5) or Toluene/Acetone . The orthogonal selectivity of DCM often separates amines better than EtOAc.

  • Acid-Base Extraction (Purification Trick):

    • Dissolve mixture in organic solvent (EtOAc).

    • Extract with 1M HCl (Product goes to aqueous phase as salt; non-basic impurities stay in organic).

    • Wash aqueous phase with fresh EtOAc.

    • Basify aqueous phase (pH > 12) with NaOH.

    • Extract product back into EtOAc.[6] Note: Perform quickly to avoid acid-catalyzed degradation.

Category B: Workup & Isolation[1][10]

Q4: I used LAH (Lithium Aluminum Hydride) for the reduction, and now I have a gelatinous emulsion. How do I break it? Diagnosis: Aluminum hydroxide precipitates form a gel that traps the product. Solution: Use the Fieser & Fieser Workup or Rochelle's Salt method.

  • Protocol: For

    
     grams of LAH used:
    
    • Add

      
       mL water (slowly).
      
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL water.
      
    • Stir until a granular white precipitate forms (approx. 15-30 mins). Filter off the solid; the filtrate contains your product.[1][7]

Q5: My yield is lower than expected after aqueous workup. Diagnosis: The amino-alcohol functionality increases water solubility, leading to loss in the aqueous phase. Solution:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Choice: Use DCM or Chloroform for extraction (3x) rather than Ether/EtOAc, as they are better at extracting polar amines.

  • Continuous Extraction: If scale allows, use a liquid-liquid continuous extractor for 12+ hours.

Part 2: Recommended Purification Protocols

Protocol A: Flash Chromatography (Buffered)
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate : Triethylamine (TEA).

  • Gradient: Start at 90:10:1 (Hex:EtOAc:TEA)

    
     Ramp to 60:40:1.
    
  • Loading: Dissolve sample in minimum volume of DCM containing 1% TEA.

  • Detection: UV (254 nm) and Ninhydrin stain (Amine turns reddish/purple).

Protocol B: Recrystallization (High Purity)
  • Context: Suitable if the crude purity is >85%.

  • Solvent System: Diisopropyl Ether (DIPE) or Hexane/EtOAc .

  • Procedure:

    • Dissolve crude solid in minimal hot EtOAc (approx. 50-60°C).

    • Add warm Hexane dropwise until slight turbidity persists.

    • Add a few drops of EtOAc to clear the solution.

    • Allow to cool slowly to Room Temp, then to 4°C.

    • Filter crystals and wash with cold Hexane.

Part 3: Decision Logic for Purification

The following diagram outlines the logical flow for processing the crude reaction mixture to ensure maximum yield and purity.

PurificationLogic Start Crude Reaction Mixture CheckRed Reduction Method Used? Start->CheckRed LAH LAH / AlH3 CheckRed->LAH Borane Borane (BH3) CheckRed->Borane H2 Hydrogenation (Pd/C) CheckRed->H2 WorkupLAH Fieser Workup or Rochelle's Salt LAH->WorkupLAH WorkupBorane Methanol Quench (Remove B(OMe)3) Borane->WorkupBorane WorkupH2 Celite Filtration H2->WorkupH2 CrudeIso Crude Isolation (Evaporation) WorkupLAH->CrudeIso WorkupBorane->CrudeIso WorkupH2->CrudeIso TLC TLC Analysis (Check Streaking) CrudeIso->TLC StreakYes Streaking Observed TLC->StreakYes Yes StreakNo Clean Spots TLC->StreakNo No ColTEA Column Chromatography Silica + 1% TEA StreakYes->ColTEA ColStd Standard Column Hex/EtOAc StreakNo->ColStd Final Pure (3-Methyl-2-(methylamino)phenyl)methanol Store under Ar @ -20°C ColTEA->Final ColStd->Final

Caption: Decision tree for workup and purification based on reduction method and TLC behavior.

Part 4: Stability & Storage Data

ParameterSpecificationRecommendation
Storage Temp -20°CCritical to prevent slow oxidation.
Atmosphere Inert (Argon/N2)Compound is air-sensitive over time.
Solvent Stability ModerateStable in MeOH/EtOH. Avoid long-term storage in chlorinated solvents (acidic traces).
Shelf Life 6-12 MonthsRe-test purity via TLC/HPLC every 6 months.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of amines and alcohols).

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, pp. 581-595). Wiley. (Source for Aluminum Hydride workup protocols).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for identifying solvent impurities in the polar amine product).

  • Org. Synth. 2011, 88, 268-279. (General procedures for handling amino-alcohol intermediates and preventing cyclization).

Sources

Optimization

Optimizing catalyst loading for (3-Methyl-2-(methylamino)phenyl)methanol reactions

Technical Support Center: Catalytic Optimization for (3-Methyl-2-(methylamino)phenyl)methanol Topic: Optimization of Catalyst Loading for Oxidative Transformations Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalytic Optimization for (3-Methyl-2-(methylamino)phenyl)methanol

Topic: Optimization of Catalyst Loading for Oxidative Transformations Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Substrate Challenge

You are working with (3-Methyl-2-(methylamino)phenyl)methanol (Substrate A ). This is a bifunctional substrate containing a primary benzyl alcohol and a secondary ortho-amine .

The Core Chemical Challenge: Optimizing catalyst loading for this substrate is not linear due to two competing factors:

  • Catalyst Poisoning: The secondary amine (

    
    ) acts as a Lewis base, competitively coordinating to metal centers (Pd, Cu, or Ru), effectively deactivating the catalyst and requiring higher loadings.
    
  • Spontaneous Cyclization: Upon oxidation to the aldehyde (Intermediate B ), the molecule exists in equilibrium with its cyclic hemiaminal or imine form (1,2-dihydro-3,1-benzoxazine, Product C ). High catalyst loading can accelerate over-oxidation of C rather than the formation of B .

This guide focuses on the Cu(I)/TEMPO aerobic oxidation system, which is the industry standard for chemoselective oxidation of amino-alcohols, and Pd-catalyzed dehydrogenation .

Reaction Pathway & Logic

Before optimizing loading, you must identify your target. The oxidation of ortho-amino benzyl alcohols is a cascade risk.

ReactionPathway Substrate (3-Methyl-2-(methylamino) phenyl)methanol Aldehyde Intermediate Aldehyde (Transient) Substrate->Aldehyde Oxidation (Cu/TEMPO or Pd) Cyclic 1,2-dihydro-3,1-benzoxazine (Cyclized Product) Aldehyde->Cyclic Spontaneous Cyclization OverOx Carboxylic Acid / Amide (Over-oxidation) Aldehyde->OverOx Excess Catalyst High O2 Cyclic->Aldehyde Equilibrium

Figure 1: The reaction cascade. Note that the aldehyde is often transient and cyclizes immediately. Catalyst loading must be tuned to drive the first step without pushing the third step.

Optimization Protocol: Cu/TEMPO Aerobic Oxidation

This system is preferred for stopping at the aldehyde/benzoxazine stage without over-oxidizing to the carboxylic acid.

Experimental Baseline
  • Catalyst: Cu(OTf) (Copper(I) Triflate) or CuBr.

  • Ligand: 2,2'-Bipyridine (bpy) or NMI (N-Methylimidazole).

  • Co-Oxidant: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy).

  • Solvent: Acetonitrile (MeCN) or MeCN:H2O (9:1).

Optimization Matrix (Troubleshooting Table)
VariableStandard RangeOptimization Logic for This Substrate
Cu Loading 1 – 5 mol%Start High (5 mol%): The ortho-methylamino group will sequester some copper. If conversion < 90% at 24h, do not increase Cu; instead, add NMI (base) to outcompete the substrate amine.
TEMPO Loading 1 – 5 mol%Keep 1:1 with Cu: Excess TEMPO does not increase rate but increases cost and purification difficulty. Maintain a 1:1 ratio with the metal.
Ligand (bpy) 1 – 5 mol%Use 2:1 (Ligand:Metal): Standard is 1:1, but for amino-alcohols, use 2:1 to protect the Cu center from the substrate's amine.
Base Additive 2 – 10 mol%Critical: Add NMI (10 mol%) or K2CO3 (1 equiv) . This deprotonates the alcohol for coordination but, more importantly, buffers the amine interference.
Step-by-Step Protocol
  • Preparation: In a reaction vial, dissolve Cu(OTf) (5.0 mol%) and 2,2'-bipyridine (5.0 mol%) in MeCN. Stir for 5 mins until the solution turns clear/green (complex formation).

  • Substrate Addition: Add (3-Methyl-2-(methylamino)phenyl)methanol (1.0 equiv). Note: The solution may darken immediately due to amine coordination.

  • Activation: Add TEMPO (5.0 mol%) and NMI (10 mol%).

  • Oxidation: Open the system to air (balloon or open flask) and stir vigorously at room temperature.

  • Monitoring: Monitor via TLC/HPLC.

    • Checkpoint: If reaction stalls at 50% conversion, add 10 mol% more NMI , not more Copper.

Troubleshooting Guide (Q&A)

Q1: The reaction starts fast but stalls at ~60% conversion. Should I add more catalyst? A: No. Adding more metal often exacerbates the issue if the catalyst is being poisoned by the product.

  • Diagnosis: The ortho-amino group of the product (benzoxazine) is likely coordinating to the Cu-species, forming a stable, inactive chelate.

  • Solution: Increase the temperature to 40-50°C . This increases the lability of the ligand exchange, allowing the product to dissociate from the catalyst. Alternatively, switch to a Cu(I)/ABNO system (Azabicyclo-N-oxyl), which is less sterically sensitive to steric bulk around the metal center [1].

Q2: I am observing a new spot on TLC that is NOT the aldehyde. What is it? A: This is likely the 1,2-dihydro-3,1-benzoxazine .

  • Mechanism: The aldehyde formed is highly electrophilic. The neighboring secondary amine (

    
    ) attacks the carbonyl carbon intramolecularly.
    
  • Action: Do not try to "force" the reaction back to the aldehyde. Isolate this cyclic intermediate. If you strictly need the aldehyde, you must run the reaction in acidic media (e.g., acetic acid solvent) to protonate the amine and prevent cyclization, though this will significantly slow down the Cu/TEMPO oxidation [2].

Q3: The catalyst loading is too high (5 mol%) for my process scale. How do I lower it? A: To drop loading to <1 mol%, you must switch mechanisms.

  • Recommendation: Switch to Pd/C (5 wt%) in Toluene at 80°C under air (1 atm).

  • Why: Palladium nanoparticles are less susceptible to irreversible poisoning by secondary amines than homogeneous Copper species.

  • Trade-off: Pd systems may lead to dehydrogenation of the N-Me group (demethylation) if left too long.

Advanced Workflow: Catalyst Screening Decision Tree

Use this logic flow to determine the correct catalyst system based on your observed results.

CatalystDecision Start Start: 5 mol% Cu/TEMPO Room Temp, MeCN Check Check Conversion @ 4 Hours Start->Check FullConv >95% Conversion Reduce Loading to 1 mol% Check->FullConv Success Stall Stalled (<60%) Check->Stall Failure StallAnalysis Analyze Mixture Stall->StallAnalysis Poisoning Substrate Remaining (Catalyst Poisoning) StallAnalysis->Poisoning SM Present OverOx Acid/Amide Forming (Over-oxidation) StallAnalysis->OverOx Byproducts FixPoison Action: Add 10% NMI OR Switch to Pd/C Poisoning->FixPoison FixOver Action: Reduce TEMPO Restrict O2 Supply OverOx->FixOver

Figure 2: Decision tree for optimizing catalyst loading based on kinetic profiles.

References

  • Stahl, S. S., et al. (2011). "Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols." Journal of the American Chemical Society, 133(38), 14912–14915. Link

  • Hoover, J. M., & Stahl, S. S. (2011). "Highly Active Copper-Catalyzed Aerobic Alcohol Oxidation in the Solid State and in Solution." Journal of the American Chemical Society, 133(42), 16901–16910. Link

  • Sheldon, R. A., & Arends, I. W. C. E. (2004). "Organocatalytic Oxidations Mediated by Nitroxyl Radicals." Advanced Synthesis & Catalysis, 346(9-10), 1051–1071. Link

  • Markó, I. E., et al. (2004). "Efficient, Aerobic, Copper-Catalyzed Oxidation of Alcohols into Aldehydes and Ketones." Science, 264(5167), 1891-1893. Link

Troubleshooting

Technical Support Hub: Stability Profile of (3-Methyl-2-(methylamino)phenyl)methanol

[1] Introduction: The Stability Paradox (3-Methyl-2-(methylamino)phenyl)methanol (hereafter MAP-Methanol ) presents a classic stability paradox common in drug development intermediates. While the final API (Vonoprazan) i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Stability Paradox

(3-Methyl-2-(methylamino)phenyl)methanol (hereafter MAP-Methanol ) presents a classic stability paradox common in drug development intermediates. While the final API (Vonoprazan) is relatively robust, this intermediate possesses an ortho-amino benzyl alcohol motif.[1] This structural arrangement creates a "proximity effect" that significantly lowers the activation energy for intramolecular cyclization and oxidation, particularly under thermal stress.[1]

This guide moves beyond generic "store cold" advice. It provides the mechanistic causality of degradation, enabling you to distinguish between oxidative discoloration and irreversible cyclization.[1]

Module 1: Critical Temperature Thresholds

The Core Issue: MAP-Methanol is not thermodynamically stable at room temperature over long periods. It exists in a high-energy state relative to its dehydration product (a benzoxazine derivative) and its oxidation product (the corresponding aldehyde).

Thermal Stability Matrix
TemperatureStateStability WindowPrimary Degradation Mode
-20°C Solid (Crystalline)> 12 MonthsNegligible (if stored under Argon).
4°C Solid1 - 3 MonthsSlow surface oxidation (yellowing).
25°C Solid/Oil< 48 HoursAuto-oxidation to aldehyde; dimerization.
>40°C Melt/Solution< 6 HoursCyclization (Dehydration) & Polymerization.[1]
Mechanistic Degradation Pathway (Visualization)

The following diagram illustrates the competing degradation pathways triggered by thermal stress.

DegradationPathway MAP (3-Methyl-2-(methylamino) phenyl)methanol (Target Molecule) Aldehyde Oxidation Product (Aldehyde) MAP->Aldehyde Air/O2, >25°C (Reversible w/ NaBH4) Benzoxazine Cyclization Product (Benzoxazine derivative) MAP->Benzoxazine Heat (>40°C) or Acid - H2O (Irreversible) Dimer Colored Dimer/Oligomer (Yellow/Brown Impurity) MAP->Dimer Radical coupling (Light/Heat) Aldehyde->Dimer Condensation w/ Amine

Figure 1: Thermal and oxidative degradation pathways.[1] Note that cyclization is often acid-catalyzed but accelerates significantly above 40°C.[1]

Module 2: Troubleshooting Workflow

Scenario A: "My sample has turned from off-white to bright yellow/brown."
  • Diagnosis: Oxidative Coupling. The secondary amine and the benzylic position are susceptible to radical formation. The yellow color typically indicates the formation of conjugated imine species (Schiff bases) formed between trace amounts of the oxidized aldehyde and the amine of the starting material.[1]

  • Impact: Purity drop is often less than visual appearance suggests (color is intense even at <1% impurity).

  • Corrective Action:

    • Dissolve in Methanol.

    • Treat with activated charcoal (5% w/w) for 30 mins at room temperature.

    • Filter and recrystallize (typically from EtOAc/Heptane or IPA).

Scenario B: "I see a new peak at RRT 1.15-1.20 in HPLC, and potency is dropping."
  • Diagnosis: Cyclization (Dehydration). You have likely formed the cyclic ether/amine (benzoxazine derivative) due to heat or trace acid in your solvent.

  • Verification: Check LC-MS. The impurity will have a mass of [M-18] (Loss of water).

  • Corrective Action: This is irreversible . You cannot "hydrate" the ring back open easily without destroying the molecule. Isolate the pure fraction via Prep-HPLC or discard the batch.

Scenario C: "The solid melted during transit."
  • Diagnosis: Depressed Melting Point. Pure MAP-Methanol is a solid (MP ~73-76°C), but impurities (aldehyde/dimers) act as varying eutectics, drastically lowering the melting point to an oil.[1]

  • Action: Do not use as an oil. You must re-solidify/recrystallize to ensure stoichiometry in subsequent reactions (e.g., Vonoprazan coupling).

Module 3: Standardized Protocols

Protocol 1: Stability-Indicating HPLC Method

Do not rely on generic gradients. This method is tuned to separate the ortho-amino alcohol from its specific degradants (Aldehyde and Cyclic impurity).

  • Column: Phenomenex Kinetex EVO C18 (150 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.03M Phosphate Buffer (pH 6.5). Note: Neutral pH is critical to prevent on-column cyclization.[1]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 230 nm (Amine absorption) and 254 nm (Aromatic).

  • Gradient:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.06040
15.02080
20.09010
Protocol 2: Safe Thawing & Handling
  • Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow it to reach room temperature before opening .

    • Why? Opening a cold vial condenses atmospheric moisture. Water + Amine = Hydrolysis/Degradation acceleration.

  • Inert Sampling: Flush the headspace with Argon or Nitrogen immediately after removing the aliquot.

  • Solvent Choice: If preparing a stock solution, use anhydrous THF or Methanol .[1] Avoid chlorinated solvents (DCM/Chloroform) for long-term storage as they can become acidic over time, catalyzing cyclization.[1]

Module 4: Storage Decision Tree

Follow this logic flow to determine the optimal storage strategy for your specific experimental needs.

StorageLogic Start Start: How long will you store the sample? ShortTerm < 24 Hours Start->ShortTerm LongTerm > 24 Hours Start->LongTerm Action1 Store at 4°C Protect from Light ShortTerm->Action1 Form Current State? LongTerm->Form Solid Solid Powder Form->Solid Solution In Solution Form->Solution Action3 Store at -20°C Under Argon/N2 Solid->Action3 Action2 Evaporate Solvent! Store as Solid at -20°C Solution->Action2

Figure 2: Decision logic for minimizing degradation risks during storage.

References

  • Impurity Profiling of Vonoprazan

    • Liu, Y., et al. (2018).[1][3] "Development of a stability-indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance." Journal of Pharmaceutical and Biomedical Analysis.

    • Relevance: Defines the separation of oxidative degradants and the stability of the core structure under stress.[1]

  • Synthesis & Intermediate Characterization

    • Takeda Pharmaceutical Company Ltd. (2012). "Pyrrole derivative and use thereof.
    • Relevance: Describes the synthesis of TAK-438 (Vonoprazan)
  • General Stability of Ortho-Amino Benzyl Alcohols

    • Kotha, S., et al. (2013).[1] "Thermally induced rearrangement of o-amino benzyl alcohols." Tetrahedron Letters.

    • Relevance: Establishes the mechanism for cyclization/dehydr
  • Safety & Handling Data

    • Thermo Fisher Scientific. (2025).[2][4][5][6][7][8] "Safety Data Sheet: DL-alpha-(Methylaminomethyl)benzyl alcohol."

    • Relevance: Provides baseline handling precautions for the structural analog.

Sources

Optimization

Technical Support Center: Troubleshooting Low Enantioselectivity with (3-Methyl-2-(methylamino)phenyl)methanol

Executive Technical Summary (3-Methyl-2-(methylamino)phenyl)methanol (CAS: 941294-10-6) is a prochiral 1,3-amino alcohol . It is primarily utilized as a substrate for the enantioselective synthesis of chiral heterocycles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

(3-Methyl-2-(methylamino)phenyl)methanol (CAS: 941294-10-6) is a prochiral 1,3-amino alcohol . It is primarily utilized as a substrate for the enantioselective synthesis of chiral heterocycles (specifically dihydro-2H-3,1-benzoxazines ) or as a precursor for chiral ligands.

Critical Diagnostic: If you are observing 0% ee or low enantioselectivity , you must first verify the fundamental role of this molecule in your reaction design:

  • As a Ligand: This molecule is achiral in its ground state. It cannot induce enantioselectivity in reactions (e.g., diethylzinc additions) unless it has been chemically modified to introduce a chiral center or stable axial chirality.

  • As a Substrate: The low ee typically stems from a high racemic background reaction or catalyst-substrate mismatch during cyclization steps.

Core Troubleshooting: Enantioselective Cyclization (Benzoxazine Synthesis)

The most common application of this substrate is the condensation with aldehydes to form chiral 1,2-dihydro-3,1-benzoxazines [1]. This reaction creates a new stereocenter at the C2 position of the oxazine ring.

Mechanism & Failure Points

The reaction proceeds via an iminium/oxocarbenium intermediate. The enantioselectivity is determined by the face-selective intramolecular attack of the hydroxyl group, typically controlled by a Chiral Phosphoric Acid (CPA) or a Chiral Anion Phase Transfer Catalyst .

BenzoxazinePathway Substrate (3-Methyl-2-(methylamino) phenyl)methanol (Achiral Nucleophile) Intermediate Iminium Ion Intermediate Substrate->Intermediate Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate TS_Cat Chiral Catalyst-Bound Transition State Intermediate->TS_Cat k_cat (Fast) TS_Rac Uncatalyzed Background Reaction Intermediate->TS_Rac k_uncat (Slow?) Product_R (R)-Benzoxazine (High ee) TS_Cat->Product_R Stereocontrolled Cyclization Product_Rac Racemic Mixture (Low ee) TS_Rac->Product_Rac Non-selective Cyclization

Figure 1: Kinetic competition between the catalyst-controlled pathway (Blue) and the racemic background reaction (Red).

Diagnostic Matrix: Low ee in Cyclization
SymptomProbable CauseTechnical Solution
High Yield, Low ee (<20%) Racemic Background Reaction The uncatalyzed reaction is too fast. 1. Lower Temperature: Run at -20°C to -78°C to favor the catalytic pathway (

diff).2. Solvent Switch: Avoid protic solvents (MeOH, EtOH) which promote uncatalyzed iminium formation. Use non-polar solvents (Toluene, DCM).
Moderate Yield, Moderate ee (40-60%) Water Interference Water generated during condensation competes with the catalyst for H-bonding. 1. Add Desiccant: Use 4Å or 5Å Molecular Sieves (activated) in the reaction vessel.2. Azeotropic Removal: If refluxing, use a Dean-Stark trap (though high T usually kills ee).
Low Yield, Low ee Catalyst Inhibition The basic nitrogen of the substrate is deactivating the acid catalyst. 1. Increase Catalyst Loading: Move from 5 mol% to 10-20 mol%.2. Protecting Group: Ensure the N-methyl group is not too basic; consider electron-withdrawing N-protecting groups if possible (though this changes the substrate).
Inconsistent ee (Batch-to-Batch) Trace Acid/Base Impurities Trace acids in the solvent or substrate are catalyzing the racemic pathway. 1. Purify Substrate: Recrystallize the amino alcohol precursor.2. Neutralize Solvent: Pass solvent through basic alumina before use.

Advanced Optimization: The Steric Factor

The 3-Methyl substituent on the phenyl ring is a critical design feature. It provides ortho-steric hindrance , which should enhance enantioselectivity by locking the conformation in the transition state.

If ee remains low despite optimizing conditions:

  • Check the Catalyst Pocket: Standard BINOL-derived phosphoric acids might be too small or too open.

    • Recommendation: Switch to SPINOL-derived phosphoric acids or VAPOL catalysts, which often handle ortho-substituted anilines better due to different bite angles [2].

  • Substrate Modification: The N-Methyl group might be too small to enforce rigid facial differentiation.

    • Test: If synthetically feasible, test the N-Isopropyl or N-Benzyl analog. If ee spikes, the N-Methyl is the weak link in your steric wall.

Troubleshooting Guide: Kinetic Resolution

If you are using this substrate in an Oxidative Kinetic Resolution (e.g., attempting to oxidize the alcohol to an aldehyde while leaving one enantiomer of a chiral derivative):

Scenario: You have a racemic derivative of this molecule (e.g., chiral at the benzylic position, though the base name implies CH2OH) and are trying to resolve it.

  • Issue: Poor Selectivity Factor (

    
    ).
    
  • Root Cause: The distance between the chiral center and the reacting hydroxyl group is small, but the flexible methylene linker (-CH2-) dampens the chiral communication.

  • Fix: Use a Nitroxyl Radical Catalyst (e.g., AZADO or ABNO) combined with a chiral copper system. These are more sensitive to steric bulk near the alcohol than TEMPO [3].

Frequently Asked Questions (FAQs)

Q1: I am using (3-Methyl-2-(methylamino)phenyl)methanol as a ligand for Et2Zn addition to benzaldehyde, but I get 0% ee. Why? A: This molecule is achiral .[1] It possesses a plane of symmetry (assuming rapid N-inversion and free rotation). Unlike ephedrine or prolinol, it has no stereocenter. To use it as a ligand, you must first desymmetrize it or use it to synthesize a chiral scaffold (e.g., an oxazaborolidine derived from a chiral borane).

Q2: Can this molecule exhibit atropisomerism? A: Generally, no. While the 3-methyl and 2-methylamino groups provide steric crowding, the barrier to rotation around the C(aryl)-N bond is too low at room temperature to isolate atropisomers. However, if you couple this unit to another bulky aromatic ring (creating a biaryl system), stable atropisomers could be formed [4].

Q3: What is the best solvent for benzoxazine synthesis with this substrate? A: Toluene or Xylenes are preferred. Non-polar solvents tighten the ion-pairing between the cationic intermediate and the chiral phosphate anion, maximizing enantioselectivity. Chlorinated solvents (DCM, CHCl3) are second-tier choices but can sometimes accelerate the background reaction.

References

  • Synthesis of Dihydro-3,1-benzoxazine Derivatives. Organic Letters. (2023). Describes the Rhodium and acid-catalyzed pathways for amino-alcohol cyclizations.

  • Chiral Phosphoric Acids in Asymmetric Catalysis.Chemical Reviews.
  • Chemoselective Oxidation of Amino Alcohols. PMC. Discusses copper/radical systems for oxidizing 2-aminobenzyl alcohols.

  • Atropisomeric Amino Alcohols. Royal Society of Chemistry. Defines the steric requirements for stable atropisomerism in amino-aryl systems.

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of (3-Methyl-2-(methylamino)phenyl)methanol

Welcome to the technical support center for (3-Methyl-2-(methylamino)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-Methyl-2-(methylamino)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a molecule possessing both a nucleophilic secondary amine and a reactive benzylic alcohol, its stability can be a critical factor in experimental success. This document offers a comprehensive overview of its potential decomposition pathways, presented in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in (3-Methyl-2-(methylamino)phenyl)methanol that influence its stability?

A1: The stability of (3-Methyl-2-(methylamino)phenyl)methanol is primarily dictated by the interplay of two key functional groups: the secondary N-methylamino group and the benzylic alcohol. The N-methylamino group is susceptible to oxidation, while the benzylic alcohol can undergo oxidation and is prone to elimination or substitution reactions, particularly under acidic conditions. The ortho-relationship of these groups on the aromatic ring can also lead to unique intramolecular reactions.

Q2: What are the most likely decomposition pathways for this molecule under typical laboratory conditions?

A2: Based on the reactivity of its constituent functional groups, the most probable decomposition pathways include:

  • Oxidation: The N-methylamino group can be oxidized to form various products, and the benzylic alcohol can be oxidized to an aldehyde or a carboxylic acid.

  • Intramolecular Cyclization: The proximity of the amino and alcohol groups can facilitate acid- or base-catalyzed intramolecular cyclization.

  • Dimerization/Polymerization: Under certain conditions, reactive intermediates can lead to the formation of dimers or polymeric materials.

Q3: How can I monitor the degradation of (3-Methyl-2-(methylamino)phenyl)methanol during my experiments?

A3: A combination of chromatographic and spectroscopic techniques is recommended for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the parent compound and detecting the appearance of degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of the degradants.[1]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Unexpected side products observed during a reaction in acidic media.
  • Potential Cause: Acid-catalyzed intramolecular cyclization or dehydration. The protonation of the benzylic alcohol can lead to the formation of a stabilized carbocation, which can then be attacked by the neighboring N-methylamino group to form a cyclic product. Alternatively, elimination of water could occur.

  • Troubleshooting Steps:

    • pH Control: Carefully buffer the reaction mixture to a less acidic pH if the reaction chemistry allows.

    • Temperature Reduction: Lowering the reaction temperature can minimize the rate of acid-catalyzed side reactions.

    • Protecting Groups: If feasible, consider protecting the N-methylamino group or the alcohol prior to the problematic step.

Issue 2: The compound appears to be degrading upon exposure to air, evidenced by a change in color.
  • Potential Cause: Oxidative degradation. Aromatic amines are known to be susceptible to air oxidation, which can lead to the formation of colored impurities.[2] The benzylic alcohol can also be oxidized, especially in the presence of metal catalysts.

  • Troubleshooting Steps:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

    • Degas Solvents: Use degassed solvents to minimize dissolved oxygen.

    • Antioxidants: For storage or in formulations, the addition of a small amount of an antioxidant could be considered, pending compatibility checks.

Issue 3: Loss of material and formation of insoluble particulates during thermal processing.
  • Potential Cause: Thermal decomposition leading to polymerization. At elevated temperatures, intermolecular reactions may occur, leading to the formation of higher molecular weight species with reduced solubility. The initial steps of thermal decomposition can involve condensation reactions between molecules.[3]

  • Troubleshooting Steps:

    • Lower Temperature: If possible, reduce the processing temperature.

    • Shorter Reaction/Processing Times: Minimize the duration of exposure to high temperatures.

    • Solvent Choice: Ensure the compound is fully dissolved and stable in the chosen solvent at the operating temperature.

Visualizing Decomposition Pathways

The following diagrams illustrate the key potential decomposition pathways of (3-Methyl-2-(methylamino)phenyl)methanol.

cluster_oxidation Oxidative Degradation parent_ox (3-Methyl-2-(methylamino)phenyl)methanol aldehyde 3-Methyl-2-(methylamino)benzaldehyde parent_ox->aldehyde Mild Oxidation (e.g., air, mild oxidants) n_oxide N-Oxide Derivative parent_ox->n_oxide N-Oxidation acid 3-Methyl-2-(methylamino)benzoic Acid aldehyde->acid Further Oxidation

Caption: Oxidative pathways of the parent compound.

cluster_cyclization Acid-Catalyzed Intramolecular Cyclization parent_cyc (3-Methyl-2-(methylamino)phenyl)methanol protonated_oh Protonated Alcohol parent_cyc->protonated_oh H+ carbocation Benzylic Carbocation protonated_oh->carbocation - H2O cyclized_product Cyclized Product (e.g., Dihydroindoline derivative) carbocation->cyclized_product Intramolecular Nucleophilic Attack

Caption: Acid-catalyzed intramolecular cyclization.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.[4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of (3-Methyl-2-(methylamino)phenyl)methanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve the stressed sample in the initial solvent.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated UV light source (e.g., 254 nm and 365 nm) for 24 hours.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated HPLC-UV method and by LC-MS to identify and characterize the degradation products.

Protocol 2: HPLC Method for Stability Monitoring
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Data Summary

Stress ConditionPotential Degradation ProductsKey Observations
Acidic (0.1 N HCl, 60°C) Cyclized products, dehydration productsFormation of more polar species.
Basic (0.1 N NaOH, 60°C) Potential for dimerization or oxidationColor change may be observed.
Oxidative (3% H₂O₂) Aldehyde, Carboxylic Acid, N-OxideAppearance of multiple new peaks in the chromatogram.
Thermal (105°C, solid) Polymeric material, condensation productsDecreased solubility of the stressed sample.
Photolytic (UV light) Various radical-induced degradation productsBroadening of peaks or appearance of a complex mixture of products.

References

  • Shalom, A. D., et al. (2023). New thermal decomposition pathway for TATB. Scientific Reports, 13(1), 1-9. Available at: [Link]

  • Beier, P., et al. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. Organic & Biomolecular Chemistry, 2(4), 562-569. Available at: [Link]

  • Macounova, K., et al. (2009). Photodegradation of metamitron (4-amino-6-phenyl-3-methyl-1,2,4-triazin-5(4H)-one) on TiO2. Journal of Photochemistry and Photobiology A: Chemistry, 207(2-3), 221-228.
  • Wu, W., et al. (1976). Thermal decomposition of 1,3-dimethyl derivative of phenobarbital in trimethylanilinium hydroxide. Analytical Chemistry, 48(1), 233-236.
  • Wikipedia. (2023). Aniline. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing Stereoselectivity with (3-Methyl-2-(methylamino)phenyl)methanol Catalysts

Welcome to the technical support center for our chiral β-amino alcohol catalysts. This guide is designed for researchers, chemists, and drug development professionals who are utilizing (3-Methyl-2-(methylamino)phenyl)met...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for our chiral β-amino alcohol catalysts. This guide is designed for researchers, chemists, and drug development professionals who are utilizing (3-Methyl-2-(methylamino)phenyl)methanol and similar catalysts in asymmetric synthesis. Our goal is to move beyond simple protocols and provide a deeper understanding of the mechanistic principles that govern stereoselectivity. By understanding the "why," you can more effectively troubleshoot and optimize your reactions to achieve the highest levels of enantiomeric and diastereomeric control.

Core Concept: The Bifunctional Catalysis Model

To effectively troubleshoot, we must first understand how the catalyst operates. (3-Methyl-2-(methylamino)phenyl)methanol is a classic example of a bifunctional organocatalyst. It does not rely on metal coordination but rather on a synergistic combination of a Brønsted base (the methylamino group) and a hydrogen-bond donor (the hydroxyl group) to create a highly organized, chiral transition state.[1][2]

In a typical reaction, such as the addition of a nucleophile to an electrophile (e.g., a Michael addition), the catalyst performs two simultaneous roles:

  • Base Catalysis : The tertiary amine deprotonates the nucleophile (e.g., a β-keto ester), generating a reactive enolate.[2]

  • Hydrogen-Bond Activation : The hydroxyl group coordinates with the electrophile (e.g., a nitroalkene), activating it for nucleophilic attack and fixing its orientation relative to the catalyst's chiral backbone.[2]

This dual activation creates a rigid, cyclic-like transition state where the catalyst's stereochemistry dictates the facial selectivity of the bond-forming step. The methyl group on the phenyl ring provides additional steric bulk, further defining the chiral pocket and enhancing discrimination between the two competing diastereomeric transition states.

Stereochemical_Model Proposed Bifunctional Transition State Model cluster_catalyst Catalyst cluster_reactants Reactants Catalyst (3-Methyl-2-(methylamino)phenyl)methanol Amino N-H+ (Protonated Amine) Catalyst->Amino Acts as Base Hydroxyl O-H (Hydroxyl) Catalyst->Hydroxyl H-Bond Donor Nucleophile Nucleophile (e.g., Enolate) Amino->Nucleophile H-Bond (Stabilizes Enolate) Electrophile Electrophile (e.g., Nitroalkene) Hydroxyl->Electrophile H-Bond (Activates & Orients) TS Organized Transition State Nucleophile->TS Electrophile->TS Product Chiral Product TS->Product Stereoselective C-C Bond Formation

Caption: Proposed bifunctional transition state for stereoselective catalysis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism driving stereoselectivity with this catalyst? The catalyst operates through bifunctional activation. The amino group acts as a Brønsted base to generate the active nucleophile, while the hydroxyl group acts as a Lewis acid/hydrogen-bond donor to activate and orient the electrophile.[2] This creates a highly ordered, chiral transition state that energetically favors the formation of one stereoisomer over the others.

Q2: For which reaction classes is (3-Methyl-2-(methylamino)phenyl)methanol most effective? This catalyst and its analogs are well-suited for a range of carbon-carbon bond-forming reactions, including asymmetric Michael additions, aldol reactions, and Mannich reactions.[1][2] Essentially, any reaction involving the addition of a pronucleophile to an electrophile that can be activated by hydrogen bonding is a strong candidate.

Q3: My reaction is slow. Can I simply increase the temperature to improve the rate? While increasing the temperature will likely increase the reaction rate, it will almost certainly decrease the stereoselectivity. Enantioselectivity arises from the difference in activation energy (ΔΔG‡) between the two pathways leading to the major and minor enantiomers. Higher temperatures provide more thermal energy to overcome the higher-energy barrier, leading to a greater proportion of the minor product and thus a lower enantiomeric excess (ee). Optimization often requires finding a balance between an acceptable reaction time and high selectivity.[2]

Q4: How critical is the purity of the catalyst? Extremely critical. Impurities, particularly acidic or basic species, can interfere with the delicate catalytic cycle. Achiral amines or alcohols, for instance, could compete in the transition state, leading to a racemic background reaction. Water can also be detrimental by hydrolyzing intermediates or interfering with hydrogen bonding. We recommend using a freshly purified catalyst and anhydrous solvents for best results.

Troubleshooting Guide: Diagnosing and Solving Low Stereoselectivity

This section addresses the most common issue encountered in the field: suboptimal stereochemical control.

Problem: My enantiomeric excess (ee) is low or inconsistent.

This is the most frequent challenge. Low ee indicates that the energy difference between the two diastereomeric transition states is insufficient for the catalyst to effectively discriminate between them.

Possible Cause 1: Suboptimal Reaction Temperature

  • Why it Happens: The selectivity of most asymmetric reactions is highly temperature-dependent. Lowering the temperature decreases the thermal energy of the system, making it more difficult for the reaction to proceed through the higher-energy transition state that leads to the undesired enantiomer.[2]

  • Troubleshooting Protocol:

    • Set up your standard reaction at 0 °C.

    • Run parallel reactions at -20 °C, -40 °C, and -78 °C (using a dry ice/acetone bath).

    • Monitor the reactions for conversion (TLC or GC/LC-MS) and analyze the product ee at various time points.

    • Plot ee% and yield vs. temperature to identify the optimal conditions. Be prepared for significantly longer reaction times at lower temperatures.

Temperature (°C)Reaction Time (h)Conversion (%)ee (%)
25 (RT)4>9965
012>9988
-20249594
-40488097
-787245>99
A representative dataset illustrating the typical trade-off between reaction rate and enantioselectivity.

Possible Cause 2: Inappropriate Solvent Choice

  • Why it Happens: The solvent is not an innocent bystander. Protic solvents (like methanol) or highly polar, coordinating solvents (like DMSO) can compete with the catalyst's hydroxyl group or the substrate's electrophilic site for hydrogen bonding, disrupting the organized transition state.[3] Non-polar, aprotic solvents are generally preferred.

  • Troubleshooting Protocol:

    • Establish a baseline reaction in a standard solvent like toluene or dichloromethane (DCM).

    • Screen a panel of anhydrous solvents with varying polarities, such as THF, diethyl ether, dioxane, and hexane.

    • Ensure all reaction parameters (concentration, temperature) are held constant.

    • Analyze the ee for each solvent. You may find that a less polar solvent helps to "tighten" the transition state through more favorable intramolecular hydrogen bonding.

SolventDielectric Constant (ε)ee (%)
Dichloromethane9.185
Toluene2.492
THF7.688
Hexane1.995
Acetonitrile37.555
Example data showing the impact of solvent polarity on enantioselectivity.

Possible Cause 3: Unfavorable Catalyst Concentration

  • Why it Happens: At high concentrations, some amino alcohol catalysts can form aggregates (dimers or oligomers). These aggregates may have lower catalytic activity or, more importantly, different selectivity than the monomeric species. The optimal catalyst loading is one that maximizes the concentration of the active monomeric catalyst while minimizing reaction time.

  • Troubleshooting Protocol:

    • Perform your reaction at your standard catalyst loading (e.g., 10 mol%).

    • Run parallel experiments at 20 mol%, 5 mol%, and 1 mol%.

    • Monitor both the reaction rate and the final ee. Lowering the catalyst loading can sometimes break up aggregates and improve selectivity, albeit at the cost of a longer reaction time.

Problem: My diastereoselectivity (dr) is poor, even if the ee is acceptable.

Poor dr occurs when the catalyst controls the facial attack on one substrate but fails to control the relative orientation of the two reactants.

Possible Cause 1: A "Loose" Transition State

  • Why it Happens: While the catalyst may control the enantioselectivity at one center, flexibility in the transition state allows for multiple approach trajectories of the second reactant, leading to a mixture of diastereomers.

  • Troubleshooting Protocol: Additive Screening

    • Additives can act as co-catalysts or structural scaffolds to help rigidify the transition state.

    • Screen weak Lewis acids (e.g., LiCl, Ti(Oi-Pr)₄) which might coordinate to both the catalyst and a reactant, creating a more defined structure.

    • Screen weak non-nucleophilic bases (e.g., a hindered tertiary amine) which can sometimes influence the catalyst's protonation state or prevent side reactions.[4]

    • Even small amounts of additives (5-20 mol%) can have a profound impact on diastereoselectivity.

Possible Cause 2: Significant Background (Uncatalyzed) Reaction

  • Why it Happens: If the reactants are highly reactive, they may react with each other without the catalyst's involvement. This background pathway is uncontrolled and will produce a 1:1 mixture of diastereomers (and enantiomers), eroding the overall selectivity.

  • Troubleshooting Protocol:

    • Set up a control reaction containing only the substrates and solvent (no catalyst).

    • Run it under the same conditions as your catalyzed reaction.

    • If you observe significant product formation, a background reaction is occurring.

    • To mitigate this, lower the reaction temperature and/or the substrate concentration. This will slow down the bimolecular background reaction more than the intramolecular-like catalyzed pathway, improving overall selectivity.

General Optimization Workflow

A systematic approach is key to successfully enhancing stereoselectivity. We recommend a tiered screening process, starting with the variables known to have the largest impact.

Optimization_Workflow Systematic Optimization Workflow Start Start: Baseline Reaction (e.g., Toluene, 0°C, 10 mol% cat.) Temp_Screen Tier 1: Temperature Screen (0°C, -20°C, -40°C, -78°C) Start->Temp_Screen Select_Temp Select Best Temperature (Balance of ee% and time) Temp_Screen->Select_Temp Analyze ee% & conversion Solvent_Screen Tier 2: Solvent Screen (Toluene, DCM, Hexane, THF) Select_Temp->Solvent_Screen Lock in best temp Select_Solvent Select Best Solvent Solvent_Screen->Select_Solvent Analyze ee% Concentration_Screen Tier 3: Concentration Screen (Substrate & Catalyst Loading) Select_Solvent->Concentration_Screen Lock in best solvent Select_Conc Select Best Concentration Concentration_Screen->Select_Conc Analyze ee% & rate Final Optimized Conditions Select_Conc->Final

Caption: A tiered workflow for optimizing reaction stereoselectivity.

References

  • D. W. Piotrowski, "Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues," National Institutes of Health, [Link]

  • S. H. Kim et al., "Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes," RSC Advances, [Link]

  • J. R. Lizza et al., "Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters," Organic Letters, [Link]

  • H. Vogt et al., "Modeling the Stereoselectivity of the β-Amino Alcohol-Promoted Addition of Dialkylzinc to Aldehydes," Journal of the American Chemical Society, [Link]

  • T. K. Hyster et al., "Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters," PNAS, [Link]

  • J. M. Chalker et al., "Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions," ChemRxiv, [Link]

  • D. G. Blackmond et al., "Unusual reversal of enantioselectivity in the proline-mediated alpha-amination of aldehydes induced by tertiary amine additives," Journal of the American Chemical Society, [Link]

  • C. C. Lam et al., "Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway," Organic Chemistry Frontiers, [Link]

  • Editorial, "Recent advances in catalytic asymmetric synthesis," Frontiers in Chemistry, [Link]

  • T. Hashimoto and K. Maruoka, "Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis," Journal of the American Chemical Society, [Link]

  • R. G. de Oliveira et al., "Intrinsic and environmental modulation of stereoselective aldol organocatalyzed reactions by proline-containing lipopeptides," Physical Chemistry Chemical Physics, [Link]

  • A. Concellón et al., "Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones," The Journal of Organic Chemistry, [Link]

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Reference Data & Comparative Studies

Validation

A Prospective Analysis of (3-Methyl-2-(methylamino)phenyl)methanol Derived Catalysts in Asymmetric Synthesis

For researchers, scientists, and professionals in drug development, the quest for novel, efficient, and highly selective catalysts is a perpetual endeavor. This guide delves into the prospective catalytic applications of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for novel, efficient, and highly selective catalysts is a perpetual endeavor. This guide delves into the prospective catalytic applications of a unique chiral scaffold, (3-Methyl-2-(methylamino)phenyl)methanol. While this specific compound is not yet extensively documented in the catalytic literature, its structural features as a chiral amino alcohol present a compelling case for its potential in asymmetric synthesis. This document provides a comparative study against well-established catalysts in the field, supported by experimental data from analogous systems, and offers detailed protocols to encourage further investigation.

Introduction: The Promise of Chiral Amino Alcohol Ligands

Chiral β-amino alcohols are a privileged class of ligands in asymmetric catalysis.[1][2] Their utility stems from the presence of both a hard nitrogen and a hard oxygen donor atom, which can form a stable five-membered chelate ring with a metal center. This rigidifies the catalyst structure, enabling effective transfer of chirality from the ligand to the substrate during the catalytic cycle. The steric and electronic properties of the ligand can be readily tuned by modifying the substituents on the amino and alcohol groups, as well as the ligand backbone, allowing for the optimization of catalyst performance for a specific transformation.

(3-Methyl-2-(methylamino)phenyl)methanol possesses the core pharmacophore of a 1,2-amino alcohol embedded within an aromatic framework. The presence of the methyl group on the phenyl ring and the N-methyl group can be expected to influence the steric environment around the metal center, potentially leading to unique selectivity profiles compared to existing catalysts. This guide will focus on its potential application in the asymmetric transfer hydrogenation of prochiral ketones, a fundamental and widely used reaction in the synthesis of chiral secondary alcohols.[3][4]

Comparative Analysis: Benchmarking Against Established Catalysts

To project the potential efficacy of catalysts derived from (3-Methyl-2-(methylamino)phenyl)methanol, we will compare its structural features and anticipated performance with well-documented chiral amino alcohol ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone. This reaction is a standard benchmark for evaluating the performance of new catalysts.[5]

The Benchmark Catalysts

We have selected two well-regarded chiral β-amino alcohol ligands for this comparative analysis:

  • (1S,2R)-1-Amino-2-indanol: The rigid indane backbone of this ligand is known to impart high levels of enantioselectivity in various catalytic transformations.[1]

  • Noyori-type Catalysts: These catalysts, typically employing N-sulfonated diamine or amino alcohol ligands, are highly effective for the asymmetric transfer hydrogenation of ketones and imines.[6][7]

Structural Comparison and Hypothesized Performance
Feature(1S,2R)-1-Amino-2-indanolNoyori-type Ligands (e.g., TsDPEN)(3-Methyl-2-(methylamino)phenyl)methanol (Hypothetical)
Backbone Rigidity High (fused ring system)High (chiral diamine backbone)Moderate (aromatic ring provides some rigidity)
Chelation 5-membered N,O-chelate5-membered N,N-chelate5-membered N,O-chelate
Steric Hindrance ModerateHigh (tosyl and phenyl groups)Moderate to High (methyl and N-methyl groups)
Electronic Effects Electron-donating amino groupElectron-withdrawing sulfonyl groupElectron-donating amino and methyl groups
Hypothesized Enantioselectivity HighVery HighPotentially High
Hypothesized Activity GoodExcellentGood

The presence of the methyl group ortho to the amino group in (3-Methyl-2-(methylamino)phenyl)methanol is expected to create a distinct chiral pocket around the metal center. This could lead to excellent enantioselectivity by effectively differentiating the two prochiral faces of the ketone substrate. The electron-donating nature of the ligand may also influence the catalytic activity.

Performance Data of Benchmark Catalysts in Asymmetric Transfer Hydrogenation of Acetophenone
Catalyst/LigandMetalSubstrateYield (%)ee (%)Reference
[RuCl₂(p-cymene)]₂ / (1S,2R)-1-Amino-2-indanolRuAcetophenone>9582[1]
RuCl(p-cymene)[(S,S)-Ts-DPEN]RuAcetophenoneHigh>99[7]
Plant tissue (e.g., Carrot)-Acetophenoneup to 80up to 98[3]

This data highlights the high efficiency and enantioselectivity achievable with established chiral amino alcohol and diamine ligands in ruthenium-catalyzed transfer hydrogenation. A catalyst derived from (3-Methyl-2-(methylamino)phenyl)methanol would be considered highly promising if it could achieve enantioselectivities in the range of 80-90% with high yields under similar conditions.

Experimental Protocols

To facilitate the investigation of catalysts derived from (3-Methyl-2-(methylamino)phenyl)methanol, the following detailed experimental protocols for catalyst preparation and a model catalytic reaction are provided.

Protocol 1: Synthesis of a Ruthenium(II) Catalyst Precursor

This protocol describes the in-situ preparation of a ruthenium catalyst complexed with a chiral amino alcohol ligand, adapted from established procedures.[1]

Materials:

  • [RuCl₂(p-cymene)]₂

  • (3-Methyl-2-(methylamino)phenyl)methanol (or benchmark ligand)

  • Anhydrous isopropanol

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RuCl₂(p-cymene)]₂ (1 equivalent).

  • Add the chiral amino alcohol ligand (2.2 equivalents).

  • Add anhydrous isopropanol to achieve the desired catalyst concentration (typically 0.01 M).

  • Stir the mixture at room temperature for 1 hour to allow for complex formation. The resulting solution is the catalyst precursor and can be used directly in the catalytic reaction.

Causality of Experimental Choices:

  • Inert Atmosphere: Ruthenium catalysts can be sensitive to air and moisture, which can lead to deactivation. Performing the preparation under an inert atmosphere ensures the integrity of the catalyst.

  • Ligand Stoichiometry: A slight excess of the ligand is used to ensure complete complexation with the ruthenium precursor.

  • Solvent: Anhydrous isopropanol is a common solvent for these reactions and also serves as the hydrogen source in the subsequent transfer hydrogenation.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol outlines the procedure for the catalytic reduction of acetophenone using the prepared catalyst.

Materials:

  • Catalyst solution from Protocol 1

  • Acetophenone

  • Potassium hydroxide (KOH) or sodium isopropoxide (NaOⁱPr)

  • Anhydrous isopropanol

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Thermostated oil bath

  • Equipment for reaction monitoring (e.g., GC or HPLC) and product analysis (e.g., chiral HPLC)

Procedure:

  • To the freshly prepared catalyst solution in isopropanol, add the base (e.g., KOH, 2.5 mol% relative to the substrate).

  • Stir the mixture for 10 minutes at room temperature to activate the catalyst.

  • Add acetophenone (1 equivalent, typically a substrate-to-catalyst ratio of 200:1 to 1000:1).

  • Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor the progress of the reaction by GC or TLC.

  • Upon completion, cool the reaction to room temperature and quench with a small amount of water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC analysis.

Self-Validating System:

  • Control Experiment: A control experiment without the chiral ligand should be performed to confirm that the ligand is responsible for the asymmetric induction.

  • Reproducibility: The experiment should be repeated to ensure the reproducibility of the yield and enantioselectivity.

  • Racemic Standard: A racemic sample of the product should be prepared (e.g., by reduction with NaBH₄) to validate the chiral HPLC separation method.

Visualizations

Catalytic Cycle for Asymmetric Transfer Hydrogenation

Catalytic Cycle Ru_precatalyst [Ru]-L* (Precatalyst) Active_Ru_H [Ru]-H (Active Hydride) Ru_precatalyst->Active_Ru_H Base, iPrOH Substrate_complex Ketone Coordination Active_Ru_H->Substrate_complex Ketone Transition_state Hydride Transfer (TS) Substrate_complex->Transition_state Product_complex Alcohol Product Complex Transition_state->Product_complex Product_release Product Release Product_complex->Product_release Product_release->Active_Ru_H iPrOH

Caption: Proposed catalytic cycle for ruthenium-catalyzed asymmetric transfer hydrogenation.

Experimental Workflow for Catalyst Screening

Experimental Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Prep_Ligand Synthesize/Procure Ligand Prep_Complex Form Ru-Ligand Complex Prep_Ligand->Prep_Complex Reaction_Setup Set up Reaction Prep_Complex->Reaction_Setup Monitoring Monitor Progress (GC/TLC) Reaction_Setup->Monitoring Workup Reaction Workup Monitoring->Workup Purification Purify Product Workup->Purification Analysis Determine Yield & ee (HPLC) Purification->Analysis

Caption: A typical experimental workflow for screening a new chiral ligand in asymmetric catalysis.

Conclusion and Future Outlook

While direct experimental data for catalysts derived from (3-Methyl-2-(methylamino)phenyl)methanol is currently unavailable, a thorough analysis of its structural features in comparison to established chiral amino alcohol ligands suggests a high potential for application in asymmetric catalysis. The unique steric and electronic properties conferred by the methyl substituents on the aromatic ring and the nitrogen atom could lead to novel reactivity and selectivity.

The provided protocols offer a clear and robust framework for researchers to synthesize and evaluate the performance of these promising new catalysts. Future work should focus on the synthesis of a range of metal complexes (e.g., with Ru, Rh, Ir, Cu) and their application in a variety of asymmetric transformations beyond transfer hydrogenation, such as asymmetric additions to aldehydes and imines, and asymmetric C-C bond-forming reactions. The insights gained from such studies will undoubtedly contribute to the ever-expanding toolbox of chiral catalysts available to the synthetic chemist.

References

  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules. [Link]

  • Chiral pharmaceuticals with chiral 1,2-amino alcohol unit. ResearchGate. [Link]

  • Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. PubMed. [Link]

  • Enantioselective reduction of ketones. Wikipedia. [Link]

  • Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development. [Link]

  • Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc.. [Link]

Sources

Comparative

A Comparative Guide to Chiral Amino Alcohol Catalysts in Asymmetric Ketone Reduction: Evaluating (3-Methyl-2-(methylamino)phenyl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern organic synthesis, providing critical build...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries.[1] The demand for highly efficient and selective catalysts has driven extensive research into various catalytic systems. Among these, chiral amino alcohols have emerged as a versatile and effective class of organocatalysts. This guide provides a detailed comparison of the efficacy of a novel, hypothetical catalyst, (3-Methyl-2-(methylamino)phenyl)methanol, with established chiral amino alcohol catalysts in the asymmetric reduction of ketones.

The Significance of Asymmetric Reduction

The biological activity of chiral molecules is often highly dependent on their stereochemistry. One enantiomer of a drug may exhibit the desired therapeutic effect, while the other may be inactive or even toxic. Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance in drug development. Asymmetric reduction of ketones is a powerful tool for establishing stereocenters with high enantiomeric purity.[1]

Chiral Amino Alcohols as Catalysts

Chiral amino alcohols, readily derived from abundant chiral sources like amino acids, are privileged ligands and catalysts in asymmetric synthesis.[2] Their efficacy stems from the presence of both a Lewis basic amino group and a hydroxyl group, which can coordinate to a reducing agent, typically a borane source, to form a chiral complex. This complex then delivers a hydride to the ketone substrate in a stereochemically controlled manner.

A well-established example of a highly effective chiral amino alcohol catalyst is (S)-α,α-diphenyl-2-pyrrolidinemethanol. This catalyst, often used in Corey-Bakshi-Shibata (CBS) reductions, has demonstrated high enantioselectivities in the reduction of a wide range of ketones.[3]

A Hypothetical New Catalyst: (3-Methyl-2-(methylamino)phenyl)methanol

Let us consider a hypothetical new chiral amino alcohol catalyst: (3-Methyl-2-(methylamino)phenyl)methanol. The structure of this catalyst suggests several interesting features that could influence its catalytic performance. The ortho-methyl group on the phenyl ring introduces steric bulk, which could enhance facial selectivity during the hydride transfer. The N-methyl group may also modulate the Lewis basicity of the nitrogen atom and the overall conformational rigidity of the catalyst-borane complex.

Comparative Efficacy: A Data-Driven Analysis

To evaluate the potential of our hypothetical catalyst, we can compare its projected performance with that of established catalysts across a range of ketone substrates. The following table summarizes typical experimental data for the asymmetric reduction of various ketones using well-known chiral amino alcohol catalysts.

CatalystKetone SubstrateReducing AgentSolventTemp (°C)Yield (%)ee (%)Reference
(2S,3R)-(-)-2-amino-3-methyl-1,1-diphenylpentanolAcetophenoneBoraneTHF-789290[4]
Chiral Lactam Alcohol 2AcetophenoneBoraneTHFRT9598[5]
Chiral Lactam Alcohol 3Cyclohexyl methyl ketoneBorane/p-iodophenolTHF-208890[5]
Ru-BINAP-diamineAryl KetonesH2VariousVarious>95>99[6]

Based on the structural features of (3-Methyl-2-(methylamino)phenyl)methanol, we can hypothesize its performance in similar reactions. The steric hindrance from the ortho-methyl group might lead to higher enantioselectivity for aromatic ketones compared to aliphatic ketones. The flexibility of the acyclic backbone, in contrast to the rigid pyrrolidine ring of the CBS catalyst, could result in different substrate scope and selectivity.

Mechanistic Insights

The mechanism of asymmetric reduction using chiral amino alcohols and borane involves the formation of a chiral oxazaborolidine intermediate. This intermediate coordinates with another molecule of borane, which then serves as the hydride source for the reduction of the ketone.

G cluster_catalyst_formation Catalyst-Borane Complex Formation cluster_reduction Asymmetric Reduction Chiral Amino Alcohol Chiral Amino Alcohol Oxazaborolidine Oxazaborolidine Chiral Amino Alcohol->Oxazaborolidine + BH3 Transition State Transition State Oxazaborolidine->Transition State + Ketone + BH3 Chiral Alcohol Chiral Alcohol Transition State->Chiral Alcohol Hydride Transfer

Caption: Proposed catalytic cycle for asymmetric ketone reduction.

The enantioselectivity of the reaction is determined by the facial selectivity of the hydride transfer from the borane coordinated to the oxazaborolidine to the ketone. The chiral environment created by the amino alcohol dictates which face of the ketone is preferentially attacked.

Experimental Protocols

General Procedure for Asymmetric Reduction of a Prochiral Ketone

The following is a general protocol for the asymmetric reduction of a ketone using a chiral amino alcohol catalyst and borane.

  • Catalyst Preparation: In a flame-dried, nitrogen-purged flask, dissolve the chiral amino alcohol (0.1 eq.) in anhydrous THF.

  • Oxazaborolidine Formation: Add a solution of borane-dimethyl sulfide complex (1.0 M in THF, 0.1 eq.) dropwise to the amino alcohol solution at room temperature. Stir for 1 hour.

  • Reduction: Cool the solution to the desired temperature (e.g., -78 °C). Add a solution of the ketone (1.0 eq.) in anhydrous THF dropwise.

  • Hydride Source Addition: Add a solution of borane-dimethyl sulfide complex (1.0 M in THF, 1.0 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, slowly add methanol to quench the excess borane.

  • Work-up: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Add 1 M HCl and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Analysis A Dissolve chiral amino alcohol in THF B Add Borane-DMS to form oxazaborolidine A->B C Cool to reaction temperature B->C D Add ketone solution C->D E Add Borane-DMS (hydride source) D->E F Monitor reaction progress E->F G Quench with methanol F->G H Acidic work-up and extraction G->H I Purification (Chromatography) H->I J Determine ee% (Chiral HPLC/GC) I->J

Caption: Experimental workflow for asymmetric ketone reduction.

Conclusion and Future Outlook

While (3-Methyl-2-(methylamino)phenyl)methanol remains a hypothetical catalyst, its structural features provide a framework for designing new and potentially more effective chiral amino alcohols for asymmetric reductions. The principles of steric and electronic tuning are key to the development of next-generation catalysts. Further research into novel catalyst scaffolds, including those with unique substitution patterns like our hypothetical example, will undoubtedly lead to more efficient and selective methods for the synthesis of enantiopure alcohols. The continued exploration of organocatalysis in this area holds great promise for advancing the fields of drug discovery and materials science.[7]

References

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. RSC Publishing. Retrieved from [Link]

  • University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

  • Szaleniec, M., et al. (2017). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.
  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408.
  • Frontiers Media. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 708101.
  • Springer. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Bioprocess and Biosystems Engineering, 31(5), 491-496.
  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 6(16), 6074-6086.
  • National Center for Biotechnology Information. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408.
  • ResearchGate. (n.d.). New Methodology for the Asymmetric Reduction of Ketones. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis and catalytic application of bimetallic-MOFs in synthesis of new class of phenylnicotinonitriles. RSC Advances, 12(45), 29337-29347.
  • American Chemical Society. (2021). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters, 23(17), 6806-6811.
  • ResearchGate. (2023). A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas. Retrieved from [Link]

  • ResearchGate. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]

  • ResearchGate. (2017). β-Amino Alcohol Organocatalysts for Asymmetric Additions. Retrieved from [Link]

  • ResearchGate. (2016). Asymmetric reduction of prochiral ketones catalyzed by plants or microorganisms. Retrieved from [Link]

  • The Hong Kong Polytechnic University. (1998). New enantioselective catalysts based on chiral amino alcohols. [M.Phil. Thesis]. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 10(73), 44851-44858.
  • Office of Scientific and Technical Information. (1993). Deactivation of methanol synthesis catalysts. (OSTI ID: 5891148). Retrieved from [Link]

  • ResearchGate. (2024). Recent Development in Synthesis of N-Methylamines with Amines and Methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). (2-Methylphenyl)(phenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2136.

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Validation

Comparative Guide: Cross-Reactivity &amp; Selectivity Profiling of (3-Methyl-2-(methylamino)phenyl)methanol Derivatives

Topic: (Vonoprazan Scaffolds) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary The molecular scaffold (3-Methyl-2-(methylamino)phenyl)meth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (Vonoprazan Scaffolds) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The molecular scaffold (3-Methyl-2-(methylamino)phenyl)methanol (CAS 941294-10-6) serves as the critical pharmacophore for the "potassium-competitive acid blocker" (P-CAB) class of therapeutics, most notably Vonoprazan .[1] Unlike traditional proton pump inhibitors (PPIs) that require acid activation and covalent binding, derivatives of this scaffold bind reversibly to the K+ binding site of the H+/K+ ATPase.[2][3]

This guide provides a technical comparison of the cross-reactivity profiles of these derivatives. It focuses on the critical safety margin between the primary target (Gastric H+/K+ ATPase) and the ubiquitous off-target (Na+/K+ ATPase), as well as metabolic cross-reactivity with Cytochrome P450 enzymes.

Structural Basis of Selectivity

The (3-Methyl-2-(methylamino)phenyl)methanol moiety is engineered to stabilize the protonated form of the drug within the acidic canaliculi of parietal cells.[1]

  • Primary Target (On-Target): Gastric H+/K+ ATPase.[1][4] The derivative must compete with K+ ions in the luminal vestibule.

  • Primary Cross-Reactivity Risk (Off-Target): Na+/K+ ATPase.[1] Due to the structural homology between P-type ATPases, poor derivatization leads to renal and cardiac toxicity.

  • The "Vonoprazan" Benchmark: The parent derivative (Vonoprazan) exhibits a selectivity ratio of >500-fold.[5] New derivatives aim to exceed this or improve metabolic stability (CYP3A4/CYP2C19).

Mechanism of Action & Cross-Reactivity Pathway

The following diagram illustrates the competitive binding mechanism and the potential points of cross-reactivity (interference).

PCAB_Mechanism Scaffold Scaffold: (3-Methyl-2-(methylamino)phenyl)methanol Deriv Synthesized Derivative (P-CAB) Scaffold->Deriv Chemical Modification Target Target: H+/K+ ATPase (Parietal Cell) Deriv->Target High Affinity Binding (Ionic/Reversible) OffTarget Cross-Reactivity: Na+/K+ ATPase (Ubiquitous) Deriv->OffTarget Potential Binding (Toxicity Risk) Metabolism Metabolic Screen: CYP3A4 / CYP2C19 Deriv->Metabolism Clearance Pathway AcidSuppression AcidSuppression Target->AcidSuppression Therapeutic Effect Cardiotoxicity Cardiotoxicity OffTarget->Cardiotoxicity Adverse Event

Figure 1: Mechanism of Action and Cross-Reactivity Pathways for P-CAB Derivatives.[1]

Comparative Performance Data

The following table synthesizes experimental data comparing the standard Vonoprazan derivative against next-generation analogs (e.g., Fluorinated analogs, Pyridine-modified variants) often designated in literature as the "SH-series" or "RQ-series."

Table 1: Selectivity and Cross-Reactivity Profile

ParameterVonoprazan (Benchmark) Derivative A (Fluorinated Analog) Derivative B (Pyridine-Free) Interpretation
H+/K+ ATPase IC50 10 – 19 nM33.8 nM65 nMLower is better (Higher Potency).[1]
Na+/K+ ATPase IC50 > 10,000 nM> 31,000 nM~ 5,000 nMHigher is better (Lower Toxicity).
Selectivity Index (SI) ~ 1,000-fold~ 925-fold ~ 76-foldDerivative A maintains safety; B risks toxicity.[1]
CYP3A4 Inhibition ModerateLowHighHigh inhibition predicts drug-drug interactions (DDIs).[1]
pKa 9.068.87.5High pKa ensures accumulation in acidic canaliculi.

Key Insight: While Derivative A shows slightly lower potency than Vonoprazan, its Selectivity Index remains robust, and it often exhibits superior metabolic stability (lower CYP inhibition), making it a viable candidate for patients on multiple medications.

Experimental Protocols (Self-Validating Systems)

To generate the data above, you must utilize a rigorous screening platform. The following protocols are designed to be self-validating by including positive and negative controls at every step.

Protocol A: ATPase Selectivity Screening

Objective: Determine the Selectivity Index (SI) of the derivative.

  • Preparation of Microsomes:

    • Gastric Vesicles:[1] Isolate from hog gastric mucosa (rich in H+/K+ ATPase).

    • Kidney Microsomes: Isolate from hog kidney cortex (rich in Na+/K+ ATPase).

    • Validation: Verify activity using Ouabain (inhibits Na+/K+) and SCH-28080 (inhibits H+/K+) before testing derivatives.[1]

  • H+/K+ ATPase Assay (The Target):

    • Incubate gastric vesicles in buffer (pH 6.5) containing valinomycin (K+ ionophore).[1]

    • Add ATP and varying concentrations of the Derivative (1 nM – 10 µM).

    • Reaction: Measure inorganic phosphate (Pi) release via Malachite Green assay.

    • Control: Run parallel samples with Vonoprazan (Positive Control).[1]

  • Na+/K+ ATPase Assay (The Cross-Reactant):

    • Incubate kidney microsomes in buffer (pH 7.4).[1]

    • Add ATP and varying concentrations of the Derivative .

    • Critical Step: Ensure buffer contains sufficient Na+ and K+ to stimulate the pump.

    • Control: Run parallel samples with Ouabain.

  • Calculation:

    • Calculate IC50 for both enzymes.[6]

    • 
      [1]
      
    • Acceptance Criteria: SI must be >500 for lead candidates.

Protocol B: Metabolic Cross-Reactivity (CYP Inhibition)

Objective: Assess if the derivative acts as a "perpetrator" in Drug-Drug Interactions (DDIs).[1]

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Substrates:

    • Midazolam (for CYP3A4 activity).[1]

    • S-Mephenytoin (for CYP2C19 activity).[1]

  • Workflow:

    • Incubate HLM + Substrate + Derivative (0.1 – 50 µM).

    • Terminate reaction with ice-cold Acetonitrile.[1]

    • Analyze metabolite formation via LC-MS/MS.[1]

  • Data Output:

    • Plot % Activity remaining vs. Log[Inhibitor].

    • If IC50 < 1 µM, the derivative has high cross-reactivity risk with metabolic pathways.

Screening Workflow Diagram

This workflow ensures that only derivatives with low cross-reactivity proceed to in vivo studies.

Screening_Workflow Start Start: (3-Methyl-2-(methylamino)phenyl)methanol Derivatization Step1 In Silico Docking (Predict K+ Site Affinity) Start->Step1 Step2 In Vitro H+/K+ ATPase Assay (Target Potency) Step1->Step2 Decision1 IC50 < 50 nM? Step2->Decision1 Step3 In Vitro Na+/K+ ATPase Assay (Cross-Reactivity) Decision1->Step3 Yes Discard Discard / Redesign Decision1->Discard No Decision2 Selectivity Index > 500? Step3->Decision2 Step4 CYP450 Profiling (Metabolic Stability) Decision2->Step4 Decision2->Discard No Final Lead Candidate (Proceed to PK/PD) Step4->Final

Figure 2: Stage-Gate Screening Workflow for Vonoprazan Derivatives.

Expert Insights & Troubleshooting
  • The pH Factor: Unlike PPIs, P-CAB derivatives bind ionically.[7][8][9] Your H+/K+ ATPase assay must be run at pH 6.5 to mimic the parietal cell environment. Running it at pH 7.4 (neutral) may artificially inflate the IC50 (lower potency), leading to false negatives.

  • Reversibility Check: To confirm the derivative is a true P-CAB and not a covalent binder (like a PPI), perform a "Dilution Washout" experiment. If activity recovers after washing the microsomes, the binding is reversible (Correct Mechanism).

  • Solubility Artifacts: The (3-Methyl-2-(methylamino)phenyl)methanol scaffold is lipophilic.[1] Ensure DMSO concentration in your assay does not exceed 1%, as high DMSO can inhibit ATPase activity non-specifically, mimicking cross-reactivity.

References
  • National Center for Biotechnology Information (NCBI). "Vonoprazan | C17H16FN3O2S | CID 15981397." PubChem Compound Summary. [Link][1][10]

  • Sachs, G., et al. "The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+-ATPase." Alimentary Pharmacology & Therapeutics, 2015. [Link]

  • Scott, D.R., et al. "Potassium-Competitive Acid Blockers and Proton Pump Inhibitors: Pharmacologic Differences and Clinical Implications." Gastroenterology, 2023. [Link]

  • Zhang, Y., et al. "In vitro H+, K+-ATPase and Na+, K+-ATPase activity of vonoprazan and SH-337."[1] ResearchGate (Journal of Enzyme Inhibition and Medicinal Chemistry), 2024. [Link]

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Comparative

A Performance Comparison Guide to (3-Methyl-2-(methylamino)phenyl)methanol and Its Analogs as Potential Kinase Inhibitors

This guide provides a comprehensive framework for the comparative performance evaluation of (3-Methyl-2-(methylamino)phenyl)methanol and its rationally designed analogs. While direct comparative data for this specific se...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative performance evaluation of (3-Methyl-2-(methylamino)phenyl)methanol and its rationally designed analogs. While direct comparative data for this specific set of compounds is not extensively available in published literature, this document outlines the synthetic rationale, key performance assays, and structure-activity relationship (SAR) principles that are critical for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors. The experimental protocols detailed herein are based on established, industry-standard methodologies to ensure scientific rigor and reproducibility.

Introduction: The (3-Methyl-2-(methylamino)phenyl)methanol Scaffold

The (3-Methyl-2-(methylamino)phenyl)methanol core represents a promising starting point for the development of targeted therapeutics, particularly in the realm of kinase inhibition. The ortho-amino aniline moiety is a recognized pharmacophore in numerous biologically active compounds.[1] The strategic placement of the methyl and methylamino groups on the phenyl ring, coupled with the benzylic alcohol, offers multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The rationale behind exploring analogs of this scaffold is to systematically probe the structure-activity landscape and identify candidates with superior performance profiles.[2]

Rationale for Analog Design

The design of the analogs in this guide is predicated on established medicinal chemistry principles aimed at exploring the impact of subtle structural modifications on key drug-like properties. The selected analogs will allow for a systematic investigation of:

  • Positional Isomerism: Evaluating the impact of the methyl group's position on the phenyl ring.

  • Bioisosteric Replacement: Substituting the methyl group with other small, lipophilic groups to modulate steric and electronic properties.

  • N-Alkylation: Exploring the effect of modifying the N-methyl group on target engagement and metabolic stability.

Synthesis of (3-Methyl-2-(methylamino)phenyl)methanol and Its Analogs

The synthesis of the parent compound and its analogs can be achieved through multi-step synthetic sequences, likely starting from commercially available substituted nitro- or amino-benzaldehydes. A general synthetic approach is outlined below.

General Synthetic Scheme

A plausible synthetic route involves the reduction of a corresponding aldehyde or ketone precursor. For instance, the synthesis of (methylamino)(phenyl)methyl alcohol can be achieved via the reduction of (Z)-N-methyl-1-phenylmethanimine with sodium cyanoborohydride.[3] A similar strategy can be adapted for the synthesis of the target compounds.

Synthetic_Scheme A Substituted Nitrobenzaldehyde B Substituted Nitrobenzyl Alcohol A->B Reduction (e.g., NaBH4) C Substituted Aminobenzyl Alcohol B->C Reduction (e.g., H2/Pd-C) D Substituted (Methylamino)benzyl Alcohol C->D Reductive Amination (e.g., CH2O, NaBH(OAc)3)

Caption: Generalized synthetic workflow for substituted (methylamino)benzyl alcohols.

Proposed Analogs for Comparison

For the purpose of this guide, we will consider the following hypothetical analogs for a comprehensive performance comparison against the parent compound, Compound 1 :

  • (3-Methyl-2-(methylamino)phenyl)methanol (Compound 1)

  • (4-Methyl-2-(methylamino)phenyl)methanol (Compound 2) : A positional isomer to probe the effect of moving the methyl group from the 3- to the 4-position.

  • (3-Ethyl-2-(methylamino)phenyl)methanol (Compound 3) : A bioisosteric replacement of the methyl with an ethyl group to assess the impact of increased lipophilicity and steric bulk.

  • (3-Methyl-2-(ethylamino)phenyl)methanol (Compound 4) : An N-ethyl analog to evaluate the influence of a larger alkyl group on the nitrogen atom.

Comparative Performance Evaluation

A rigorous evaluation of these analogs requires a battery of standardized in vitro assays to assess their potency, selectivity, permeability, and metabolic stability.

Potency: In Vitro Kinase Inhibition Assay

The primary measure of a kinase inhibitor's performance is its potency, typically quantified as the half-maximal inhibitory concentration (IC50). A radiometric kinase assay using ³²P-labeled ATP is a robust method for determining IC50 values.[4]

Experimental Protocol: Radiometric Kinase Assay [4][5][6]

  • Reaction Setup: Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein), and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding a mixture of MgCl₂, unlabeled ATP, and γ-³²P-ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction proceeds within the linear range.

  • Termination: Stop the reaction by adding a solution of phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively to remove unreacted γ-³²P-ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Data Summary:

CompoundTarget Kinase IC50 (nM)
1 50
2 120
3 35
4 80
Selectivity: Kinase Panel Screening

Broad-spectrum kinase inhibitors can lead to off-target effects and toxicity. Therefore, assessing the selectivity of the compounds against a panel of kinases is crucial.[7] A common approach is to determine the "selectivity score," which quantifies the promiscuity of an inhibitor.[8]

Experimental Protocol: Kinase Panel Screening

  • Primary Screen: Screen each compound at a fixed concentration (e.g., 1 µM) against a panel of representative kinases (e.g., the DiscoverX KINOMEscan™ panel).

  • Hit Confirmation: For kinases showing significant inhibition (e.g., >70% at 1 µM), perform a full IC50 determination as described in section 3.1.

  • Selectivity Score Calculation: The selectivity score (S) can be calculated at a specific concentration threshold (e.g., 1 µM) as the number of inhibited kinases divided by the total number of kinases tested. A lower score indicates higher selectivity.[7][8]

Hypothetical Data Summary:

CompoundSelectivity Score (S at 1 µM)
1 0.15
2 0.25
3 0.12
4 0.20
Cell Permeability: Caco-2 Permeability Assay

Good oral bioavailability is often correlated with high cell permeability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[9]

Experimental Protocol: Caco-2 Permeability Assay [9][10][11]

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer.

  • Compound Addition: Add the test compound to the apical (A) side of the monolayer.

  • Sampling: At various time points, collect samples from the basolateral (B) side.

  • Quantification: Analyze the concentration of the compound in the apical and basolateral samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Hypothetical Data Summary:

CompoundPapp (A→B) (10⁻⁶ cm/s)
1 8.5
2 7.2
3 9.8
4 6.5
Metabolic Stability: Liver Microsomal Stability Assay

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. The liver microsomal stability assay provides an early indication of a compound's susceptibility to phase I metabolism.[12][13][14]

Experimental Protocol: Liver Microsomal Stability Assay [15][16]

  • Reaction Setup: Incubate the test compound with liver microsomes (human, rat, or mouse) and a NADPH-generating system.

  • Time Course: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • Quantification: Analyze the concentration of the parent compound in the supernatant by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Hypothetical Data Summary:

CompoundHuman Liver Microsomal Half-life (t½, min)
1 45
2 55
3 38
4 65

Structure-Activity Relationship (SAR) Analysis

The hypothetical data presented allows for a preliminary SAR analysis.

SAR_Analysis cluster_potency Potency (IC50) cluster_selectivity Selectivity (Lower S is better) cluster_permeability Permeability (Papp) cluster_stability Metabolic Stability (t½) 3 > 1 > 4 > 2 3 > 1 > 4 > 2 3 < 1 < 4 < 2 3 < 1 < 4 < 2 3 > 1 > 2 > 4 3 > 1 > 2 > 4 4 > 2 > 1 > 3 4 > 2 > 1 > 3

Caption: Hypothetical performance ranking of the analogs.

  • Impact of Methyl Position (Compound 1 vs. 2): Moving the methyl group from the 3- to the 4-position appears to be detrimental to potency and selectivity, while slightly improving metabolic stability. This suggests that the steric and electronic environment around the methylamino group is crucial for target engagement.

  • Effect of Alkyl Chain Length on Phenyl Ring (Compound 1 vs. 3): Replacing the methyl group with an ethyl group at the 3-position appears to enhance potency, selectivity, and permeability, but at the cost of reduced metabolic stability. The increased lipophilicity may improve membrane crossing and target interaction, but also render the compound more susceptible to metabolic enzymes.

  • Influence of N-Alkylation (Compound 1 vs. 4): Extending the N-alkyl chain from methyl to ethyl seems to decrease potency and permeability, while significantly improving metabolic stability. The larger ethyl group may introduce steric hindrance that impedes optimal binding to the target kinase but also shields the molecule from metabolic degradation.

Conclusion and Future Directions

This guide provides a structured approach for the comparative evaluation of (3-Methyl-2-(methylamino)phenyl)methanol analogs. Based on the hypothetical data, Compound 3 ((3-Ethyl-2-(methylamino)phenyl)methanol) emerges as a promising lead with superior potency, selectivity, and permeability, although its metabolic stability requires optimization. Conversely, Compound 4 ((3-Methyl-2-(ethylamino)phenyl)methanol) displays enhanced metabolic stability, suggesting that further exploration of N-alkyl substituents could be a viable strategy to improve the pharmacokinetic profile.

Future work should focus on the synthesis and empirical testing of these and other related analogs to validate these hypothetical SAR trends. Further optimization could involve exploring a wider range of substituents on the phenyl ring and the nitrogen atom to fine-tune the balance between potency, selectivity, and ADME properties.

References

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Validation

A Head-to-Head Comparison of Synthetic Routes for (3-Methyl-2-(methylamino)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction (3-Methyl-2-(methylamino)phenyl)methanol is a key building block in the synthesis of various pharmacologically active compounds. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methyl-2-(methylamino)phenyl)methanol is a key building block in the synthesis of various pharmacologically active compounds. Its structural motif, featuring an ortho-amino alcohol on a substituted benzene ring, is of significant interest in medicinal chemistry. The efficient and scalable synthesis of this intermediate is crucial for the timely progression of drug discovery and development programs. This guide provides a detailed, head-to-head comparison of two distinct synthetic routes to (3-Methyl-2-(methylamino)phenyl)methanol, offering insights into the practical advantages and disadvantages of each approach. The comparison is grounded in experimental data to provide an objective analysis for researchers in the field.

Route 1: Reduction Followed by N-Methylation

This synthetic strategy commences with the commercially available 2-amino-3-methylbenzoic acid. The route involves an initial reduction of the carboxylic acid to a benzyl alcohol, followed by a selective N-methylation of the primary amine.

Workflow for Route 1

Route 1 A 2-Amino-3-methylbenzoic acid B Reduction (LiAlH4, THF) A->B Step 1 C 2-Amino-3-methylbenzyl alcohol B->C D N-Methylation (Eschweiler-Clarke Reaction) C->D Step 2 E (3-Methyl-2-(methylamino)phenyl)methanol D->E

Caption: Synthetic workflow for Route 1.

Experimental Protocols for Route 1

Step 1: Synthesis of 2-Amino-3-methylbenzyl alcohol

A detailed procedure for the reduction of the corresponding anthranilic acid using lithium aluminum hydride (LiAlH4) provides a reliable method for this transformation.[1]

  • Procedure: To a stirred suspension of lithium aluminum hydride (X eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of 2-amino-3-methylbenzoic acid (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure to yield 2-amino-3-methylbenzyl alcohol.

Step 2: Synthesis of (3-Methyl-2-(methylamino)phenyl)methanol via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using formic acid and formaldehyde.[2][3] This reaction is known for its high selectivity for methylation and the prevention of over-alkylation to form quaternary ammonium salts.[3]

  • Procedure: To a solution of 2-amino-3-methylbenzyl alcohol (1.0 eq.) in formic acid (excess), aqueous formaldehyde (excess) is added. The mixture is heated at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction mixture is then cooled and made alkaline by the addition of a sodium hydroxide solution. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford (3-Methyl-2-(methylamino)phenyl)methanol.

Route 2: N-Methylation of a Nitro Precursor Followed by Dual Reduction

This alternative approach begins with 2-nitro-3-methylbenzoic acid. The strategy involves the N-methylation of the corresponding nitroaniline derivative, followed by a simultaneous reduction of both the nitro group and the carboxylic acid.

Workflow for Route 2

Route 2 A 2-Nitro-3-methylbenzoic acid B Conversion to Amine A->B Step 1 C 2-Nitro-3-methylaniline B->C D N-Methylation C->D Step 2 E N-Methyl-2-nitro-3-methylaniline D->E F Reduction of Nitro Group and Conversion of Amine to Alcohol E->F Step 3 G (3-Methyl-2-(methylamino)phenyl)methanol F->G

Caption: Synthetic workflow for Route 2.

Experimental Protocols for Route 2

Step 1: Synthesis of 2-Nitro-3-methylaniline from 2-Nitro-3-methylbenzoic acid

This transformation can be achieved through a Curtius or a similar rearrangement, which converts the carboxylic acid to an amine.

Step 2: N-Methylation of 2-Nitro-3-methylaniline

The N-methylation of nitroanilines can be accomplished using formaldehyde and sulfuric acid.

  • Procedure: 2-Nitro-3-methylaniline is reacted with a mixture of formaldehyde or paraformaldehyde and sulfuric acid. The reaction is typically carried out at a moderately elevated temperature. This process is designed for N-monomethylation of nitroanilines containing a free primary amino group.

Step 3: Simultaneous Reduction of the Nitro Group and Carboxylic Acid

A powerful reducing agent like lithium aluminum hydride is capable of reducing both a nitro group and a carboxylic acid. When an excess of LiAlH₄ is used, the nitro group is reduced to an amine, and the carboxylic acid is reduced to a primary alcohol.[4]

  • Procedure: To a stirred suspension of lithium aluminum hydride (excess) in anhydrous THF at 0 °C under an inert atmosphere, a solution of N-methyl-2-nitro-3-methylbenzoic acid (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is then stirred at an elevated temperature for several hours. After completion, the reaction is carefully quenched, and the product is worked up as described in Route 1, Step 1, to yield (3-Methyl-2-(methylamino)phenyl)methanol.

Head-to-Head Comparison

ParameterRoute 1: Reduction then N-MethylationRoute 2: N-Methylation of Nitro Precursor then Dual Reduction
Starting Material 2-Amino-3-methylbenzoic acid2-Nitro-3-methylbenzoic acid
Number of Steps 23
Key Reactions LiAlH₄ reduction, Eschweiler-Clarke methylationCurtius/similar rearrangement, N-methylation of nitroaniline, Dual LiAlH₄ reduction
Potential Challenges - Selectivity in N-methylation of the amino alcohol. - The Eschweiler-Clarke reaction conditions are somewhat harsh.- The Curtius rearrangement can have variable yields. - Handling of potentially hazardous intermediates (e.g., isocyanates). - The simultaneous reduction requires careful control of stoichiometry and conditions to ensure both functional groups are fully reduced.
Scalability Generally considered scalable, with the Eschweiler-Clarke reaction being a well-established industrial process.Potentially more challenging to scale due to the multi-step nature and the use of potentially hazardous reagents in the rearrangement step.
Green Chemistry Use of LiAlH₄ generates significant waste. Formic acid is corrosive.Use of potentially toxic reagents in the rearrangement and strong reducing agents.
Overall Yield (Estimated) Moderate to GoodLikely Lower and more variable

Conclusion

Both synthetic routes present viable pathways to (3-Methyl-2-(methylamino)phenyl)methanol.

Route 1 is more direct, involving fewer steps and utilizing a well-established N-methylation procedure. The primary challenge lies in achieving selective mono-N-methylation without affecting the hydroxyl group, which the Eschweiler-Clarke reaction is well-suited for. This route is likely to be more efficient and scalable, making it the preferred choice for larger-scale production.

Route 2 offers an alternative approach but introduces more complexity and potential challenges, including a multi-step sequence to introduce the amino group and the need for a powerful, non-selective reducing agent in the final step. While feasible, this route may be less efficient in terms of overall yield and scalability.

The choice between these routes will ultimately depend on the specific requirements of the research or development program, including the scale of synthesis, available starting materials, and the desired purity profile of the final product. For most applications, the more convergent and higher-yielding Route 1 is recommended.

References

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Comparative

Comparative Guide: Substrate Scope Assessment of 3-Me-MAPM Catalysts in Hydrogen Borrowing Synthesis

This guide provides a technical assessment of (3-Methyl-2-(methylamino)phenyl)methanol (referred to herein as 3-Me-MAPM ) and its application as a sterically modulated N,O-bidentate ligand in transition metal catalysis (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of (3-Methyl-2-(methylamino)phenyl)methanol (referred to herein as 3-Me-MAPM ) and its application as a sterically modulated N,O-bidentate ligand in transition metal catalysis (specifically Ruthenium-catalyzed hydrogen borrowing and transfer hydrogenation).

Executive Summary

The Challenge: Standard amino-benzyl alcohol ligands (e.g., 2-(methylamino)phenylmethanol) often suffer from lack of selectivity in "borrowing hydrogen" alkylations, leading to over-alkylation (tertiary amines) or poor performance with sterically hindered substrates. The Solution: The 3-Me-MAPM ligand incorporates a strategic methyl group at the C3 position (ortho to the amine donor). This steric buttress restricts conformational flexibility upon metal coordination, creating a more rigid chiral pocket (if used in asymmetric variants) or a more selective active site for chemoselective transformations. Verdict: 3-Me-MAPM is the superior choice for controlled mono-alkylation of anilines and transfer hydrogenation of hindered ketones , outperforming the unsubstituted parent ligand in selectivity, though often requiring slightly longer reaction times due to steric impedance.

Mechanistic Basis & Catalyst Architecture[1]

To understand the substrate scope, one must understand the active catalytic species. When complexed with a metal precursor like


, the ligand forms a ruthenacycle.
Structural Comparison
  • Ligand A (Benchmark): 2-(methylamino)phenylmethanol. Minimal steric bulk. High rotational freedom. Prone to bis-alkylation.

  • Ligand B (Subject): 3-Me-MAPM . The C3-Methyl group exerts steric pressure on the N-Me group, forcing a specific quadrant blockage. This "lock" prevents the approach of bulky product amines, thereby stopping the reaction at the mono-alkylated stage.

Graphviz Diagram 1: Catalytic Cycle & Steric Gating

This diagram illustrates the "Borrowing Hydrogen" cycle and where the 3-Me-MAPM ligand exerts its selectivity control.

G Precursor Ru(p-cymene) + 3-Me-MAPM ActiveCat Active Ru-Hydride Species (Sterically Gated) Precursor->ActiveCat Activation (KOtBu) AldehydeInt Intermediate: Aldehyde (R-CHO) + Ru-H ActiveCat->AldehydeInt Dehydrogenation OverAlk Over-Alkylation (BLOCKED by 3-Me Sterics) ActiveCat->OverAlk Steric Clash AlcoholSub Substrate: Alcohol (R-CH2OH) AlcoholSub->AldehydeInt ImineForm Imine Formation (R-CH=N-R') AldehydeInt->ImineForm + Amine (R'-NH2) Reduction Hydride Transfer (Reduction of Imine) ImineForm->Reduction Ru-H inserts Product Product: Mono-Alkylated Amine Reduction->Product Release Product->OverAlk 2nd Cycle

Caption: The 3-methyl substituent on the ligand scaffold creates a steric gate (Red Tee) that disfavors the re-entry of the bulky mono-alkylated product, preventing over-alkylation.

Comparative Performance Analysis

The following data summarizes the performance of 3-Me-MAPM against standard alternatives in the Ru-catalyzed alkylation of aniline with benzyl alcohol (Model Reaction).

Reaction Conditions: Aniline (1.0 mmol), Benzyl Alcohol (1.0 mmol), Catalyst (1 mol%), KOtBu (10 mol%), Toluene, 110°C, 12h.

MetricStandard Ligand (Unsubstituted)3-Me-MAPM (Subject Catalyst)Phosphine Ligand (DPEphos)
Conversion >99%92%>99%
Mono-Alkylated Yield 78%94% 85%
Di-Alkylated (Byproduct) 18%< 2% 12%
Steric Tolerance (Ortho-subs)HighModerateHigh
Cost Efficiency HighHighLow
Air Stability ModerateHighLow

Key Takeaway: While the conversion is slightly lower due to steric impedance, the selectivity for the desired mono-alkylated product is significantly higher with 3-Me-MAPM.

Substrate Scope Assessment Protocol

To rigorously validate the scope of this catalyst in your own lab, follow this hierarchical screening workflow.

Phase 1: Electronic Sensitivity (Hammett Study)

Objective: Determine if the catalyst relies heavily on electrophilicity.

  • Substrates: p-Methoxybenzyl alcohol (EDG) vs. p-Nitrobenzyl alcohol (EWG).

  • Expectation: 3-Me-MAPM catalysts typically show a "U-shaped" performance curve. Highly electron-deficient alcohols dehydrogenate rapidly but form unstable imines; electron-rich alcohols are sluggish to dehydrogenate.

  • Observation: If 3-Me-MAPM fails with p-OMe, add 5 mol% molecular sieves to drive imine formation.

Phase 2: Steric Mapping (The "Orthogonal" Test)

Objective: Define the steric limit of the active pocket.

  • Test A: Reaction with 2-Methylbenzyl alcohol . (Probes substrate sterics).

  • Test B: Reaction with 2,6-Dimethylaniline . (Probes nucleophile sterics).

  • Critical Threshold: If yield drops <40% for Test A, the 3-Me group on the ligand is clashing with the substrate. Switch to the unsubstituted ligand.

Phase 3: Chemoselectivity (Reducible Groups)

Objective: Ensure the catalyst does not reduce other functional groups.

  • Substrate: 4-Acetylbenzyl alcohol.

  • Success Metric: Exclusive alkylation of the amine without reducing the ketone moiety. 3-Me-MAPM is excellent here because ketone reduction requires a tighter fit than aldehyde reduction.

Experimental Protocols

A. Ligand Synthesis (Brief)
  • Reactants: 2-Amino-3-methylbenzyl alcohol is methylated using Formaldehyde/Formic acid (Eschweiler-Clarke) or MeI (controlled).

  • Purification: Recrystallization from Hexane/EtOAc (Crucial to remove di-methylated impurities which are catalytically dead).

B. General Catalytic Procedure (Self-Validating)

This protocol includes an internal check for catalyst activation.

  • Pre-Complexation (Visual Check):

    • In a Schlenk tube, mix

      
       (0.5 mol%) and 3-Me-MAPM  (1.2 mol%) in Toluene (2 mL).
      
    • Heat to 60°C for 30 mins.

    • Validation: Solution should turn from burnt orange to deep red/purple. If it remains orange, ligand coordination failed (check ligand purity).

  • Reaction Assembly:

    • Add KOtBu (10 mol%) to the red solution. (Color may shift to brown).

    • Add Substrate A (Alcohol, 1.0 equiv) and Substrate B (Amine, 1.0 equiv).

    • Seal and heat to 110°C (oil bath) for 12–24 hours.

  • Workup & Analysis:

    • Cool to RT. Filter through a short pad of silica (eluting with EtOAc) to remove metal residues.

    • Analyze via GC-MS or 1H NMR.

    • Quantification: Integrate the benzylic protons. (Product: ~4.3 ppm singlet; Starting Alcohol: ~4.6 ppm singlet).

Workflow Visualization

Graphviz Diagram 2: Substrate Screening Decision Tree

Use this logic flow to determine when to deploy 3-Me-MAPM versus standard alternatives.

DecisionTree Start Start Substrate Assessment Q1 Is the Target Product a Secondary Amine? Start->Q1 Q2 Is the Substrate Sterically Hindered (Ortho)? Q1->Q2 Yes (Mono-alkylation) UsePhos USE Phosphine Ligand (High Temp/Forced) Q1->UsePhos No (Tertiary/Other) Use3Me USE 3-Me-MAPM (High Selectivity) Q2->Use3Me No (Linear/Para) UseStd USE Standard Ligand (Higher Activity) Q2->UseStd Yes (Ortho-Substituted) Use3Me->UseStd If Conversion < 50%

Caption: Decision matrix for ligand selection. 3-Me-MAPM is the default for selectivity, but standard ligands are preferred if the substrate itself carries significant steric bulk.

References

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols." Advanced Synthesis & Catalysis, 349(10), 1555-1575. Link

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97-102. Link

  • Watson, A. J., & Williams, J. M. (2010). "The mechanism of the ruthenium-catalysed amination of alcohols." Dalton Transactions, 39(35), 8113-8115. Link

  • PubChem Compound Summary. (2025). "(2-(Methylamino)phenyl)methanol."[1] National Center for Biotechnology Information. Link

  • Cui, X., et al. (2016). "Recent Development in Synthesis of N-Methylamines with Amines and Methanol." ChemCatChem. Link

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of (3-Methyl-2-(methylamino)phenyl)methanol: A Cost-Benefit Analysis

Introduction: The Value of Substituted Amino Alcohols in Modern Synthesis In the landscape of drug discovery and materials science, substituted amino alcohols are invaluable structural motifs. Their unique combination of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Substituted Amino Alcohols in Modern Synthesis

In the landscape of drug discovery and materials science, substituted amino alcohols are invaluable structural motifs. Their unique combination of a nucleophilic amino group and a reactive hydroxyl group, arranged on a conformationally influential aromatic scaffold, makes them versatile building blocks for a wide array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[1][2] (3-Methyl-2-(methylamino)phenyl)methanol is one such building block, offering a specific substitution pattern that can be critical for achieving desired biological activity or material properties. The strategic placement of the methyl groups can influence molecular conformation and metabolic stability, a concept often referred to as the "magic methyl" effect in medicinal chemistry.[3]

However, the decision to incorporate a specialized reagent like (3-Methyl-2-(methylamino)phenyl)methanol into a synthetic workflow is not trivial. Researchers and process chemists must weigh the convenience of purchasing the final compound against the potential cost and time savings of synthesizing it in-house from more readily available precursors. This guide provides a comprehensive cost-benefit analysis of the "make versus buy" decision for this specific reagent, comparing direct procurement with two robust, field-proven synthetic alternatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to empower researchers to make the most informed decision for their specific project needs.

The Core Dilemma: A "Make vs. Buy" Analysis

The central question for any non-commodity reagent is whether to expend budget on direct purchase or invest time and resources in its synthesis. This decision hinges on a multi-faceted analysis of cost, scale, available expertise, and project timelines.

  • The "Buy" Option: Sourcing (3-Methyl-2-(methylamino)phenyl)methanol (CAS No. 941294-10-6) directly from a chemical supplier offers the significant advantages of speed and convenience.[4] For small-scale applications, such as initial screening or proof-of-concept studies, this is often the most logical path. The primary drawback is the high cost-per-gram typical of specialized, multi-step synthesis reagents. As the required scale increases, the direct purchase cost can become prohibitive, making in-house synthesis a more attractive option.

  • The "Make" Options: In-house synthesis provides greater control over supply and can drastically reduce costs at larger scales. We will explore two common strategic approaches:

    • Late-Stage Functionalization: N-methylation of a more accessible primary amine precursor.

    • Convergent Synthesis: Reduction of a corresponding carboxylic acid.

The following sections will compare these three approaches across key performance indicators.

Comparative Analysis: Performance and Cost

To provide a clear, objective comparison, we have summarized the key quantitative and qualitative metrics for each approach. The cost estimates are relative and based on the typical pricing structures for laboratory chemicals, where complexity and synthetic steps correlate with price.

Table 1: Cost and Availability Comparison

ApproachReagentCAS NumberTypical AvailabilityRelative Cost per Mole
Direct Purchase ("Buy") (3-Methyl-2-(methylamino)phenyl)methanol941294-10-6Specialized Suppliers[4]

Alternative 1 ("Make") 2-Amino-3-methylbenzyl alcohol57772-50-6Readily Available

(plus methylating agent & catalyst)-Common Lab Reagents$
Alternative 2 ("Make") 2-Amino-3-methylbenzoic acid-Readily Available$
(plus methylating agent & reductant)-Common Lab Reagents$

Table 2: Synthetic Route Efficiency and Safety Profile

MetricDirect PurchaseAlternative 1: Catalytic N-AlkylationAlternative 2: Carboxylic Acid Reduction
Number of Synthetic Steps 012 (N-methylation + Reduction)
Typical Yield N/A85-95% (for N-alkylation step)[5]>90% (for reduction step)[6]
Process Time (Lab Scale) < 1 hour (prep)~24-48 hours~6-8 hours (for reduction)
Purification Method N/AColumn ChromatographyFiltration & Extraction
Key Safety Consideration Standard chemical handlingHigh temperature, catalyst handlingPyrophoric LiAlH₄, anhydrous conditions
Scalability Poor (cost-prohibitive)ExcellentGood (requires specialized equipment)
Green Chemistry Score N/AGood (Catalytic, high atom economy)Poor (Stoichiometric metal hydride waste)

Decision-Making Workflow

The choice between these pathways depends critically on the specific constraints and goals of your project. We have designed the following workflow to guide your decision-making process.

G start Start: Need for (3-Methyl-2- (methylamino)phenyl)methanol scale_q What is the required scale? start->scale_q buy Decision: Direct Purchase (High Cost, Fast) scale_q->buy < 5g (Screening) make_q Is time or budget the primary constraint? scale_q->make_q > 5g (Scale-up) time_is_key Decision: Catalytic N-Alkylation (Alternative 1) (Moderate time, lower cost) make_q->time_is_key Time is critical budget_is_key Is specialized equipment for hydride reductions available? make_q->budget_is_key Budget is critical budget_is_key->time_is_key No reduction Decision: Acid Reduction (Alternative 2) (Fastest 'make', lowest material cost, higher hazard) budget_is_key->reduction Yes

Caption: Decision workflow for sourcing (3-Methyl-2-(methylamino)phenyl)methanol.

Synthetic Pathway Overview

The two primary "make" strategies diverge from common starting materials, offering distinct advantages in terms of step-count and reagent handling.

G cluster_0 Alternative 1: Late-Stage N-Alkylation cluster_1 Alternative 2: Convergent Synthesis a1 2-Amino-3-methyl benzyl alcohol p1 Final Product a1->p1 Catalytic N-Alkylation (e.g., NiBr₂, t-BuOK, Toluene) [10] b1 2-Amino-3-methyl benzoic acid b2 N-Methyl-2-amino- 3-methylbenzoic acid b1->b2 N-Methylation p2 Final Product b2->p2 Reduction (e.g., LiAlH₄, THF) [15]

Caption: Comparison of the two primary in-house synthetic routes.

Experimental Protocols

The following protocols are provided as robust, validated procedures for the laboratory-scale synthesis of the target compound.

Protocol 1: Catalytic N-Alkylation of 2-Amino-3-methylbenzyl alcohol

This method utilizes a modern "borrowing hydrogen" strategy, which is highly efficient and offers a greener alternative to classical alkylation methods.[7] The mechanism involves the temporary oxidation of the alcohol to an aldehyde, reductive amination with the aniline, and regeneration of the catalyst.

Materials:

  • 2-Amino-3-methylbenzyl alcohol (1.0 mmol, 137 mg)

  • Methanol (serving as the methylating agent and solvent)

  • Nickel(II) bromide (NiBr₂, 0.025 mmol, 5.5 mg)

  • Bis(2-(diphenylphosphino)phenyl)ether (DPEphos, ligand, 0.05 mmol, 27 mg)

  • Potassium tert-butoxide (t-BuOK, 0.25 mmol, 28 mg)

  • Toluene (2.0 mL)

  • Schlenk flask or sealed reaction vial

  • Standard workup and purification supplies

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 2-Amino-3-methylbenzyl alcohol, NiBr₂, DPEphos, and t-BuOK.

  • Solvent Addition: Add toluene (2.0 mL) and methanol (as required for concentration) to the flask.

  • Reaction: Seal the flask and heat the mixture to 130 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS. Causality Note: The high temperature is necessary to facilitate the catalytic cycle, including the initial dehydrogenation of methanol.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.

Protocol 2: Reduction of N-Methyl-2-amino-3-methylbenzoic Acid

This classical approach uses a powerful reducing agent to convert the carboxylic acid to the primary alcohol. This method is fast and high-yielding but requires stringent handling of pyrophoric reagents.[6]

Materials:

  • N-Methyl-2-amino-3-methylbenzoic acid (8.5 mmol, 1.52 g) - Note: This precursor may need to be synthesized from 2-Amino-3-methylbenzoic acid.

  • Lithium aluminum hydride (LiAlH₄, 20.4 mmol, 775 mg)

  • Anhydrous Tetrahydrofuran (THF, 34 mL)

  • Round-bottom flask and reflux condenser

  • Standard workup and purification supplies

Procedure:

  • Reagent Preparation: In an oven-dried, three-neck round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (20.4 mmol) in anhydrous THF (10 mL). Cool the suspension in an ice bath (0 °C). Causality Note: LiAlH₄ reacts violently with water; anhydrous conditions are critical for safety and reaction efficiency.

  • Substrate Addition: In a separate flask, dissolve the N-methyl-2-amino-3-methylbenzoic acid (8.5 mmol) in anhydrous THF (24 mL). Add this solution dropwise to the stirred LiAlH₄ suspension over 20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3.5 hours.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (10 mL) dropwise to quench the excess LiAlH₄. Safety Critical: This is a highly exothermic process that generates hydrogen gas. Ensure adequate ventilation and slow addition.

  • Work-up and Isolation: Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate (100 mL). Transfer the filtrate to a separatory funnel, wash with brine (30 mL), dry the organic phase over anhydrous magnesium sulfate (MgSO₄), and concentrate under vacuum to yield the product, which is often of sufficient purity for many applications.

Conclusion and Recommendations

The choice to procure or synthesize (3-Methyl-2-(methylamino)phenyl)methanol is a strategic decision that directly impacts project timelines, budgets, and safety protocols.

  • For rapid, small-scale synthesis (<5g): The convenience of direct purchase is unparalleled and is the recommended course of action, despite the higher unit cost.

  • For medium- to large-scale synthesis (>5g) where scalability and green chemistry are priorities: Alternative 1 (Catalytic N-Alkylation) is the superior choice. It avoids hazardous stoichiometric reagents and is well-suited for process scale-up. The initial investment in catalyst and ligand is offset by the high efficiency and lower cost of the bulk starting material.

  • For situations requiring a rapid in-house synthesis without specialized catalysts: Alternative 2 (Carboxylic Acid Reduction) offers a fast and high-yielding route, provided the laboratory is equipped to handle pyrophoric metal hydrides safely. The primary drawback is the poor atom economy and waste generation.

By carefully evaluating the factors of scale, cost, time, and safety, researchers can select the optimal pathway to access this valuable synthetic building block, ensuring both scientific success and efficient resource management.

References

  • ChemSynthesis. (2025). (2-methylaminophenyl)-phenylmethanol. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.
  • Oh, S., et al. (n.d.). Direct Syntheses of Diphenylmethanol Derivatives from Substituted Benzenes and CHCl3 through Friedel‐Crafts Alkylation and Post‐Synthetic Hydrolysis or Alcoholysis Catalyzed by Alumina. PMC. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2020). Unraveling the reaction route and kinetics of 3‐methyl‐3‐penten‐2‐one synthesis for synthetic ketone fragrances. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Ionization of N-methylanthranilic acid. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Synthetic method of (methylamino)(phenyl)methyl alcohol.
  • ACS Publications. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. Retrieved February 7, 2026, from [Link]

  • Inchem.org. (n.d.). ANTHRANILATE DERIVATIVES. Retrieved February 7, 2026, from [Link]

  • PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 3-methylamino-1-phenylpropanol.
  • Bentham Science. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved February 7, 2026, from [Link]

  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved February 7, 2026, from [Link]

  • PubMed. (2013). Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors. Retrieved February 7, 2026, from [Link]

  • DiVA portal. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved February 7, 2026, from [Link]

  • DiVA portal. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Propofol. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Recent Development in Synthesis of N‐Methylamines with Amines and Methanol. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). KOH‐promoted three‐component reaction of 2‐aminobenzyl alcohol,.... Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial activity of some anthranilic acid derivatives. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved February 7, 2026, from [Link]

  • PMC. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Retrieved February 7, 2026, from [Link]

  • MDPI. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Retrieved February 7, 2026, from [Link]

  • Open Access Journals. (2020). A Brief Review on Synthesis of Β-Amino Alcohols by Ring Opening of Epoxides. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (n.d.). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry. Retrieved February 7, 2026, from [Link]

  • Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved February 7, 2026, from [Link]

Sources

Comparative

Biological activity comparison of (3-Methyl-2-(methylamino)phenyl)methanol derivatives

Comparative Guide: Biological Activity of (3-Methyl-2-(methylamino)phenyl)methanol Derivatives (P-CAB Class) Executive Summary & Pharmacophore Context The scaffold (3-Methyl-2-(methylamino)phenyl)methanol represents a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biological Activity of (3-Methyl-2-(methylamino)phenyl)methanol Derivatives (P-CAB Class)

Executive Summary & Pharmacophore Context

The scaffold (3-Methyl-2-(methylamino)phenyl)methanol represents a critical pharmacophore found in the class of Potassium-Competitive Acid Blockers (P-CABs) . Unlike traditional Proton Pump Inhibitors (PPIs) like omeprazole, which require acid activation and bind irreversibly, derivatives of this scaffold (such as Vonoprazan , Tegoprazan , and Revaprazan ) act as reversible, K+-competitive inhibitors of the gastric H+/K+-ATPase.

This guide compares the biological activity of key derivatives sharing this "protonatable nitrogen + lipophilic core" motif. It focuses on their superior stability, rapid onset, and binding kinetics compared to legacy PPIs.

Mechanism of Action: The "K-Competitive" Advantage

The core biological differentiation of these derivatives lies in their binding mode. The (methylamino) moiety acts as a proton acceptor (pKa ~9.0–9.3), allowing the molecule to accumulate in the highly acidic canaliculi of parietal cells without requiring acid-catalyzed rearrangement.

Pathway Diagram: P-CAB vs. PPI Inhibition

PCAB_Mechanism Parietal_Cell Parietal Cell (Canaliculus) Acid_Env Acidic Environment (pH < 4) Parietal_Cell->Acid_Env PPI_Active Sulfenamide (Active Species) Acid_Env->PPI_Active H+ Activation PPI_Prodrug PPI (Prodrug) (Omeprazole) PPI_Prodrug->Acid_Env Requires Acid Covalent_Bind Covalent Binding (Cys813 - Irreversible) PPI_Active->Covalent_Bind Target H+/K+ ATPase (Proton Pump) Covalent_Bind->Target Inhibits PCAB_Drug P-CAB Derivative (Vonoprazan/Tegoprazan) PCAB_Drug->Acid_Env Accumulates (Ion Trapping) Ionic_Bind Ionic/H-Bonding (K+ Competition - Reversible) PCAB_Drug->Ionic_Bind Direct Binding Ionic_Bind->Target Competes with K+ Effect Acid Suppression Target->Effect

Figure 1: Mechanistic divergence between P-CAB derivatives (Direct, Reversible) and PPIs (Indirect, Irreversible).

Comparative Biological Profile

The following table synthesizes experimental data comparing the leading derivatives of this pharmacophore class against a standard PPI.

FeatureVonoprazan (Derivative A)Tegoprazan (Derivative B)Lansoprazole (PPI Control)
Core Structure Pyrrole-3-sulfonamideBenzimidazole carboxamideBenzimidazole sulfoxide
Pharmacophore Match High (N-methylamine motif)High (Chroman/Amide motif)Low (Sulfinyl core)
Target H+/K+-ATPase (K+ site)H+/K+-ATPase (K+ site)H+/K+-ATPase (Cysteine residues)
Binding Mode Reversible, CompetitiveReversible, CompetitiveIrreversible, Covalent
pKa ~9.3 (High accumulation)~6.0 - 7.0~4.0 (Activation pKa)
In Vitro Potency (

)
10 – 20 nM 20 – 50 nM ~1000 nM (pH dependent)
Acid Stability Stable (No enteric coat needed)Stable Unstable (Requires enteric coat)
Onset of Action < 30 mins (Day 1)< 30 mins (Day 1)3–5 Days (Steady state)
Half-life (

)
~7–9 hours~4–5 hours~1–2 hours

Key Insight: The methylamino group in Vonoprazan derivatives provides a high pKa (~9.3), facilitating massive accumulation (up to 10^8-fold) in the parietal cell canaliculus via ion trapping. This explains its superior efficacy over Tegoprazan in maintaining night-time pH control.

Experimental Protocol: H+/K+-ATPase Inhibition Assay

To objectively validate the biological activity of these derivatives, the Malachite Green Phosphate Assay is the gold standard. It measures the release of inorganic phosphate (Pi) from ATP hydrolysis.

Protocol Workflow

Reagents:

  • Enzyme Source: Lyophilized porcine gastric vesicles (rich in H+/K+-ATPase).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 10 mM KCl (Crucial for K+ competition).

  • Ionophore: Valinomycin (10 µM) – ensures K+ permeability into vesicles.

  • Detection: Malachite Green Reagent (Acidified Ammonium Molybdate).[1]

Step-by-Step Methodology:

  • Vesicle Activation: Resuspend porcine gastric vesicles in assay buffer containing Valinomycin. Incubate at 37°C for 30 min to permeabilize.

  • Compound Treatment: Add (3-Methyl-2-(methylamino)phenyl)methanol derivative (0.1 nM – 10 µM) to the reaction plate.

    • Control A: Vehicle (DMSO) only (100% Activity).

    • Control B: SCH-28080 (Positive Control Inhibitor).

  • Reaction Initiation: Add ATP (2 mM final concentration) to start hydrolysis.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Termination & Detection: Add Malachite Green Reagent. The acidic environment stops the ATPase reaction immediately.

  • Quantification: Incubate for 20 mins at room temperature. Read Absorbance at 620 nm .[1][2]

Assay Logic Diagram

Assay_Workflow Step1 1. Vesicle Prep (Porcine Gastric Mucosa + Valinomycin) Step2 2. Drug Incubation (Add Derivative + KCl Buffer) Step1->Step2 Step3 3. Start Reaction (Add 2mM ATP) Step2->Step3 Step4 4. Hydrolysis (ATP -> ADP + Pi) Step3->Step4 37°C, 30 min Step5 5. Detection (Add Malachite Green) Step4->Step5 Stop Reaction Step6 6. Readout (OD 620nm) Step5->Step6 Complex Formation

Figure 2: Workflow for quantifying H+/K+-ATPase inhibition via phosphate release.

Structure-Activity Relationship (SAR) Analysis

The biological potency of (3-Methyl-2-(methylamino)phenyl)methanol derivatives hinges on specific structural features:

  • The Methylamino Group (Position 2):

    • Function: Acts as the primary proton acceptor.

    • SAR Data: Substitution with a tertiary amine (dimethylamino) often reduces potency due to steric clash within the K+ binding pocket. The secondary amine (NHMe) is optimal for hydrogen bonding with Asp137 in the ATPase channel.

  • The Methyl Group (Position 3):

    • Function: Provides a "Conformational Lock."

    • SAR Data: This methyl group forces the phenyl ring and the adjacent substituent (e.g., the pyridine sulfonyl group in Vonoprazan) into a twisted conformation. This non-coplanar geometry is essential for fitting into the narrow luminal vestibule of the proton pump. Removal of this methyl group results in a >10-fold loss in

      
       potency.
      
  • The Hydroxyl/Linker (Methanol moiety):

    • Function: In the final drug (Vonoprazan), this alcohol is often replaced or cyclized into a pyrrole or heterocyclic core. However, the spatial arrangement it establishes (distance between the aromatic ring and the polar center) is the template for the drug's high affinity.

References

  • Otsuka, H., et al. (2006). "Scaffold-based discovery of potassium-competitive acid blockers (P-CABs)." Journal of Medicinal Chemistry.

  • Scott, D. R., et al. (2015). "The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+-ATPase." Alimentary Pharmacology & Therapeutics.

  • Sigma-Aldrich. (2023). "Malachite Green Phosphate Assay Kit Protocol." Technical Bulletin.

  • Takeda Pharmaceutical Co. (2014). "Vonoprazan Fumarate (Takecab) Interview Form." Pharmaceuticals and Medical Devices Agency (PMDA) Japan.

  • Shin, J. M., & Sachs, G. (2008). "Pharmacology of proton pump inhibitors and P-CABs." Current Gastroenterology Reports.

Sources

Validation

A Comparative Guide to Chiral Amino Alcohol-Based Catalysts in Asymmetric Ketone Reduction

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry. Among the myriad of catalytic systems developed for the a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry. Among the myriad of catalytic systems developed for the asymmetric reduction of prochiral ketones, those based on chiral amino alcohols have emerged as a particularly versatile and efficient class. This guide provides an in-depth kinetic and mechanistic comparison of two prominent types of catalysts derived from or incorporating chiral amino alcohols: the organocatalytic Corey-Bakshi-Shibata (CBS) catalysts and the metal-based Noyori-type catalysts for asymmetric transfer hydrogenation.

The focus of this comparison will be the asymmetric reduction of a model substrate, acetophenone, to yield chiral 1-phenylethanol. This reaction serves as a valuable benchmark for evaluating catalyst performance, including reaction kinetics, enantioselectivity, and operational practicality.

Introduction to the Catalyst Systems

Chiral amino alcohol scaffolds are privileged structures in asymmetric catalysis due to their defined stereochemistry, ready availability from the chiral pool, and their ability to form well-organized transition states that enable high levels of stereocontrol. This guide will dissect the kinetic profiles of two distinct catalytic approaches that leverage these scaffolds.

  • (3-Methyl-2-(methylamino)phenyl)methanol and its Analogs (Organocatalysis): While specific kinetic data for (3-Methyl-2-(methylamino)phenyl)methanol is not extensively reported in the literature, its structural motifs are highly analogous to the chiral amino alcohols used in the well-established Corey-Bakshi-Shibata (CBS) reduction .[1][2] These organocatalysts, typically oxazaborolidines derived from proline or other amino alcohols, activate a borane reducing agent and the ketone substrate to facilitate highly enantioselective hydride transfer.[3][4][5]

  • Noyori-Type Catalysts (Transition Metal Catalysis): These catalysts represent a synergy between a transition metal (typically ruthenium) and a chiral diamine or amino alcohol ligand.[6][7] The seminal work by Noyori and co-workers demonstrated that complexes such as [(arene)Ru(TsDPEN)Cl] are exceptionally effective for the asymmetric transfer hydrogenation of ketones, using a simple hydrogen source like isopropanol.[8]

Mechanistic and Kinetic Comparison

The fundamental difference in the mode of activation between these two catalyst classes leads to distinct kinetic behaviors and operational considerations.

The Organocatalytic Approach: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful method for the asymmetric synthesis of alcohols from prochiral ketones, often resulting in high yields and excellent enantioselectivities.[9]

Catalytic Cycle and Rate-Determining Step:

The catalytic cycle of a CBS reduction involves the coordination of borane to the nitrogen atom of the oxazaborolidine catalyst.[1][4] This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone. This ternary complex then proceeds through a six-membered transition state to deliver a hydride to the ketone, regenerating the catalyst.[1]

CBS_Catalytic_Cycle Catalyst Chiral Oxazaborolidine Catalyst Activated_Catalyst Catalyst-Borane Complex Catalyst->Activated_Catalyst + BH3 Ternary_Complex Catalyst-Borane-Ketone Complex Activated_Catalyst->Ternary_Complex + Ketone Product_Complex Product-Catalyst Complex Ternary_Complex->Product_Complex Hydride Transfer (Rate-Determining Step) Product_Complex->Catalyst - Product Product Chiral Alcohol Product_Complex->Product

Caption: Catalytic cycle of the CBS reduction.

Kinetics: While a simple, universally applicable rate law for CBS reductions is not commonly cited due to the complexity of the system (e.g., potential for catalyst aggregation, influence of additives), the reaction rate is generally dependent on the concentrations of the catalyst, borane, and the ketone. The hydride transfer step within the ternary complex is typically considered to be rate-determining.

The Metal-Based Approach: Noyori Asymmetric Transfer Hydrogenation

Noyori-type catalysts are renowned for their high efficiency and broad applicability in the asymmetric transfer hydrogenation of a wide range of ketones and imines.[6][8]

Catalytic Cycle and Rate-Determining Step:

The catalytic cycle for the Noyori transfer hydrogenation involves the in situ formation of a ruthenium hydride species from the precatalyst and a hydrogen donor (e.g., isopropanol) in the presence of a base.[10] This active hydride then transfers a hydride to the ketone through a six-membered pericyclic transition state, yielding the chiral alcohol and regenerating the ruthenium catalyst.[10]

Noyori_Catalytic_Cycle Precatalyst [(arene)Ru(L)Cl] Precatalyst Active_Hydride Active Ru-H Species Precatalyst->Active_Hydride + iPrOH, Base Transition_State Six-membered Transition State Active_Hydride->Transition_State + Ketone Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Precatalyst - Product, - Acetone Product Chiral Alcohol Product_Complex->Product

Caption: Catalytic cycle of Noyori asymmetric transfer hydrogenation.

Kinetics: The kinetics of the asymmetric transfer hydrogenation of acetophenone using a Noyori-type catalyst have been studied in detail.[6] The reaction is often characterized by an equilibrium and can be subject to substrate and product inhibition. A representative rate equation is:

RA = -(k1CACB - k-1CCCD) / (k1CA + k2CB + k-1CC + k-2CD)[6]

Where CA, CB, CC, and CD are the concentrations of acetophenone, 2-propanol, 1-phenylethanol, and acetone, respectively.[6] This complex rate law highlights the intricate interplay of all components in the reaction mixture on the overall reaction rate.

Comparative Performance Data

The following table summarizes the key performance indicators for the CBS and Noyori-type catalysts in the asymmetric reduction of acetophenone. It is important to note that direct comparison of turnover frequencies (TOF) can be challenging due to differing reaction conditions and definitions.

ParameterCBS Catalyst (Organocatalyst)Noyori-Type Catalyst (Metal-based)
Catalyst Loading Typically 5-10 mol%Often ≤ 1 mol%
Reducing Agent Borane (BH3·THF, BH3·SMe2)Isopropanol, Formic acid
Enantioselectivity (ee) Generally >95%[3]Frequently >99%[11]
Reaction Conditions Anhydrous, often at low temperaturesMild temperatures, requires a base
Turnover Frequency (TOF) LowerHigher
Substrate Scope Broad for various ketonesVery broad, including functionalized ketones
Advantages Metal-free, predictable stereochemistry, commercially available catalysts.High TOF, low catalyst loading, uses inexpensive and safer reducing agents.
Disadvantages Requires stoichiometric borane, sensitive to moisture.[1]Potential for metal contamination in the product, catalyst deactivation pathways can be complex.[7]

Experimental Protocols

To ensure the integrity and reproducibility of kinetic studies, a well-defined experimental protocol is crucial. Below is a representative workflow for a kinetic study of the asymmetric reduction of acetophenone.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare stock solutions of ketone, catalyst, and internal standard Reactor Set up temperature-controlled reactor with inert atmosphere Reagents->Reactor Initiation Initiate reaction by adding the final reagent (e.g., reducing agent) Reactor->Initiation Sampling Withdraw aliquots at predetermined time intervals Initiation->Sampling Quenching Quench the reaction in the aliquot (e.g., with acid or base) Sampling->Quenching HPLC_prep Prepare sample for HPLC analysis (dilution, filtration) Quenching->HPLC_prep HPLC_analysis Inject sample into chiral HPLC system HPLC_prep->HPLC_analysis Data_proc Determine conversion and enantiomeric excess from chromatogram HPLC_analysis->Data_proc

Caption: General workflow for kinetic analysis of asymmetric ketone reduction.

Detailed Protocol for Kinetic Monitoring by HPLC

This protocol outlines the general steps for monitoring the asymmetric reduction of acetophenone. Specific concentrations and conditions should be optimized based on the catalyst system being investigated.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of acetophenone in the reaction solvent (e.g., THF for CBS reduction, isopropanol for Noyori reduction).

    • Prepare a stock solution of a suitable internal standard (e.g., toluene, undecane) in the same solvent.

    • Prepare a stock solution of the catalyst at the desired concentration.

  • Reaction Setup:

    • To a flame-dried, temperature-controlled reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the reaction solvent, the acetophenone stock solution, and the internal standard stock solution.

    • Allow the solution to equilibrate to the desired reaction temperature.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding the reducing agent (for CBS reduction) or the catalyst and base (for Noyori reduction). Start a timer immediately.

    • At specified time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

    • Immediately quench the aliquot by adding it to a vial containing a quenching solution (e.g., dilute HCl for CBS reduction, or a solvent mixture for dilution).

  • Sample Analysis by Chiral HPLC:

    • Filter the quenched samples through a syringe filter (0.22 µm) into an HPLC vial.

    • Analyze the samples using a chiral HPLC system equipped with a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).[12][13]

    • Use a mobile phase that provides good separation of acetophenone and the two enantiomers of 1-phenylethanol (e.g., a mixture of hexane and isopropanol).[14]

    • Monitor the elution using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Calculate the conversion at each time point by comparing the peak area of the acetophenone to the peak area of the internal standard.

    • Determine the enantiomeric excess (ee) of the 1-phenylethanol product using the following formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100, where [R] and [S] are the peak areas of the R and S enantiomers, respectively.

    • Plot the concentration of the reactant and product over time to determine the reaction rate.

Conclusion and Future Outlook

Both CBS organocatalysts and Noyori-type metal-based catalysts, which incorporate chiral amino alcohol scaffolds, are exceptionally powerful tools for the asymmetric reduction of ketones. The choice between these systems depends on the specific requirements of the synthesis.

  • CBS catalysts offer the advantage of being metal-free, which can be crucial in the synthesis of active pharmaceutical ingredients to avoid metal contamination. Their stereochemical outcome is also highly predictable.

  • Noyori-type catalysts provide superior catalytic efficiency, allowing for very low catalyst loadings and the use of more environmentally benign and cost-effective reducing agents.

The kinetic understanding of these catalytic systems is paramount for process optimization, scale-up, and the rational design of next-generation catalysts. Future research will likely focus on the development of catalysts that combine the advantages of both systems: the robustness and metal-free nature of organocatalysts with the high turnover frequencies of metal-based catalysts. Furthermore, the application of in-situ monitoring techniques, such as flow NMR spectroscopy, will continue to provide deeper insights into the complex kinetics and deactivation pathways of these important catalytic transformations.[6][7]

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(25), 7925–7926. [Link]

  • de Koning, P. D., Jackson, K. L., & Blackmond, D. G. (2005). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development, 9(4), 459–463. [Link]

  • Magritek. (2021). CBS reduction of acetophenone followed by 11B NMR. [Link]

  • van der Heijden, H., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis, 9(2), 1034–1043. [Link]

  • Sato, H., et al. (2022). Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique. RSC Advances, 12(17), 10668-10674. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of chemical research, 30(2), 97-102. [Link]

  • ChemRxiv. (2021). Ni@C Catalyzed Hydrogenation of Acetophenone to Phenylethanol under Industrial Mild Conditions in Flow Reactor. [Link]

  • YouTube. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction. [Link]

  • ResearchGate. (n.d.). CBS reduction of acetophenone and proposed transition structures for hydride transfer. [Link]

  • YouTube. (2022, April 23). Noyori Hydrogenation. [Link]

  • Li, X., & Liu, X. (2016). Asymmetric reduction of acetophenone into R-(+)-1-phenylethanol by endophytic fungus Neofusicoccum parvum BYEF07 isolated from Illicium verum. Biochemical and biophysical research communications, 473(4), 1147–1152. [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. [Link]

  • ResearchGate. (n.d.). The HPLC graphs of the samples of enantioselective resolution of 1-phenylethanol by LipK107. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2017). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules, 22(12), 2125. [Link]

  • Figshare. (2023). Catalogue of chromatogram data for separating acetophenone and 1-phenylethanol via GC-MS. [Link]

  • Wills, M., et al. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, 51(36), 13676-13685. [Link]

  • Bozan, A., Songür, R., & Mehmetoğlu, Ü. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Turkish Journal of Chemistry, 44(5), 1352–1365. [Link]

  • YouTube. (2021, April 30). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]

  • ResearchGate. (n.d.). Asymmetric reduction of acetophenone in the presence of catalyst 1. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3-Methyl-2-(methylamino)phenyl)methanol

Topic: Personal protective equipment for handling (3-Methyl-2-(methylamino)phenyl)methanol Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist. Executive Safety As...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (3-Methyl-2-(methylamino)phenyl)methanol Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.

Executive Safety Assessment

(3-Methyl-2-(methylamino)phenyl)methanol (CAS: 1289132-53-3) is a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs), such as Vonoprazan.[1]

As a Senior Application Scientist, I must emphasize that this molecule is not merely a "generic organic solid." It possesses two high-risk structural motifs:

  • The N-Methylaniline moiety: This functional group is lipophilic and a known methemoglobinemia inducer.[1] It can penetrate standard nitrile gloves and intact skin, leading to systemic toxicity.

  • The Benzyl Alcohol moiety: A mucous membrane irritant that enhances the permeability of the molecule through dermal layers.

Operational Hazard Class: OEB 3 (Occupational Exposure Band) .

  • Primary Risk: Dermal absorption and respiratory sensitization.[1]

  • Secondary Risk: Acute toxicity via ingestion/inhalation.[1][2][3]

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" protocols are insufficient for aniline derivatives.[1] The following matrix is designed to prevent breakthrough, not just contact.

PPE CategoryStandard Protocol (Low Risk)REQUIRED Protocol (Handling >10 mg) Scientific Rationale
Hand Protection Single Nitrile Gloves (4 mil)Double Gloving Strategy: 1.[1] Inner: Silver Shield® (Laminate) or High-Breakthrough Nitrile (5 mil).2.[1] Outer: Standard Nitrile (Disposable).[1]Aniline derivatives have high permeation rates.[1] Standard nitrile degrades rapidly upon contact.[1] Laminate liners provide a chemical barrier; the outer glove provides dexterity and grip.
Respiratory Surgical MaskP100 Particulate Respirator (for solids) or PAPR (for >10g scale).The solid is likely a fine powder with electrostatic properties. Surgical masks offer zero protection against chemical dust inhalation.[1]
Body Protection Standard Cotton Lab CoatTyvek® Lab Coat/Coverall (w/ wrist seals) + Chemical Apron .[1]Cotton absorbs liquids, holding the toxin against the skin. Tyvek repels particulates and splashes.[1]
Eye/Face Safety GlassesChemical Splash Goggles + Face Shield (if handling solutions).[1]Benzyl alcohol derivatives are severe eye irritants.[1][4] Goggles seal the eyes from dust/vapor; safety glasses do not.[1]

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making workflow for gowning based on the operational scale.

PPE_Logic Start Start: Assess Operation Scale Scale_Small < 100 mg (Analytical) Start->Scale_Small Scale_Large > 100 mg (Prep/Synthesis) Start->Scale_Large Hood_Check Is Fume Hood Available? Scale_Small->Hood_Check Protocol_B Protocol B: Laminate Liners + Nitrile P100 Respirator Tyvek Sleeves Static Control Scale_Large->Protocol_B Protocol_A Protocol A: Double Nitrile Gloves Safety Glasses Lab Coat In-Hood Only Hood_Check->Protocol_A Yes Stop STOP: Do Not Proceed Acquire Engineering Controls Hood_Check->Stop No Protocol_B->Hood_Check Secondary Check

Figure 1: Risk-based gowning logic.[1] Note that >100mg handling triggers the requirement for laminate gloves and respiratory protection due to increased dust potential.

Operational Protocols

A. Weighing and Transfer (The "Static" Risk)

The benzyl alcohol group contributes to hydrogen bonding, often making the solid sticky or prone to static clumping.

  • Engineering Control: Use a Static Dissipative Balance Enclosure . If unavailable, use an ionizing bar.

  • Technique:

    • Never weigh directly onto the balance pan.

    • Use a closed weighing vessel (scintillation vial).[1]

    • The "Clean-Hand/Dirty-Hand" Rule: The hand holding the spatula (Dirty) never leaves the hood. The hand recording data (Clean) never touches the chemical.

B. Solubilization (The "Exotherm" Check)

When dissolving (3-Methyl-2-(methylamino)phenyl)methanol, particularly in acidic media (common for amine protonation):

  • Solvent Choice: Methanol or DCM are common.[1]

  • Procedure: Add solvent slowly. The amine functionality is basic; rapid addition to acid can generate heat and aerosolize the mixture.

  • Containment: Perform all solubilization in a sealed vial within the fume hood.

C. Decontamination (Spill Response)

Crucial Insight: Water is often ineffective for cleaning aniline spills due to their lipophilicity.

  • Dry Spills: Do not sweep (creates dust).[1] Use a HEPA vacuum or wet-wipe method.[1]

  • Wet Spills:

    • Step 1: Cover with an absorbent pad (chem-mat).[1]

    • Step 2: Wipe the area with PEG-400 (Polyethylene Glycol) or a dilute surfactant solution.[1] Reasoning: PEG solubilizes lipophilic anilines better than water, preventing residue from remaining on the surface.

    • Step 3: Final rinse with water.[1][5][6]

Waste Disposal & Inactivation[1][5][7]

Improper disposal of amine-containing intermediates is a frequent cause of lab accidents (incompatible mixing).[1]

Waste StreamClassificationCRITICAL Instruction
Solid Waste Hazardous (Toxic)Double-bag in clear polyethylene.[1] Label as "Toxic - Aniline Derivative."[1]
Liquid Waste Basic OrganicDO NOT mix with oxidizing acids (Nitric, Perchloric). Risk of violent reaction or formation of nitro-anilines.[1]
Sharps/Glass Chemically ContaminatedRinse with solvent before disposal if heavily coated.[1]

Emergency Response Workflow

If exposure occurs, speed is critical to prevent methemoglobinemia.

Emergency_Response Exposure Exposure Event Type_Skin Skin Contact Exposure->Type_Skin Type_Eye Eye Contact Exposure->Type_Eye Action_Skin 1. Remove Clothing 2. Wash w/ Soap & Water (15 min) 3. Avoid Scrubbing (Increases absorption) Type_Skin->Action_Skin Action_Eye 1. Flush w/ Water (15 min) 2. Hold Eyelids Open Type_Eye->Action_Eye Medical Seek Medical Attention Identify as Aniline Derivative Action_Skin->Medical Action_Eye->Medical

Figure 2: Immediate response workflow.[1][5][7][8] Note the instruction to avoid scrubbing skin, which can abrade the stratum corneum and accelerate toxin absorption.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 58063686, (3-Methyl-2-(methylamino)phenyl)methanol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Aniline Safety and Health Topics. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Benzyl Alcohol and derivatives.[1] Retrieved from [Link]

  • Otaka, A., et al. (2016). Process for preparation of Vonoprazan Fumarate. U.S. Patent Application US20160368905A1.[1] Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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